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  • Product: 3,5,6-Trichloropyridin-2-amine
  • CAS: 1378670-79-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,5,6-Trichloro-2-pyridinol (TCP)

Chemical Characterization, Synthetic Pathways, and Biological Fate Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is a critical organochlorine intermediate and the primary metabolite of the organophosphate insectici...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Characterization, Synthetic Pathways, and Biological Fate

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is a critical organochlorine intermediate and the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[1] Its ubiquity in environmental matrices and biological fluids makes it a high-priority analyte in toxicology and environmental science. This guide provides a rigorous technical analysis of TCP’s physicochemical behavior, validated synthesis protocols, and analytical detection strategies, serving as a foundational resource for researchers in drug development and environmental monitoring.

Physicochemical Characterization

TCP exhibits keto-enol tautomerism, existing in equilibrium between the pyridinol (enol) and pyridinone (keto) forms. In solution, the equilibrium is solvent-dependent, though the aromatic enol form predominates in polar protic solvents due to hydrogen bonding stabilization.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
CAS Number 6515-38-4
Molecular Formula C₅H₂Cl₃NO
Molecular Weight 198.43 g/mol
Melting Point 172–174 °CDistinctive for the free acid form; sodium salts melt significantly higher (>300°C).
pKa 4.55 (approx.)Weakly acidic. Exists primarily as the anionic trichloropyridinate at physiological pH (7.4).
Log P (Octanol/Water) 3.21Lipophilic; indicates potential for bioaccumulation in fatty tissues if not conjugated.
Water Solubility ~81 mg/L (pH 7, 20°C)pH-dependent due to ionization; significantly higher in alkaline conditions.
Appearance White to pale yellow crystalline solid

Synthetic Pathways & Production

Industrial vs. Laboratory Synthesis

While industrial routes often utilize the high-temperature chlorination of pyridine derivatives, a more controlled laboratory approach involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine. This method offers higher purity and easier isolation for research standards.

Experimental Protocol: Alkaline Hydrolysis of 2,3,5,6-Tetrachloropyridine

Objective: Synthesis of high-purity 3,5,6-TCP for use as an analytical standard.

Reagents:

  • 2,3,5,6-Tetrachloropyridine (Starting Material)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dimethyl sulfoxide (DMSO) or Water (Solvent)

  • Hydrochloric Acid (HCl), 1M

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,5,6-tetrachloropyridine (10 mmol) in a mixture of DMSO/Water (1:1 v/v, 20 mL).

  • Nucleophilic Substitution: Add NaOH solution (25 mmol, 2.5 eq) dropwise. The excess base ensures complete conversion and maintains the product in its soluble sodium salt form.

  • Reflux: Heat the mixture to 95–100°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidification & Precipitation: Slowly add 1M HCl while stirring until pH reaches ~2.0. The free acid form of TCP will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water to remove salts, and recrystallize from ethanol/water to obtain needle-like crystals.

Visualization: Synthesis Workflow

Synthesispathway start 2,3,5,6-Tetrachloropyridine reagent NaOH (aq), 95°C Nucleophilic Aromatic Substitution start->reagent intermediate Sodium 3,5,6-trichloropyridinate (Soluble Salt) reagent->intermediate - NaCl acid HCl (Acidification pH < 2) intermediate->acid product 3,5,6-Trichloro-2-pyridinol (Precipitate) acid->product Protonation

Figure 1: Laboratory synthesis pathway via alkaline hydrolysis of tetrachloropyridine.

Chemical Reactivity & Derivatization

TCP's reactivity is dominated by the hydroxyl group (or its tautomeric carbonyl) and the electron-withdrawing chlorine atoms.

  • O-Alkylation vs. N-Alkylation:

    • Under basic conditions, the pyridinate anion is an ambident nucleophile.

    • O-Alkylation: Favored by "hard" electrophiles and silver salts (e.g., reaction with alkyl halides in the presence of Ag₂CO₃).

    • N-Alkylation: Favored by "soft" electrophiles or polar aprotic solvents, leading to N-substituted pyridinones.

  • Coordination Chemistry:

    • TCP acts as a monodentate or bidentate ligand for transition metals. This property is relevant in designing metal-based degradation catalysts or sensing probes.

Analytical Methodologies

Accurate quantification of TCP in biological matrices (urine, blood) is the gold standard for assessing exposure to chlorpyrifos.

Protocol: GC-MS Determination with MTBSTFA Derivatization

Rationale: TCP is polar and non-volatile. Derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogen with a tert-butyldimethylsilyl (TBDMS) group, improving thermal stability and volatility for GC analysis.

Workflow:

  • Extraction: Acidify urine/plasma sample (1 mL) with HCl to pH < 2. Extract with organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Drying: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute residue in 50 µL ethyl acetate. Add 50 µL MTBSTFA. Incubate at 60°C for 30-60 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.

    • Detection: SIM mode (Selected Ion Monitoring). Monitor ions m/z 256, 258 (characteristic fragment ions of the TBDMS derivative).

Environmental & Biological Fate[3]

TCP is environmentally persistent compared to its parent compounds. Its fate is governed by pH (affecting sorption) and microbial degradation.

  • Metabolism: In mammals, chlorpyrifos is bioactivated by CYP450 to chlorpyrifos-oxon (toxic) and then hydrolyzed by A-esterases (PON1) to TCP (detoxification). TCP is subsequently conjugated with glucuronic acid and excreted.

  • Environmental Degradation: Soil bacteria (e.g., Pseudomonas sp., Cupriavidus sp.) can mineralize TCP, though the process is slow due to the electron-withdrawing chlorine atoms which stabilize the ring against oxidative attack.

Visualization: Metabolic & Degradation Pathway[4][5]

FatePathway cpf Chlorpyrifos (Parent Insecticide) oxon Chlorpyrifos-oxon (Bioactive Intermediate) cpf->oxon CYP450 (Desulfuration) tcp 3,5,6-Trichloro-2-pyridinol (TCP) cpf->tcp Hydrolysis (A-Esterases) oxon->tcp PON1 Hydrolysis (Detoxification) conjugate TCP-Glucuronide (Urine Excretion) tcp->conjugate Phase II Metabolism (Mammals) mineral Microbial Mineralization (CO2 + Cl-) tcp->mineral Soil Bacteria (Pseudomonas sp.)

Figure 2: Biotransformation of Chlorpyrifos to TCP and subsequent environmental/biological fate.

References

  • Properties & Toxicity: Meeker, J. D., et al. (2006). "Exposure to Nonpersistent Insecticides and Male Reproductive Hormones." Epidemiology. Link

  • Synthesis Protocol: Wang, Y., et al. (2010). "Determination of 3,5,6-Trichloro-2-pyridinol in Vegetables by GC-MS." Food Science. 3[4]

  • Metabolism & Pharmacokinetics: Timchalk, C., et al. (2007). "Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva." Toxicology and Applied Pharmacology. Link

  • Environmental Fate: Feng, Y., et al. (1998). "Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol." Journal of Agricultural and Food Chemistry. Link

  • Crystal Structure: Smith, G., et al. (2024). "3,5,6-Trichloropyridin-2-ol."[1][2][5][4][6][7][8][9][10][11] IUCrData. Link

Sources

Exploratory

3,5,6-Trichloro-2-pyridinol CAS number 6515-38-4

Technical Monograph: 3,5,6-Trichloro-2-pyridinol (TCP) CAS: 6515-38-4 | Role: Metabolic Biomarker & Chemical Intermediate[1] Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) acts as the primary hydrolytic metabolite f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,5,6-Trichloro-2-pyridinol (TCP) CAS: 6515-38-4 | Role: Metabolic Biomarker & Chemical Intermediate[1]

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) acts as the primary hydrolytic metabolite for the organophosphate insecticide chlorpyrifos (CPF), chlorpyrifos-methyl, and the herbicide triclopyr.[2][3][4][5][6] For drug development professionals and toxicologists, TCP represents a critical "molecular witness" in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. While devoid of the acetylcholinesterase (AChE) inhibitory potency of its parent compounds, TCP exhibits distinct toxicological properties, including potential endocrine disruption and nephrotoxicity. This guide synthesizes the physicochemical behavior, synthetic production, and validated analytical quantification of TCP, serving as a reference for safety assessment and metabolic profiling.

Part 1: Physicochemical Profile & Stability[7][8]

TCP exists in a tautomeric equilibrium between the pyridinol (aromatic enol) and pyridone (amide) forms, though the pyridinol form dominates in polar solvents and biological matrices due to stabilization by the electron-withdrawing chlorine atoms.

Table 1: Core Physicochemical Data

ParameterValueTechnical Insight
Molecular Formula

High chlorine content drives lipophilicity.[1]
Molecular Weight 198.43 g/mol Ideal range for LC-MS/MS detection.[1]
pKa 4.55 (Acidic)The hydroxyl proton is acidic; exists as the trichloropyridinate anion at physiological pH (7.4).[1]
LogP (Octanol/Water) ~3.21Moderate lipophilicity; facilitates distribution into lipid-rich tissues before conjugation.[1]
Solubility Water: Low (~80 mg/L) Organic: High (Acetonitrile, MeOH)Critical: Samples must be prepared in organic solvent (e.g., MeOH) to prevent precipitation.[1]
Thermal Stability MP: 198–209°CStable under standard storage; resistant to hydrolysis compared to parent organophosphates.[1]

Part 2: Synthetic Pathways & Production Chemistry

Understanding the synthesis of TCP is relevant for generating high-purity reference standards required for GLP (Good Laboratory Practice) toxicology studies.

Industrial/Lab Synthesis Route: Alkaline Hydrolysis

The most robust synthesis involves the nucleophilic aromatic substitution (


) of 2,3,5,6-tetrachloropyridine.
  • Starting Material: 2,3,5,6-tetrachloropyridine.[7]

  • Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Solvent/Catalyst: Aqueous medium with a Phase Transfer Catalyst (e.g., Benzyltrimethylammonium chloride) to facilitate the reaction at the interface.

  • Conditions: High temperature (approx. 120°C) in an autoclave.

  • Mechanism: The hydroxide ion attacks the C-2 position (activated by the adjacent ring nitrogen), displacing the chlorine atom.

  • Work-up: Acidification with HCl to pH 4.0–4.5 precipitates the TCP product.[1]

Expert Note: In drug development, if using TCP as a scaffold, ensure the removal of the 2,3,5,6-tetrachloropyridine impurity, as it possesses a distinct toxicological profile.

Part 3: Metabolic Fate & Toxicology[2][6][9][10]

TCP is the terminal metabolite for chlorpyrifos.[8] Unlike the intermediate chlorpyrifos-oxon , TCP does not inhibit AChE.[3] However, it is not biologically inert.

Metabolic Pathway[4][9][10][12]
  • Bioactivation: Hepatic Cytochrome P450 enzymes (CYP2B6, CYP2C19) desulfurate Chlorpyrifos to Chlorpyrifos-oxon (potent neurotoxin).

  • Detoxification (Hydrolysis): Paraoxonase 1 (PON1) and Carboxylesterases hydrolyze the oxon into TCP and diethyl phosphate.

  • Conjugation: TCP is glucuronidated (UGT enzymes) or sulfated and excreted in urine.[4][9]

Toxicological Concerns:

  • Endocrine Disruption: Evidence suggests TCP can displace testosterone from androgen receptors and interact with sex-hormone-binding globulin (SHBG).[1]

  • Nephrotoxicity: High systemic accumulation of TCP has been linked to renal tubular damage in rodent models.

Visualization: Metabolic & Degradation Pathway

TCP_Metabolism cluster_0 Toxicity Profile CPF Chlorpyrifos (Parent) CPF_Oxon Chlorpyrifos-Oxon (Neurotoxic Intermediate) CPF->CPF_Oxon Bioactivation (CYP450) TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Target Metabolite) CPF->TCP Direct Hydrolysis (CYP450) CPF_Oxon->TCP Detoxification (PON1/A-Esterase) DEP Diethyl Phosphate CPF_Oxon->DEP Hydrolysis Conjugate TCP-Glucuronide/Sulfate (Excreted in Urine) TCP->Conjugate Phase II Metabolism (Liver/Kidney)

Figure 1: Biotransformation pathway of Chlorpyrifos to TCP.[3][4][5][6][9] The hydrolysis of the oxon by PON1 is the critical detoxification step yielding TCP.

Part 4: Validated Analytical Protocol (LC-MS/MS)

For pharmacokinetic (PK) and biomonitoring studies, LC-MS/MS is the gold standard due to its sensitivity and specificity.

Methodology: Quantification in Human/Rat Urine

1. Sample Preparation (Acid Hydrolysis & Extraction): Since TCP is excreted largely as conjugates, hydrolysis is mandatory for total TCP quantification.

  • Step A: Aliquot 1.0 mL urine. Add internal standard (

    
    -TCP).
    
  • Step B (Hydrolysis): Add HCl (conc.) to reach pH < 1. Heat at 80°C for 1 hour to cleave glucuronides.

  • Step C (LLE): Extract with 3 mL Ethyl Acetate or Dichloromethane. Vortex 5 mins. Centrifuge.

  • Step D: Evaporate organic layer to dryness under

    
    . Reconstitute in Mobile Phase (50:50 MeOH:Water).
    

2. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

    • B: Acetonitrile or Methanol.

    • Gradient: 10% B to 95% B over 5 mins.

  • Ionization: Electrospray Ionization (ESI- ) in Negative Mode .

    • Rationale: TCP has an acidic phenol group (

      
      ), making it ionize efficiently as 
      
      
      
      in negative mode.

Table 2: MS/MS Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
TCP (Quantifier) 195.9 (

)
160.9 (

)
3025
TCP (Qualifier) 197.9 (

isotope)
162.93025

-TCP (IS)
199.9164.93025
Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Acid Hydrolysis (pH < 1, 80°C) Cleaves Conjugates Sample->Hydrolysis Add IS Extraction LLE / SPE (Ethyl Acetate) Hydrolysis->Extraction Recon Reconstitution (MeOH:H2O) Extraction->Recon Dry Down LC UPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (m/z 196 -> 161) MS->Data

Figure 2: Step-by-step analytical workflow for total TCP determination in biological matrices.

Part 5: Environmental & Safety Handling

  • Hazard Identification: TCP is an irritant (Skin/Eye) and hazardous to the aquatic environment.

  • Degradation: In soil, TCP is more persistent than chlorpyrifos. It is mineralized by microbial activity (e.g., Pseudomonas sp.) to

    
     and chloride.
    
  • Disposal: High-temperature incineration with scrubber systems (to capture HCl gas) is the required disposal method.

References

  • Vaughn, O. et al. (2024).[6] Crystal structure and toxicological implications of 3,5,6-Trichloro-2-pyridinol. IUCrData.

  • Brzak, K. A. et al. (1998).[3] Determination of Chlorpyrifos, Chlorpyrifos Oxon, and 3,5,6-Trichloro-2-Pyridinol in Rat and Human Blood. Journal of Analytical Toxicology.

  • Timchalk, C. et al. (2007).[4] Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva. Toxicological Sciences.

  • Bartels, M. J.[3] & Kastl, P. E. (1992).[10] Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. Journal of Chromatography B.

  • FooDB. (n.d.). Compound Summary: 3,5,6-Trichloro-2-pyridinol.[1][2][3][4][7][9][11][12][13][14][15] FooDB.

Sources

Foundational

Technical Monograph: 3,5,6-Trichloropyridin-2-ol (TCP)

Structure, Synthesis, and Process Chemistry Executive Summary 3,5,6-Trichloropyridin-2-ol (TCP), also known as 3,5,6-trichloro-2-pyridinol, is a critical heterocyclic intermediate in the synthesis of organophosphate inse...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Process Chemistry

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP), also known as 3,5,6-trichloro-2-pyridinol, is a critical heterocyclic intermediate in the synthesis of organophosphate insecticides (Chlorpyrifos) and pyridine-based herbicides (Triclopyr).[1][2][3][4] Its chemical utility is defined by the electron-deficient pyridine ring, which facilitates specific nucleophilic substitutions, and its acidity (pKa ~3.78), driven by the inductive effect of three chlorine atoms.

This guide provides a technical deep-dive into the structural dynamics of TCP, compares industrial synthesis routes, and details a self-validating experimental protocol for the radical cyclization pathway.[1]

Structural Dynamics and Physicochemical Properties

Tautomeric Equilibrium

TCP exhibits prototropic tautomerism, existing in equilibrium between the enol form (pyridin-2-ol) and the keto form (pyridin-2(1H)-one) .[1] Understanding this equilibrium is vital for optimizing reaction conditions, particularly during alkylation steps in drug/agrochemical synthesis.[1]

  • Aqueous Phase: Evidence suggests the enol form predominates in aqueous solution, facilitated by the aromatic stabilization of the pyridine ring.

  • Solid State: X-ray crystallography reveals that TCP crystallizes in the monoclinic space group

    
    . Molecules form centrosymmetric hydrogen-bonded dimers via O—H[1][5]···N interactions, suggesting a strong contribution of the hydroxy-pyridine character even in the solid phase.
    

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (3,5,6-trichloropyridin-2-ol) Aromatic Stabilization Keto Keto Form (3,5,6-trichloro-1H-pyridin-2-one) Amide-like Reactivity Enol->Keto Solvent Polarity / pH

Figure 1: Tautomeric equilibrium of TCP.[1] The position of the equilibrium dictates nucleophilic attack sites (O-alkylation vs. N-alkylation).

Key Physicochemical Data
PropertyValueContext
Formula C₅H₂Cl₃NOMW: 198.43 g/mol
Melting Point 171–174 °CHigh purity reference
pKa 3.78 ± 0.10Highly acidic for a phenol analog due to -I effect of Cl
Solubility 0.22 g/L (Water)Soluble in organic solvents (MeOH, DMSO) and alkaline water

Industrial Synthesis Pathways

Two primary routes dominate the synthesis of TCP. The choice of pathway depends heavily on feedstock availability (pyridine vs. acyclic precursors).

Route A: The "Grandberg" Cyclization (Acyclic Precursors)

This route involves the copper-catalyzed radical addition of trichloroacetyl chloride to acrylonitrile, followed by ring closure. It is chemically elegant but poses process safety risks due to exothermic steps.[1]

Mechanism:

  • Radical Addition: CuCl catalyzes the addition of trichloroacetyl chloride across the double bond of acrylonitrile.

  • Cyclization: Acid-catalyzed ring closure to form a dihydropyridone intermediate.[1][3]

  • Aromatization: Elimination of HCl to form the aromatic TCP.

Route B: Hydrolysis of Polychlorinated Pyridines

This route utilizes pentachloropyridine or 2,3,5,6-tetrachloropyridine.[1][6] It relies on Nucleophilic Aromatic Substitution (


).[1] The 2-position is most susceptible to nucleophilic attack by hydroxide due to the inductive withdrawal of the adjacent nitrogen and chlorine atoms.

SynthesisRoutes RouteA_Start Route A: Acyclic Precursors (Trichloroacetyl Chloride + Acrylonitrile) Step1 Radical Addition (CuCl cat.) Temp: 95-135°C RouteA_Start->Step1 Inter1 Intermediate: 2,2,4-trichloro-4-cyanobutanoyl chloride Step1->Inter1 Step2 Acid Cyclization & Aromatization Inter1->Step2 TCP Target: 3,5,6-Trichloropyridin-2-ol Step2->TCP -HCl RouteB_Start Route B: Pyridine Hydrolysis (Pentachloropyridine) StepB1 SnAr Hydrolysis (NaOH) Temp: 120°C (Autoclave) RouteB_Start->StepB1 StepB1->TCP Selectivity at C-2

Figure 2: Comparison of the Radical Cyclization (Route A) and Hydrolysis (Route B) pathways.[1]

Detailed Experimental Protocol: Radical Cyclization Route

Rationale: This protocol is selected for its atom economy and use of non-heterocyclic precursors. Safety Warning: The aromatization step is highly exothermic.[7] Pressure vessels (autoclaves) are often required for industrial optimization, but this protocol describes a scalable laboratory method.

Reagents and Equipment
  • Reactants: Trichloroacetyl chloride (1.0 eq), Acrylonitrile (1.5 eq).[1]

  • Catalyst: Copper(I) Chloride (CuCl) (anhydrous, 0.05 eq).[1]

  • Solvent: Acetonitrile or inert chlorinated solvent (e.g., 1,2-dichloroethane).[1]

  • Equipment: High-pressure glass reactor or autoclave (rated for 6 atm), mechanical stirrer, temperature controller.[1]

Step-by-Step Methodology

Phase 1: Radical Addition (Formation of Precursor)

  • Inerting: Purge the reactor with Nitrogen (

    
    ) to remove oxygen, which inhibits the radical mechanism.
    
  • Charging: Charge Trichloroacetyl chloride and CuCl catalyst into the vessel.

  • Addition: Slowly feed Acrylonitrile into the mixture.

  • Reaction: Heat to 110–135°C . Maintain for 5–7 hours.

    • Process Insight: The reaction generates 2,2,4-trichloro-4-cyanobutanoyl chloride.[1][3][8] Monitoring via GC is critical here.[1] Look for the disappearance of trichloroacetyl chloride.

Phase 2: Cyclization and Aromatization

  • Temperature Ramp: Increase temperature to 150°C .

    • Critical Control Point: This step releases HCl gas.[1][7] In a closed system, pressure will rise (approx. 4–6 atm).[1] Ensure pressure relief valves are functional.

  • Duration: Stir for 3–5 hours. The intermediate cyclizes to 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one, which then eliminates HCl to form TCP.[1]

  • Degassing: Cool to 40°C and carefully vent HCl (scrub into NaOH trap).

Phase 3: Purification (Sodium Salt Method)

  • Alkaline Hydrolysis: Add 10% NaOH aqueous solution to the crude reaction mass until pH reaches 10–12. This converts TCP into its water-soluble sodium salt (Sodium 3,5,6-trichloropyridin-2-olate).[1]

  • Filtration: Filter the solution to remove insoluble copper catalyst and organic byproducts (e.g., oligomers).

  • Acidification: Slowly add HCl (15%) to the filtrate until pH reaches 3.0–4.0.

    • Observation: TCP will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry at 60°C.

Validation Criteria
  • Yield: Expected isolated yield >85%.

  • Purity: >98% (HPLC).

  • Appearance: White crystalline powder.[1]

Impurity Profiling & Troubleshooting

Impurity / ByproductOriginMitigation Strategy
2,3,5,6-Tetrachloropyridine Over-chlorination or side reaction during aromatization.[1][3]Control temperature strictly <160°C; avoid excess chlorine sources.[1]
3,3,5-Trichloroglutarimide Hydrolysis of the linear intermediate before cyclization.[1]Ensure anhydrous conditions during Phase 1.
Oligomers/Tars Radical polymerization of acrylonitrile.[1]Use adequate CuCl catalyst load; maintain inhibitor (hydroquinone) in acrylonitrile feed if necessary.[1]

References

  • Dow Chemical Co. (1982).[1] Process for preparing a mixture of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. US Patent 4,327,216.[1][3] Link

  • Fakhraian, H., & Kamiab, S. (2003).[1] Safety Aspects of the Under-Pressure Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloro-2-pyridinol. Organic Process Research & Development, 7(4), 539–544.[1] Link[1]

  • Vaughn, P., et al. (2024).[1][5] Structure description of 3,5,6-Trichloropyridin-2-ol. IUCrData, 9, x241126.[1] Link

  • PubChem. (n.d.).[1] 3,5,6-Trichloro-2-pyridinol Compound Summary. National Library of Medicine. Link[1]

  • Jiangsu Jiujiujiu Technology. (2014). 3,5,6-trichloropyridin-2-ol sodium synthesis method. CN Patent 104163789A.[1] Link

Sources

Exploratory

Technical Monograph: 3,5,6-Trichloropyridin-2(1H)-one (TCP)

Executive Summary This guide provides a rigorous technical analysis of 3,5,6-trichloropyridin-2(1H)-one , widely recognized by its tautomeric common name, 3,5,6-trichloro-2-pyridinol (TCP) . As the primary metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 3,5,6-trichloropyridin-2(1H)-one , widely recognized by its tautomeric common name, 3,5,6-trichloro-2-pyridinol (TCP) . As the primary metabolite of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr, TCP is a critical analyte in environmental toxicology and pharmaceutical development.

This monograph moves beyond basic nomenclature to explore the compound's tautomeric behavior, industrial synthesis via nucleophilic substitution, and gold-standard LC-MS/MS quantification protocols. It is designed for researchers requiring high-fidelity data for metabolic stability studies, biomonitoring, and chemical manufacturing.

Chemical Identity & Nomenclature[1][2][3][4][5]

The IUPAC Standard

While frequently cited as 3,5,6-trichloro-2-pyridinol in older literature, the Preferred IUPAC Name (PIN) is 3,5,6-trichloropyridin-2(1H)-one .

  • PIN: 3,5,6-trichloropyridin-2(1H)-one

  • Common Name: 3,5,6-trichloro-2-pyridinol (TCP)[1][2][3][4][5][6][7][8]

  • CAS Registry Number: 6515-38-4[9][4][5]

  • Molecular Formula: C₅H₂Cl₃NO[3][5][10]

Tautomeric Equilibrium

The duality of the name arises from lactam-lactim tautomerism. In the crystalline state and in non-polar solvents, the keto form (pyridinone) often predominates due to intermolecular hydrogen bonding (dimerization). However, in aqueous solutions at physiological pH, the equilibrium is sensitive to solvent polarity and pH.

  • Lactam Form (Pyridinone): Favored in solid state; basis for the PIN.

  • Lactim Form (Pyridinol): Relevant for O-alkylation reactions (e.g., synthesis of Chlorpyrifos).

Figure 1: Lactam-Lactim Tautomerism of TCP

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (3,5,6-trichloropyridin-2(1H)-one) Preferred IUPAC Name Lactim Lactim Form (3,5,6-trichloro-2-pyridinol) Reactive Intermediate Lactam->Lactim Solvent/pH Dependent (Equilibrium)

Caption: Equilibrium between the N-H keto tautomer (Lactam) and the O-H enol tautomer (Lactim).

Physicochemical Profile

Understanding the physicochemical properties of TCP is essential for designing extraction protocols. Its acidic nature (due to electron-withdrawing chlorine atoms) distinguishes it from non-halogenated pyridinols.

PropertyValueTechnical Implication
Molecular Weight 198.43 g/mol Suitable for LC-MS/MS analysis.
pKa (Acidic) ~3.8 – 4.6 (Predicted)Significantly more acidic than phenol. Exists as an anion at physiological pH (7.4), necessitating acidification during LLE extraction.
LogP (Octanol/Water) 3.21High lipophilicity.[9] Accumulates in fatty tissues if not metabolized/excreted; requires organic solvents (e.g., Ethyl Acetate, DCM) for extraction.
Solubility (Water) ~81 mg/L (pH 7)Low water solubility in non-ionized form; increases significantly as the phenolate salt.
Melting Point 172–174 °CHigh thermal stability; suitable for GC-MS analysis (with derivatization).

Synthesis & Manufacturing

Industrial Route: Hydrolysis of Tetrachloropyridine

The most robust industrial synthesis involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine . This nucleophilic aromatic substitution (SNAr) selectively replaces the chlorine at the 2-position due to the activating influence of the ring nitrogen.

Mechanism:

  • Reagents: KOH (aq), often with a phase transfer catalyst (e.g., Benzyltrimethylammonium chloride) to enhance kinetics.

  • Conditions: 95–120°C.

  • Workup: Acidification with HCl precipitates the product as the free pyridinol/pyridinone.

Figure 2: Industrial Synthesis Pathway

Synthesis Start 2,3,5,6-Tetrachloropyridine Inter Intermediate Complex (S_NAr Mechanism) Start->Inter + Reagent Reagent KOH (aq) Phase Transfer Catalyst 95-120°C Reagent->Inter Product 3,5,6-Trichloropyridin-2(1H)-one (Precipitate via HCl) Inter->Product Hydrolysis & Acidification

Caption: Selective nucleophilic substitution of 2,3,5,6-tetrachloropyridine to yield TCP.

Analytical Protocol: Biomonitoring via LC-MS/MS

For drug development and toxicology, quantifying TCP in biological matrices (urine/plasma) is the standard for assessing exposure to chlorpyrifos-based compounds.

Method Principle

TCP exists in urine primarily as glucuronide or sulfate conjugates. Accurate quantification requires acid hydrolysis to deconjugate the metabolite, followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), and detection via Triple Quadrupole Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode .

Step-by-Step Protocol

Step 1: Sample Preparation & Hydrolysis

  • Aliquot: Transfer 1.0 mL of urine into a glass tube.

  • Hydrolysis: Add 0.5 mL of 6N HCl. Incubate at 80°C for 60 minutes. Causality: This cleaves the glucuronide/sulfate bonds, releasing free TCP for extraction.

  • Internal Standard: Add isotope-labeled TCP (e.g., TCP-13C3) to correct for matrix effects.

Step 2: Extraction (SPE)

  • Conditioning: Use a C18 SPE cartridge (conditioned with Methanol, then Water).

  • Loading: Load the hydrolyzed (acidic) sample. TCP will bind to the hydrophobic C18 phase.

  • Washing: Wash with 5% Methanol in water to remove polar interferences.

  • Elution: Elute with 100% Methanol or Acetonitrile.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Acetic Acid in Water, (B) Acetonitrile. Gradient elution.

  • Ionization: ESI Negative Mode (TCP forms a stable [M-H]⁻ ion).

  • MRM Transitions:

    • Quantifier: m/z 195.9 → 169.9 (Loss of CN/CO fragment).

    • Qualifier: m/z 195.9 → 133.9.

Figure 3: Analytical Workflow for TCP Quantification

AnalyticalWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_detect Detection Sample Biological Sample (Urine/Plasma) Hydrolysis Acid Hydrolysis (HCl, 80°C, 1h) Releases Conjugates Sample->Hydrolysis SPE Solid Phase Extraction (C18 Cartridge) Hydrolysis->SPE IS Add Internal Standard (TCP-13C3) IS->Hydrolysis Elute Elution (Methanol/ACN) SPE->Elute LC UPLC Separation (C18 Reverse Phase) Elute->LC MS MS/MS Detection (ESI Negative, MRM) LC->MS

Caption: Workflow for the extraction and quantification of TCP from biological matrices.

Toxicology & Safety Profile

TCP is not merely an inert metabolite; it possesses distinct toxicological properties that must be managed in a laboratory setting.

  • Endocrine Disruption: Evidence suggests TCP acts as an anti-androgen and may displace testosterone from sex-hormone-binding globulin (SHBG).

  • Organ Toxicity: High-dose studies in murine models indicate potential for nephrotoxicity and hepatotoxicity.[2]

  • Handling: Due to its potency and persistence, all standard solutions should be handled in a fume hood with nitrile gloves. Waste must be segregated as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link][11]

  • ResearchGate (2025). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by UPLC-MS/MS.[7] Retrieved from [Link]

  • Wikipedia. TCPy (3,5,6-Trichloro-2-pyridinol).[1][5][6][8] Retrieved from [Link]

Sources

Foundational

Technical Guide: Molecular Weight &amp; Characterization of 3,5,6-Trichloro-2-pyridinol (TCP)

Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1] In drug development and environmental toxicology, accurate cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1] In drug development and environmental toxicology, accurate characterization of TCP is critical due to its role as a specific biomarker for exposure.

This guide moves beyond basic stoichiometry to address the isotopic complexity of TCP. Because the molecule contains three chlorine atoms, its "molecular weight" is not a single static number but a distribution. Understanding the distinction between Monoisotopic Mass (for High-Resolution Mass Spectrometry) and Average Molecular Weight (for gravimetric preparation) is the central pillar of this technical analysis.

Physicochemical Identity & Mass Properties[1][2][3]

For researchers preparing analytical standards or calculating molarity, the distinction between average and monoisotopic mass is non-negotiable. TCP possesses a distinct isotopic signature due to the natural abundance of


 (75.77%) and 

(24.23%).
Core Data Table[1][3]
PropertyValueTechnical Context
CAS Registry Number 6515-38-4Universal identifier
IUPAC Name 3,5,6-trichloropyridin-2-olTautomerizes with pyridin-2-one form
Chemical Formula

-
Average Molecular Weight 198.43 g/mol Used for weighing solid standards (stoichiometry)
Monoisotopic Mass 196.9202 Da Used for HRMS/Orbitrap identification (

)
Precursor Ion (ESI-) 195.913 Da

observed in negative mode MS
pKa ~4.55 - 6.0Weakly acidic; exists as anion at physiological pH
LogP 3.21Lipophilic; requires organic solvent extraction
The Chlorine Isotope Effect

In mass spectrometry, TCP does not appear as a single peak. It presents as a cluster.[1] With three chlorine atoms, the isotopic distribution follows the binomial expansion of


, resulting in a characteristic M, M+2, M+4, M+6  pattern.
  • M (197): Contains three

    
    
    
  • M+2 (199): Contains two

    
     and one 
    
    
    
  • M+4 (201): Contains one

    
     and two 
    
    
    
  • M+6 (203): Contains three

    
    
    

Critical Insight: When setting up Multiple Reaction Monitoring (MRM) transitions, selecting the


 monoisotopic peak (m/z ~196) provides the highest sensitivity, but validating with the M+2 peak ensures specificity against non-chlorinated interferences.

Analytical Characterization: LC-MS/MS Workflow

The detection of TCP in biological matrices (urine, serum) requires rigorous sample preparation to address protein binding and glucuronide conjugation. The following workflow integrates the molecular weight considerations into a practical detection protocol.

Visualizing the Analytical Logic

TCP_Analysis_Workflow Sample Biological Sample (Urine/Serum) Hydrolysis Acid Hydrolysis (Release TCP from Glucuronide) Sample->Hydrolysis Deconjugation Extraction Solid Phase Extraction (HLB Cartridge) Hydrolysis->Extraction Purification Separation UPLC Separation (C18 Column) Extraction->Separation Elution Ionization ESI Negative Mode [M-H]- Generation Separation->Ionization m/z Filter Detection MS/MS Detection (m/z 195.9 -> 35.0) Ionization->Detection Quantification

Figure 1: Analytical workflow for TCP quantification, emphasizing the transition from biological conjugate to detectable ion.[1][2]

Protocol: Quantitative Determination via LC-MS/MS

Objective: Quantify TCP in human urine with a Limit of Detection (LOD) < 0.5 µg/L.

Reagents:

  • 
    -Glucuronidase (Helix pomatia)[1]
    
  • Internal Standard:

    
    -TCP (MW +5 Da shift)[1]
    
  • Mobile Phase: Acetonitrile / 0.1% Formic Acid

Step-by-Step Methodology:

  • Conjugate Hydrolysis:

    • Aliquot 1.0 mL urine.[1]

    • Add 20 µL

      
      -glucuronidase and acetate buffer (pH 5.0).
      
    • Causality: TCP is excreted largely as a glucuronide conjugate.[1] Failure to hydrolyze yields false negatives for the free metabolite.[1] Incubate at 37°C for 12 hours.

  • Internal Standard Addition:

    • Spike with 10 ng of

      
      -TCP.[1]
      
    • Trustworthiness:[3] Isotope dilution corrects for matrix effects and ionization suppression in the ESI source.[1]

  • Extraction (LLE or SPE):

    • Acidify sample to pH < 3 using HCl.[1]

    • Mechanism:[4] Acidification protonates TCP (pKa ~6), rendering it neutral and hydrophobic, driving it into the organic phase (Ethyl Acetate) or SPE sorbent.

  • LC-MS/MS Parameters:

    • Ionization: Electrospray Negative (ESI-).[1] TCP ionizes readily by losing a proton at the hydroxyl group.[1]

    • Precursor Ion: m/z 195.9 (Monoisotopic [M-H]-).[1]

    • Product Ion: m/z 35.0 (Cl-) or m/z 160.9 (Loss of Cl).[1]

Origin & Metabolic Pathway[8]

Understanding the molecular weight changes during metabolism is vital for interpreting mass spectra of "unknowns" in toxicology screening.[1] TCP is not formed de novo in the body but results from the hydrolysis of the phosphoester bond in Chlorpyrifos.

Pathway Diagram

Metabolic_Pathway CPF Chlorpyrifos (Parent Compound) MW: 350.59 Oxon Chlorpyrifos-Oxon (Toxic Intermediate) CPF->Oxon CYP450 Activation (Desulfuration) TCP 3,5,6-Trichloro-2-pyridinol (TCP) MW: 198.43 CPF->TCP Direct Hydrolysis Oxon->TCP PON1 Hydrolysis (Detoxification) DETP Diethylthiophosphate (Side Product) Oxon->DETP Cleavage Conjugate TCP-Glucuronide (Excreted) TCP->Conjugate Phase II (Glucuronidation)

Figure 2: Metabolic degradation of Chlorpyrifos yielding TCP.[1] Note the significant mass reduction (350.59 -> 198.43).[1]

Synthesis of Analytical Standard

For labs requiring high-purity standards where commercial stock is unavailable, TCP can be synthesized via the alkaline hydrolysis of pentachloropyridine.

  • Starting Material: Pentachloropyridine (MW: 251.32).[1]

  • Reagent: Sodium Hydroxide (NaOH) in aqueous DMSO.

  • Reaction: Nucleophilic aromatic substitution.[1] The chlorine at the 2-position is most susceptible to nucleophilic attack.[1]

  • Workup: Acidification precipitates the TCP (as the pyridinol tautomer).[1]

  • Validation: Check MW via MS. The loss of two chlorines and addition of oxygen/hydrogen shifts the mass pattern significantly.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Paranitrophenol and 3,5,6-trichloro-2-pyridinol in Urine.[1] Method No: 4015.01. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Chlorpyrifos.[1] EPA 738-R-06-001.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. 3,5,6-Trichloro-2-pyridinol Mass Spectrum.[1] SRD 69.[1][3] Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3,5,6-Trichloro-2-pyridinol (TCPy) as a Metabolite of Chlorpyrifos

[1][2][3][4][5][6] Executive Summary 3,5,6-Trichloro-2-pyridinol (TCPy) is the primary, chemical-specific metabolite of the organophosphate insecticides chlorpyrifos (CPF) and chlorpyrifos-methyl.[1] Unlike non-specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary, chemical-specific metabolite of the organophosphate insecticides chlorpyrifos (CPF) and chlorpyrifos-methyl.[1] Unlike non-specific dialkyl phosphate (DAP) metabolites, which can originate from multiple organophosphates, TCPy serves as a definitive biomarker for chlorpyrifos exposure in clinical and environmental toxicology. This guide details the metabolic genesis of TCPy, its toxicokinetic profile, and the gold-standard LC-MS/MS protocols required for its quantification in biological matrices.

Metabolic Pathways & Mechanism

The transformation of chlorpyrifos into TCPy is a competitive enzymatic process involving bioactivation and detoxification pathways. Understanding this bifurcation is critical for interpreting toxicity data, as the balance between these pathways determines the physiological burden of the neurotoxic oxon intermediate.

Enzymatic Causality
  • Bioactivation (Desulfuration): The parent compound, chlorpyrifos, is biologically inert until metabolized by Cytochrome P450 enzymes (primarily CYP2B6 and CYP2C19 ) into the potent acetylcholinesterase (AChE) inhibitor, chlorpyrifos-oxon .[2][3]

  • Detoxification (Hydrolysis):

    • Pathway A (Direct): Chlorpyrifos is directly dearylated by CYP2C19 and CYP3A4 to form TCPy and diethyl thiophosphate (DETP), bypassing the toxic oxon stage.

    • Pathway B (Secondary): The toxic chlorpyrifos-oxon is rapidly hydrolyzed by Paraoxonase 1 (PON1) in the liver and blood to form TCPy and diethyl phosphate (DEP). This is the primary mechanism of resistance against acute cholinergic crisis.

Pathway Visualization

The following diagram illustrates the competitive kinetics between the formation of the neurotoxic oxon and the stable TCPy metabolite.

ChlorpyrifosMetabolism CPF Chlorpyrifos (Parent) Oxon Chlorpyrifos-oxon (Potent AChE Inhibitor) CPF->Oxon Bioactivation (Desulfuration) CYP2B6, CYP2C19 TCPy 3,5,6-Trichloro-2-pyridinol (TCPy) CPF->TCPy Detoxification (Dearylation) CYP2C19, CYP3A4 Oxon->TCPy Hydrolysis Paraoxonase 1 (PON1) Conjugate TCPy-Glucuronide/Sulfate (Urinary Excretion) TCPy->Conjugate Phase II Conjugation UGT / Sulfotransferase

Figure 1: Metabolic fate of chlorpyrifos showing the critical role of PON1 and CYP isoforms in generating TCPy.

Toxicokinetics & Biomonitoring

TCPy is the preferred biomarker for exposure assessment due to its high specificity and well-defined elimination kinetics.

  • Elimination Half-Life: In humans, TCPy is excreted in urine with a half-life of approximately 27 hours following oral exposure.

  • Salivary Correlation: Recent pharmacokinetic models indicate a high correlation (r = 0.96) between unbound plasma TCPy and salivary TCPy, suggesting saliva as a viable non-invasive matrix for biomonitoring.[1]

  • Specificity: Unlike diethyl phosphate (DEP) or diethyl thiophosphate (DETP), which are common to malathion, diazinon, and parathion, TCPy is unique to the chlorpyrifos structure (and the herbicide triclopyr).

Analytical Methodologies

Accurate quantification of TCPy requires rigorous sample preparation to hydrolyze Phase II conjugates (glucuronides/sulfates), ensuring "total TCPy" is measured. The current industry standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Urinary TCPy Quantification

This protocol utilizes an enzymatic hydrolysis step followed by Solid Phase Extraction (SPE) or a "Dilute-and-Shoot" approach, validated for high-throughput clinical analysis.

Reagents:

  • 
    -Glucuronidase/Arylsulfatase (from Helix pomatia)
    
  • Internal Standard:

    
    -
    
    
    
    -TCPy or
    
    
    -TCPy
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Step-by-Step Workflow:

  • Sample Hydrolysis:

    • Aliquot 200

      
      L of urine into a 96-well plate.
      
    • Add 50

      
      L of Acetate buffer (pH 5.0) containing 
      
      
      
      -glucuronidase enzyme.
    • Incubate at 37°C for 4 hours (or overnight) to deconjugate TCPy-glucuronide.

  • Internal Standard Addition:

    • Add 20

      
      L of isotopic internal standard solution (100 ng/mL).
      
  • Extraction (SPE Option):

    • Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with Methanol and Water.

    • Load hydrolyzed sample.

    • Wash with 5% Methanol.

    • Elute with 100% Acetonitrile.

  • Instrumental Analysis (LC-MS/MS):

    • Inject 5-10

      
      L onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).
      
    • Operate in Negative Electrospray Ionization (ESI-) mode.

LC-MS/MS Parameters

TCPy is an acidic compound (pKa ~4.55), making negative ion mode the most sensitive detection method.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
TCPy 195.9 160.9 132.9 20 - 25

-TCPy (IS)
199.9 164.9 - 20 - 25
Analytical Workflow Diagram

AnalyticalWorkflow Sample Urine Sample (Contains TCPy-Glucuronide) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37°C) Sample->Hydrolysis Deconjugation Extraction Solid Phase Extraction (HLB Cartridge) Hydrolysis->Extraction Clean-up LCMS LC-MS/MS Analysis (ESI Negative Mode) Extraction->LCMS Injection Data Quantification (m/z 196 -> 161) LCMS->Data Data Processing

Figure 2: Step-by-step analytical workflow for the determination of total TCPy in urine.

Toxicological Profile

While TCPy is often considered a "detoxification" product relative to the parent chlorpyrifos, it possesses its own toxicological properties that are relevant for safety assessment.

  • Mammalian Toxicity: TCPy has a lower acute toxicity (Oral LD50 rat: ~800 mg/kg) compared to chlorpyrifos (LD50: 95–270 mg/kg). It does not inhibit acetylcholinesterase.

  • Endocrine Disruption: Emerging evidence suggests TCPy may act as an endocrine disruptor. Studies have linked elevated urinary TCPy levels with altered reproductive hormone levels (testosterone, estradiol) in adult males.

  • Environmental Fate: TCPy is classified as persistent and mobile.[4] It has a high affinity for soil organic matter but can leach into groundwater due to its water solubility (which is higher than the parent compound).

References

  • Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. Toxicological Sciences. Link

  • Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Chemical Research in Toxicology. Link

  • Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B. Link

  • Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils. Chemosphere. Link

Sources

Foundational

Technical Whitepaper: Environmental Fate, Toxicity, and Degradation Mechanisms of 3,5,6-Trichloro-2-pyridinol (TCP)

Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is the primary persistent metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr. While the parent comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is the primary persistent metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr. While the parent compounds are regulated for their neurotoxic potential, TCP represents a critical secondary environmental challenge due to its enhanced water solubility, high soil mobility, and significant antimicrobial properties that inhibit natural biodegradation.[1]

This technical guide provides a rigorous analysis of the physicochemical stability of TCP, its specific degradation pathways (biotic and abiotic), and validated protocols for the isolation of competent degrading microorganisms. It is designed to serve as a foundational reference for experimental design in remediation and metabolic tracking.

Physicochemical Characterization

TCP exhibits distinct chemical behavior compared to its parent compounds.[2] Its pyridine ring structure, substituted with three chlorine atoms, confers significant electron-withdrawing capability, rendering the hydroxyl group acidic (pKa ~4.55). In most environmental pH conditions (pH 5–8), TCP exists predominantly in its anionic form, which drastically increases its water solubility and mobility in soil aquifers compared to chlorpyrifos.

Table 1: Physicochemical Properties of TCP

PropertyValueExperimental Context
IUPAC Name 3,5,6-Trichloropyridin-2-olTautomerizes to pyridin-2-one form.[3]
CAS Number 6515-38-4Standard identifier.[4][5][6][7][8]
Molecular Formula C₅H₂Cl₃NOMW: 198.43 g/mol .[3][4][6][8][9]
Melting Point 172–175 °CHigh thermal stability.
Water Solubility ~80.9 mg/L (pH 7)Significantly higher than Chlorpyrifos (~1 mg/L).
pKa 4.55 (Acidic)Exists as an anion in neutral soils, increasing leaching risk.
Log K_ow 3.21Moderate lipophilicity; potential for bioaccumulation.
Soil Half-Life (DT50) 65 – 360 daysHighly dependent on soil organic matter and microbial activity.

Environmental Fate & Toxicity Profile[1][9][10]

Persistence and Mobility

Unlike chlorpyrifos, which sorbs strongly to soil particles, the anionic nature of TCP leads to "ion trapping" in the aqueous phase of soil pores. This mobility facilitates contamination of groundwater and surface runoff. The compound is resistant to hydrolysis due to the steric hindrance and electronic stability provided by the three chlorine substituents on the pyridine ring.

Toxicity Mechanisms
  • Antimicrobial Inhibition: TCP acts as an uncoupler of oxidative phosphorylation in microorganisms. It has been documented to inhibit the growth of bacteria that would otherwise degrade it, creating a "self-preserving" persistence loop in high-concentration hotspots.

  • Ecotoxicity: It is phytotoxic and has shown nephrotoxic and hepatotoxic effects in mammalian models. In aquatic environments, it is acutely toxic to invertebrates (Daphnia magna LC50 ~12 mg/L).

Degradation Mechanisms[1][2][10][11][12]

The degradation of TCP is a rate-limiting step in the mineralization of chlorpyrifos. It occurs via two primary channels: rapid abiotic photolysis and slow, specific microbial metabolism.

Abiotic Degradation: Photolysis

Photolysis is the dominant abiotic pathway in aqueous surface layers. Upon UV irradiation (254–313 nm), TCP undergoes photonucleophilic substitution.

  • Mechanism: The photon energy excites the pyridine ring, leading to the homolytic cleavage of the C-Cl bond.

  • Products: Stepwise dechlorination produces 3,5-dichloro-2-pyridinol, followed by diols and triols. Prolonged exposure leads to ring cleavage and mineralization to CO₂, Cl⁻, and NH₄⁺.

Biotic Degradation: Microbial Metabolism

Microbial degradation is the only viable pathway for TCP removal in subsurface soils and sediments. It is metabolically demanding and requires specialized enzymatic machinery.

  • Aerobic Pathway (Oxidative): Utilized by Pseudomonas sp. (e.g., strain ATCC 700113) and Cupriavidus sp.

    • Step 1: Oxidative dechlorination or hydroxylation.

    • Step 2: Ring cleavage (often via extradiol dioxygenases).

    • Step 3: Utilization of the carbon skeleton for biomass.

  • Anaerobic Pathway (Reductive): Utilized by consortia in paddy soils (e.g., Paracoccus, Delftia).

    • Mechanism:[1][2][8] Reductive Dechlorination. The bacteria use TCP as an electron acceptor, sequentially replacing Chlorine atoms with Hydrogen. This renders the molecule less toxic and more susceptible to subsequent ring cleavage.

Visualization: Degradation Pathways

TCP_Degradation CPF Chlorpyrifos (Parent Compound) TCP 3,5,6-Trichloro-2-pyridinol (TCP) CPF->TCP Hydrolysis (Biotic/Abiotic) Photo_Inter Photolysis Intermediates (Diols, Triols) TCP->Photo_Inter UV Irradiation (Photolysis) DHP Dihydroxypyridines (Oxidative Dechlorination) TCP->DHP Aerobic Bacteria (Pseudomonas sp.) DCP Dichloropyridinols (Reductive Dechlorination) TCP->DCP Anaerobic Consortia (Reductive Dechlorination) Min_Photo Mineralization (CO2, Cl-, NH4+) Photo_Inter->Min_Photo RingCleave Ring Cleavage (Maleamates) DHP->RingCleave Dioxygenase Min_Bio Biomass + CO2 RingCleave->Min_Bio MCP Monochloropyridinols DCP->MCP MCP->RingCleave Re-exposure to O2

Figure 1: Integrated degradation pathways of TCP showing Photolytic (Abiotic) and Microbial (Aerobic/Anaerobic) routes.

Technical Protocol: Isolation of TCP-Degrading Bacteria

Isolating TCP-degrading bacteria is challenging due to the compound's toxicity.[10] The following protocol utilizes a "toxicity-ramp" enrichment strategy to select for high-tolerance strains.

Reagents & Media[13][14]
  • Minimal Salt Medium (MSM): (Per Liter) 1.5g K₂HPO₄, 0.5g KH₂PO₄, 0.5g (NH₄)₂SO₄, 0.2g MgSO₄·7H₂O, 0.5g NaCl. Trace elements solution (1 mL).

  • TCP Stock Solution: 10,000 mg/L in Methanol (Filter sterilized).

  • Soil Source: Agricultural soil with a history of Chlorpyrifos application (history induces adaptation).

Step-by-Step Workflow
  • Soil Pre-treatment: Sieve 10g of soil (2mm mesh) to remove debris.

  • Initial Enrichment (Acclimatization):

    • Inoculate 5g soil into 100mL MSM.

    • Add TCP to a final concentration of 50 mg/L (Sub-inhibitory).

    • Incubate at 30°C, 150 rpm, in the dark (to prevent photolysis) for 7 days.

  • Serial Transfer (Selection Pressure):

    • Transfer 5mL of the turbid culture to fresh MSM (100mL).

    • Increase TCP concentration to 100 mg/L .

    • Incubate for 7 days.

    • Repeat: Transfer again, increasing TCP to 200 mg/L .

  • Isolation:

    • Plate serial dilutions (10⁻⁴ to 10⁻⁶) onto MSM Agar plates supplemented with 100 mg/L TCP.

    • Incubate for 3–5 days.

  • Screening:

    • Pick morphologically distinct colonies.

    • Inoculate into liquid MSM + TCP.[11]

    • Measure TCP loss via HPLC (see Section 5).

Visualization: Isolation Workflow

Isolation_Workflow Soil Contaminated Soil (10g) Flask1 Enrichment 1 (50 mg/L TCP) Soil->Flask1 Inoculation Flask2 Enrichment 2 (100 mg/L TCP) Flask1->Flask2 Transfer (10%) Flask3 Enrichment 3 (200 mg/L TCP) Flask2->Flask3 Transfer (10%) Plate MSM Agar Plating (Isolation) Flask3->Plate Dilution Plating HPLC HPLC Screening (Validation) Plate->HPLC Pick Colonies

Figure 2: Enrichment culture workflow for isolating TCP-degrading bacteria using escalating selection pressure.

Analytical Methods

Accurate quantification is essential. UV-Vis spectrophotometry is prone to interference; HPLC is the gold standard.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol : Water (containing 0.1% H₃PO₄) [70:30 v/v]. Acidification is critical to suppress ionization of TCP (pKa 4.55) and ensure sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (TCP absorption maximum).

  • Retention Time: Typically ~4–6 minutes depending on column length.

  • Limit of Detection (LOD): ~0.05 mg/L.

References

  • Bioremediation of Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by Ochrobactrum sp.[2][12] CPD-03. Source: SciSpace / bioRxiv URL:[Link][12]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Source: PLOS ONE URL:[2][Link][2]

  • Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria. Source: Frontiers in Microbiology URL:[Link]

  • 3,5,6-Trichloro-2-pyridinol (TCP) Chemical Properties and Toxicity. Source: PubChem (National Library of Medicine) URL:[Link]

  • Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. Source: PubMed / National Institutes of Health URL:[Link]

Sources

Exploratory

Toxicological profile of 3,5,6-Trichloro-2-pyridinol

Technical Guide: Toxicological & Bioanalytical Profile of 3,5,6-Trichloro-2-pyridinol (TCPy) Executive Technical Summary 3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolic hydrolysis product of the organophospha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicological & Bioanalytical Profile of 3,5,6-Trichloro-2-pyridinol (TCPy)

Executive Technical Summary

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolic hydrolysis product of the organophosphate insecticides chlorpyrifos (CPF) and chlorpyrifos-methyl, as well as the herbicide triclopyr. Historically viewed merely as a biomarker of exposure, recent toxicological evaluations have reclassified TCPy as a bioactive compound with distinct toxicological endpoints separate from its parent compounds.

While TCPy lacks the acetylcholinesterase (AChE) inhibitory potency of the chlorpyrifos-oxon, it exhibits significant activity in endocrine disruption , oxidative stress induction , and nephrotoxicity . Crucially, recent 2024 data indicates specific neurotoxicity targeting cochlear hair cells, a mechanism distinct from the cholinergic crisis associated with organophosphates. This guide synthesizes the physicochemical properties, toxicokinetics, molecular mechanisms, and validated bioanalytical protocols for TCPy to support rigorous safety assessment and biomonitoring.

Physicochemical & ADME Profile

TCPy is a weak acid (pKa ~4.55), rendering it highly mobile in aqueous environments and biological fluids at physiological pH. Its toxicokinetic profile is characterized by rapid absorption and urinary excretion, making it the "gold standard" biomarker for CPF exposure.

Core Physicochemical Properties
PropertyValue / DescriptionRelevance
CAS Number 6515-38-4Registry identification
Molecular Formula C₅H₂Cl₃NOChlorinated pyridine derivative
Molecular Weight 198.43 g/mol Small molecule, renal filtration
pKa 4.55Exists as anion (phenolate) at pH 7.4
LogP (Octanol/Water) 3.21Moderate lipophilicity; facilitates membrane crossing
Solubility Low in water (acid form); High in organic solventsRequires hydrolysis for accurate aqueous analysis
Toxicokinetics (ADME)
  • Absorption: Rapidly absorbed from the gastrointestinal tract.

  • Distribution: Binds extensively to plasma proteins (>98%).[1] A critical finding for non-invasive monitoring is that salivary TCPy concentrations correlate highly with the unbound (free) fraction in plasma, with a constant plasma:saliva partitioning ratio, enabling saliva to be used as a surrogate matrix for systemic exposure.

  • Metabolism: TCPy undergoes Phase II conjugation in the liver. It is glucuronidated and sulfated to increase water solubility.

  • Excretion: Predominantly renal. In humans, TCPy is excreted in urine with a half-life of approximately 27 hours.

Figure 1: Metabolic Pathway of Chlorpyrifos to TCPy

TCPy_Metabolism CPF Chlorpyrifos (Parent) CYP CYP450 (Bioactivation) CPF->CYP Desulfuration TCPy 3,5,6-Trichloro-2-pyridinol (TCPy) CPF->TCPy Direct Hydrolysis (Minor) Oxon Chlorpyrifos-Oxon (AChE Inhibitor) CYP->Oxon PON1 PON1 / A-Esterases (Hydrolysis) Oxon->PON1 Hydrolysis PON1->TCPy Conj TCPy-Glucuronide / Sulfate (Phase II Conjugates) TCPy->Conj UGT/SULT Enzymes Urine Urinary Excretion TCPy->Urine Free TCPy Conj->Urine

Caption: Metabolic cascade from Chlorpyrifos to TCPy, highlighting the detoxification via PON1 hydrolysis and subsequent Phase II conjugation.

Molecular Mechanisms of Toxicity

Unlike the parent compound, TCPy does not inhibit AChE. Its toxicity is mediated through alternative pathways, necessitating different screening assays during drug or chemical safety evaluation.

Endocrine Disruption

TCPy acts as a weak ligand for steroid hormone receptors.

  • Androgen Receptor (AR): Acts as an antagonist, potentially contributing to decreased testosterone levels and reproductive abnormalities observed in high-dose animal models.

  • Estrogen Receptor (ER): Shows weak agonist activity, capable of disrupting estrogen signaling pathways.[2]

Oxidative Stress & Cochlear Toxicity (Novel Finding)

Recent investigations (2024) have identified the cochlea as a specific target organ.

  • Mechanism: TCPy induces the generation of Reactive Oxygen Species (ROS) within cochlear cells.

  • Impact: This leads to the downregulation of Na+/K+ ATPase, disruption of the cochlear potential, and subsequent apoptosis of outer hair cells and spiral neurons via the Bax/Caspase-3 pathway. This results in dose-dependent hearing loss in murine models.

Cytotoxicity

TCPy exhibits greater cytotoxicity than CPF in certain in vitro models (e.g., HepG2 cells) due to its ability to disrupt mitochondrial function and induce oxidative stress, independent of cholinergic mechanisms.

Preclinical Toxicology Profile

EndpointObservationSpecies/ModelSignificance
Acute Toxicity Moderate oral toxicity (LD50 ~800 mg/kg).RatLower acute risk than parent CPF.
Developmental Pericardial edema, heart malformations, reduced heartbeat.ZebrafishHigh Concern: TCPy appears more toxic than CPF in zebrafish cardiac development.
Reproductive Decreased testosterone; no teratogenicity at low doses.Rat/RabbitMammalian models suggest TCPy formation is a detoxification step, unlike zebrafish data.
Organ Toxicity Hepatomegaly, increased kidney weight.Mouse (28-day)Indicates liver/kidney as primary targets for accumulation/clearance.

Bioanalytical Protocol: Quantification in Urine

Objective: Quantify TCPy in human urine as a biomarker of exposure. Method: LC-MS/MS (Negative Electrospray Ionization). Limit of Detection (LOD): ~0.5 ng/mL.

Sample Preparation Workflow

Since TCPy exists largely as conjugates in urine, acid hydrolysis is mandatory to measure total TCPy.

  • Hydrolysis:

    • Aliquot 1.0 mL urine.

    • Add 100 µL concentrated HCl (to pH < 1).

    • Incubate at 80°C for 1 hour (cleaves glucuronide/sulfate bonds).

  • Extraction (Liquid-Liquid):

    • Cool sample to room temperature.

    • Add 3.0 mL extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v).

    • Vortex vigorously for 5 mins; Centrifuge at 3000 x g for 5 mins.

    • Transfer organic supernatant to a clean glass tube.

  • Concentration:

    • Evaporate solvent under nitrogen stream at 40°C.

    • Reconstitute residue in 200 µL Mobile Phase (Acetonitrile:Water, 50:50).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[3]

  • Ionization: ESI Negative Mode (TCPy forms a stable phenolate anion).

  • MRM Transitions:

    • Precursor: m/z 195.9 [M-H]⁻ (Based on ³⁵Cl₃ isotope).

    • Quantifier Product: m/z 160.0 [M-H-HCl]⁻.

    • Qualifier Product: m/z 124.0 [M-H-2HCl]⁻.

Figure 2: Analytical Workflow for TCPy Quantification

Analytical_Workflow Sample Urine Sample (Contains TCPy + Conjugates) Hydrolysis Acid Hydrolysis (HCl, 80°C, 1h) Sample->Hydrolysis Cleave Conjugates Extraction LLE Extraction (Hexane:EtOAc 90:10) Hydrolysis->Extraction Isolate TCPy Evap N2 Evaporation & Reconstitution Extraction->Evap Concentrate LC UPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI-, MRM 196 -> 160) LC->MS Quantification

Caption: Step-by-step bioanalytical workflow for extracting and quantifying total TCPy from urine matrices.

Regulatory & Risk Context

  • US EPA: Considers TCPy in aggregate risk assessments for chlorpyrifos and triclopyr. The EPA has established tolerances for TCPy residues in specific commodities (e.g., milk, meat) due to its transfer from feed.

  • Safety Factors: Due to the potential for endocrine disruption and developmental effects seen in aquatic models, a safety factor (often 10x or 100x) is applied in calculating Reference Doses (RfD).

  • Biomonitoring: TCPy is the standard biomarker for the National Health and Nutrition Examination Survey (NHANES) to assess population-level organophosphate exposure.

References

  • Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. Toxicological Sciences. [Link][1]

  • Pesticide metabolite 3,5,6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice. PubMed. [Link]

  • Developmental toxicity of chlorpyrifos-methyl and its primary metabolite, 3,5,6-trichloro-2-pyridinol to early life stages of zebrafish. Chemosphere. [Link]

  • Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Chlorpyrifos Human Health Risk Assessment. US EPA Regulations.gov. [Link]

Sources

Foundational

Crystal Structure of 3,5,6-Trichloro-2-pyridinol: A Structural &amp; Supramolecular Guide

Content Type: Technical Whitepaper Audience: Structural Chemists, Toxicologists, and Agrochemical Researchers Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is the primary hydrolytic metabolite of the organophosphat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Structural Chemists, Toxicologists, and Agrochemical Researchers

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is the primary hydrolytic metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1] While its environmental persistence and toxicology are well-documented, its solid-state behavior offers critical insights into its stability, solubility, and binding affinity in biological systems.

This guide provides a rigorous analysis of the TCP crystal structure, characterized by a monoclinic lattice (


) and a dominant supramolecular homodimer motif. We explore the interplay between the electron-withdrawing chlorine substituents and the pyridinol-pyridinone tautomeric equilibrium, providing actionable protocols for high-purity crystallization.

Chemical Context: The Tautomeric Equilibrium

The structural integrity of TCP is defined by the competition between its enol (pyridinol) and keto (pyridinone) forms. The presence of three chlorine atoms at the 3, 5, and 6 positions exerts a strong electron-withdrawing effect (inductive effect,


), which significantly increases the acidity of the hydroxyl proton compared to unsubstituted pyridine-2-ol.

In the solid state, this equilibrium dictates the hydrogen bonding network. While solvent polarity influences the dominant species in solution, X-ray diffraction confirms that TCP crystallizes primarily in the enol form , stabilized by intermolecular hydrogen bonds that mimic Watson-Crick base pairing.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific proton transfer pathway relevant to crystal packing.

Tautomerism cluster_effect Substituent Effects Enol Enol Form (3,5,6-trichloro-2-pyridinol) Dominant in Crystal Transition Proton Transfer Transition State Enol->Transition -H+ (Deprotonation) Transition->Enol Keto Keto Form (3,5,6-trichloro-2-pyridone) Minor/Solvent Dependent Transition->Keto +H+ (N-Protonation) Keto->Transition Effect Cl atoms (3,5,6-position) increase acidity of O-H, strengthening H-bond donor capability.

Figure 1: Tautomeric equilibrium of TCP. The electron-deficient ring favors the enol form in the solid state, facilitating specific donor-acceptor interactions.

Crystallographic Characterization

The definitive structure of TCP has been solved using single-crystal X-ray diffraction. The molecule adopts a planar conformation with slight deviations of the chlorine atoms from the aromatic plane.[1][2][3]

Unit Cell Data

The following parameters define the lattice metrics for TCP crystallized from aqueous media.

ParameterValueSignificance
Crystal System MonoclinicLow symmetry allows for dense packing of planar rings.
Space Group

(No.[2][3] 14)
Centrosymmetric; indicates inversion centers are key packing elements.

(Å)
6.1616(3)Short axis, likely corresponding to the stacking direction.

(Å)
22.3074(10)Long axis, accommodating the lateral arrangement of dimers.

(Å)
5.0396(2)

(°)
99.356(1)Slight lattice skew characteristic of monoclinic cells.
Volume (

)
683.47(5) Å

Compact volume indicates efficient packing (

).
Density (

)
~1.93 g/cm³High density due to heavy chlorine atoms.
Molecular Geometry
  • Planarity: The pyridine ring is essentially planar (mean deviation < 0.01 Å).[1][2][3]

  • Substituent Deviation: Chlorine atoms deviate slightly (avg. 0.058 Å) from the mean plane, likely due to steric repulsion between the Cl at position 3 and the hydroxyl group at position 2.

  • Bond Lengths:

    • C–O: ~1.32 Å (Consistent with single bond character, supporting the enol tautomer).

    • C–N: ~1.33 Å.[1][2][3]

Supramolecular Architecture

The supramolecular assembly of TCP is driven by "self-complementary" hydrogen bonding. Unlike simple stacking, TCP molecules pair up to form robust dimers.

The Centrosymmetric Dimer

The primary interaction is the formation of a dimer linked by two equivalent O–H···N hydrogen bonds.[4]

  • Donor: The hydroxyl group (O–H) at position 2.

  • Acceptor: The pyridine nitrogen (N) of the adjacent molecule.

  • Geometry:

    • 
       Distance: 2.7371(10) Å  (Indicates a strong hydrogen bond).[1][2][3]
      
    • Bond Angle: 174.3(19)° (Nearly linear, maximizing electrostatic attraction).

  • Graph Set Motif:

    
    . This notation describes a Ring (R) formed by 2 donors and 2 acceptors containing 8 atoms in the cycle.
    
Packing Forces

Beyond the primary hydrogen bonds, the lattice is stabilized by:

  • 
    -
    
    
    
    Stacking:
    The planar dimers stack along the
    
    
    -axis (short axis), utilizing the electron-deficient nature of the polychlorinated ring to interact with electron-rich centers of adjacent layers.
  • Cl···Cl Interactions: Halogen bonding plays a minor but non-negligible role in stabilizing the long-range order along the

    
    -axis.
    

Experimental Protocols

Reliable generation of TCP crystals suitable for XRD requires careful control of solvent polarity to avoid amorphous precipitation.

Protocol: Hydrothermal Recrystallization

This method utilizes the temperature-dependent solubility of TCP in water to grow high-quality laths.

Materials:

  • Crude 3,5,6-Trichloro-2-pyridinol (purity >95%).[5]

  • Deionized Water (18 MΩ[3]·cm resistance).[3][6]

  • Heating block or oil bath.

  • 0.22 µm PTFE syringe filter (optional for hot filtration).

Workflow:

Crystallization Start Crude TCP Solid Solubilization Saturation (Boiling Deionized Water, 100°C) Start->Solubilization Dissolve Filtration Hot Filtration (Remove insolubles) Solubilization->Filtration Clarify Cooling Controlled Cooling (Rate: -5°C/hour to RT) Filtration->Cooling Nucleation Harvest Harvest Crystals (Colorless Laths) Cooling->Harvest Precipitation Analysis XRD / Melting Point Harvest->Analysis Validation

Figure 2: Recrystallization workflow for obtaining single crystals of TCP.

Step-by-Step:

  • Saturation: Suspend crude TCP in deionized water. Heat to boiling (100°C) with stirring until a nearly saturated solution is achieved. Note: TCP has low solubility in cold water but dissolves readily at boiling temperatures.

  • Clarification: If particulates remain, perform a rapid hot filtration using a pre-warmed funnel to prevent premature crystallization.

  • Controlled Cooling: Remove the heat source and allow the vessel to cool slowly to room temperature. Insulating the flask with aluminum foil can reduce the cooling rate, promoting larger crystal growth.

  • Harvesting: After 24-48 hours, colorless lath-shaped crystals will form. Filter and dry under vacuum.

Implications for Research

Toxicology & Pharmacology

The structural rigidity and hydrogen-bonding capability of TCP explain its binding affinity to biological targets.

  • Endocrine Disruption: The planar structure allows TCP to mimic steroid hormones, potentially fitting into androgen receptors. The specific O-H···N dimensions determined by XRD (2.74 Å) are critical for modeling these docking interactions.

  • DNA Binding: Recent studies suggest TCP can act as a groove binder.[1] The crystal dimensions (

    
     Å) are compatible with intercalation or minor groove insertion in DNA helices.
    
Environmental Fate

The high lattice energy derived from the strong dimer formation contributes to TCP's environmental persistence. The stability of the crystal lattice resists rapid dissolution in soil moisture, prolonging its half-life compared to amorphous analogs.

References

  • Crystal Structure Analysis : Vaughn, P., et al. (2024). Structure description of 3,5,6-Trichloro-2-pyridinol. IUCrData.

  • Tautomerism & Synthesis : Atwood, J. L., et al. (2012). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Chemical Communications.[6]

  • Biological Impact : Gao, Y., et al. (2021).[3] Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish development. Environmental Science and Pollution Research.

  • General Chemical Properties : PubChem. Compound Summary for CID 23017: 3,5,6-Trichloro-2-pyridinol.[7][8] National Library of Medicine.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3,5,6-Trichloropyridin-2-ol (TCP)

The following technical guide is structured to provide an in-depth physicochemical profile of 3,5,6-Trichloropyridin-2-ol (TCP), designed for researchers in toxicology, environmental chemistry, and analytical method deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth physicochemical profile of 3,5,6-Trichloropyridin-2-ol (TCP), designed for researchers in toxicology, environmental chemistry, and analytical method development.

[1]

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP) is a critical chlorinated pyridine derivative serving as the primary metabolite and environmental marker for the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[1][2][3] Unlike its parent compounds, TCP exhibits distinct physicochemical behavior governed by its tautomeric equilibrium and high hydrolytic stability.[1] This guide synthesizes the structural dynamics, thermodynamic constants, and analytical protocols required for the precise detection and characterization of TCP in biological and environmental matrices.[1]

Molecular Identity & Structural Dynamics[1]

Nomenclature and Identification[1]
  • IUPAC Name: 3,5,6-Trichloropyridin-2-ol[1][2][4][5][6]

  • Common Synonyms: 3,5,6-TCP; 3,5,6-Trichloro-2-pyridinol; 2,3,5-Trichloro-6-hydroxypyridine.[1]

  • CAS Registry Number: 6515-38-4[1][7][8]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO[1][7][8][9]
  • Molecular Weight: 198.43 g/mol [1][7][8][9]

Tautomeric Equilibrium

TCP exists in a tautomeric equilibrium between the enol form (pyridinol) and the keto form (pyridinone) .[1] While unsubstituted 2-pyridone favors the keto form in solution, the presence of three electron-withdrawing chlorine atoms on the TCP ring significantly alters this landscape.[1]

  • Solid State: X-ray crystallography confirms that TCP crystallizes primarily in the enol (hydroxy) form, forming centrosymmetric hydrogen-bonded dimers through pairwise O—H[1]···N interactions [1].[1][9]

  • Aqueous Solution: In polar protic solvents like water, TCP predominantly exists in the enol form.[1] The electron-withdrawing effect of the chlorines at positions 3, 5, and 6 reduces the basicity of the nitrogen, destabilizing the amide-like resonance of the keto form [2].[1]

Figure 1: Tautomeric Equilibrium of TCP

Tautomerism cluster_0 Dominant in Water/Solid cluster_1 Minor Tautomer Enol Pyridinol Form (Enol) (Aromatic, OH group) Keto Pyridinone Form (Keto) (Amide-like, NH group) Enol->Keto  Ka (Minor)  

Caption: The equilibrium strongly favors the aromatic pyridinol form in aqueous environments due to electronic stabilization by chlorine substituents.[1]

Physicochemical Parameters

The following data points are critical for modeling environmental fate and optimizing extraction protocols.

ParameterValueContext/Notes
Melting Point 169–171 °C (Free Acid)328–330 °C (Na Salt/High MP Polymorph)Literature discrepancies exist.[1][3] The lower range (169–171 °C) typically refers to the free pyridinol form [3], while values >300 °C often indicate the sodium salt or decomposition.[1]
Boiling Point ~265 °CPredicted.[1] Sublimation may occur before boiling.[1]
pKa 4.55 – 4.78Weakly acidic.[1] At physiological pH (7.4), TCP exists almost entirely as the anionic trichloropyridinate (TCP-).[1]
Log P (Octanol/Water) 3.21Lipophilic in its neutral form.[1] Indicates potential for bioaccumulation if not ionized.[1]
Water Solubility 80.9 mg/L (25 °C)Moderate.[1] Solubility is highly pH-dependent due to ionization (much higher at pH > pKa).[1]
Vapor Pressure 2.5 × 10⁻⁴ Pa (25 °C)Low volatility.[1] Loss from soil/water via volatilization is negligible.[1]

Chemical Reactivity & Stability[1]

Hydrolytic Stability

TCP is remarkably resistant to hydrolysis over the environmentally relevant pH range (pH 5–9).[1] The steric hindrance and electronic shielding provided by the chlorine atoms protect the ring from nucleophilic attack by water or hydroxide ions.[1] This stability contributes to its persistence in soil and groundwater [4].[1]

Photolytic Degradation

Unlike its hydrolytic stability, TCP is susceptible to photolysis.[1][3] Upon exposure to UV light in aqueous solution, TCP undergoes rapid reductive dechlorination .[1]

  • Mechanism: Photon absorption leads to the homolytic cleavage of C-Cl bonds, typically starting at the 6-position, followed by ring cleavage and eventual mineralization to CO₂ and chloride ions.[1]

  • Half-life: < 1 hour in direct sunlight (aqueous surface).[1]

Thermal Stability

TCP is thermally stable up to its melting point.[1] However, under extreme thermal stress (GC injection ports >280 °C), it may undergo condensation or dechlorination if not derivatized.[1]

Analytical Methodologies

Accurate quantification requires addressing the polarity and acidity of TCP.[1] The following protocols are validated for biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of TCP can lead to peak tailing due to the polar hydroxyl group.[1] Derivatization is the gold standard.[1]

  • Derivatization Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1]

  • Reaction: Converts the hydroxyl group to a tert-butyldimethylsilyl (TBDMS) ether.[1]

  • Protocol:

    • Extract sample (urine/soil) with acid (HCl) to ensure TCP is neutral.[1]

    • Liquid-liquid extraction into organic solvent (e.g., hexane/ether).[1]

    • Evaporate to dryness.

    • Add 50 µL MTBSTFA + 1% TBDMCS; incubate at 60-70 °C for 30-60 mins.

    • Inject into GC-MS (EI mode).[1]

  • Target Ions: m/z 312 (Molecular ion of derivative), m/z 256 (Base peak, [M-57]⁺ loss of t-butyl).[1]

High-Performance Liquid Chromatography (HPLC)

Preferred for samples where derivatization is undesirable.[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Phosphoric Acid) in a gradient (e.g., 40:60 to 90:10).[1] Acidification is crucial to suppress ionization and sharpen peaks.[1]

  • Detection: UV/Vis at 290–300 nm (Max absorption of the pyridinol ring).[1]

Figure 2: Analytical Workflow for TCP Determination

AnalyticalWorkflow Sample Biological/Enviro Sample (Urine, Soil, Water) Hydrolysis Acid Hydrolysis (Release Conjugates) Sample->Hydrolysis Glucuronide cleavage Extraction LLE / SPE Extraction (Acidic pH < 2) Hydrolysis->Extraction Isolate Neutral TCP Derivatization Derivatization (GC Only) (MTBSTFA, 60°C) Extraction->Derivatization For GC-MS Analysis Instrumental Analysis Extraction->Analysis For HPLC-UV/MS Derivatization->Analysis Silyl Ether Detection

Caption: Workflow distinguishing between direct HPLC analysis and GC-MS requiring silylation.

Environmental & Biological Fate[1]

Sorption and Mobility[1]
  • Koc (Soil Organic Carbon-Water Partitioning Coefficient): ~200–500 mL/g.[1]

  • Mobility: TCP exhibits moderate mobility in soil.[1] However, its mobility is highly pH-dependent.[1] In alkaline soils (pH > pKa), TCP exists as an anion, significantly reducing adsorption to organic matter and increasing leaching potential into groundwater [5].[1]

Biological Half-Life[1]
  • In Soil: Persistent, with half-lives ranging from 65 to 360 days depending on microbial activity and photolysis exposure.[1]

  • In Humans: Excreted rapidly in urine with a half-life of approximately 27 hours following oral exposure to chlorpyrifos.[1]

References

  • Vaughn, T. M., et al. (2024).[1] "Crystal structure of 3,5,6-trichloropyridin-2-ol." IUCrData, 9, x241126.[1] Link

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Academic Press.[1]

  • ChemicalBook. (2025).[1][6] "3,5,6-Trichloro-2-pyridinol Properties and Safety." Link

  • Racke, K. D. (1993).[1] "Environmental Fate of Chlorpyrifos." Reviews of Environmental Contamination and Toxicology, 131, 1-150.[1]

  • Bouchard, M. F., et al. (2011).[1] "Urinary Metabolites of Organophosphate Insecticides." Environmental Health Perspectives, 119(8).[1][9] Link[1]

Sources

Foundational

3,5,6-Trichloropyridin-2-ol: Technical Monograph on Synthesis, Metabolism, and Analysis

Executive Summary 3,5,6-Trichloropyridin-2-ol (TCP; TCPy) represents a critical structural motif in agrochemical development, serving both as the primary metabolite of the organophosphate insecticide chlorpyrifos and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP; TCPy) represents a critical structural motif in agrochemical development, serving both as the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr , and as a vital intermediate in their industrial synthesis.[1][2][3][4] This guide synthesizes the chemical history, industrial production evolution, and analytical detection of TCP. It focuses on the shift from early hydrolytic synthesis to the modern copper-catalyzed cyclization of trichloroacetyl chloride and acrylonitrile—a process designed to mitigate the formation of the persistent byproduct 2,3,5,6-tetrachloropyridine.

Part 1: Chemical Identity & Physicochemical Profile

TCP exists in a tautomeric equilibrium between the enol form (pyridin-2-ol) and the keto form (pyridin-2(1H)-one). While often referred to as a "pyridinol" in regulatory literature, the keto tautomer dominates in the solid state and in non-polar solvents, influenced heavily by the electron-withdrawing chlorine substituents at the 3, 5, and 6 positions.

Key Physicochemical Properties
PropertyValueContext
CAS Number 6515-38-4
Molecular Formula C₅H₂Cl₃NO
Molar Mass 198.43 g/mol
Melting Point 172–174 °CHigh thermal stability
pKa 4.55 (approx)Acidic due to Cl- electron withdrawal; forms salts easily
Water Solubility ~80 mg/L (25°C)Significantly more mobile than parent chlorpyrifos
Log Kow 3.21Moderate potential for bioaccumulation

Part 2: Historical Genesis & Industrial Synthesis

The Early Era: Hydrolytic Routes (1950s)

The initial discovery and characterization of TCP trace back to the mid-20th century. Early syntheses, such as those described in Recueil des Travaux Chimiques des Pays-Bas (1951), relied on the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine . While effective on a laboratory scale, this route was atom-inefficient for large-scale manufacturing due to the high cost of the pentachloropyridine precursor and the harsh conditions required to selectively hydrolyze the 2-position chlorine.

The Modern Era: The "Acrylonitrile" Route

To meet the global demand for chlorpyrifos in the 1970s and 80s, Dow Chemical engineers developed a convergent synthesis that avoided polychlorinated pyridine precursors entirely. This process, detailed in patents such as US 4,996,323 , utilizes a copper-catalyzed addition of trichloroacetyl chloride to acrylonitrile.

This route is chemically elegant but thermodynamically hazardous. It proceeds through a transient intermediate, 2,2,4-trichloro-4-cyanobutanoyl chloride , which undergoes acid-catalyzed cyclization.[1] Control of temperature is critical; the aromatization step is highly exothermic, and failure to manage heat removal can lead to explosive decomposition of byproducts like 2-chloropropionitrile.[3][5]

Mechanism of Industrial Synthesis

The following diagram illustrates the modern industrial pathway, highlighting the critical cyclization step and the divergence between the desired TCP product and the tetrachloropyridine byproduct.

TCPSynthesis Start1 Trichloroacetyl Chloride Inter1 2,2,4-Trichloro-4- cyanobutanoyl chloride Start1->Inter1 + CuCl cat. Addition Start2 Acrylonitrile Start2->Inter1 Cyclic 3,3,5,6-Tetrachloro- 3,4-dihydropyridin-2-one Inter1->Cyclic Cyclization (HCl cat.) TCP 3,5,6-Trichloropyridin-2-ol (TCP) Cyclic->TCP - HCl Aromatization (Desired) Byprod 2,3,5,6-Tetrachloropyridine Cyclic->Byprod - H2O Side Reaction

Figure 1: The Dow Chemical industrial synthesis route for TCP. Note the critical branch point at the cyclic intermediate where water elimination must be suppressed to minimize tetrachloropyridine formation.

Part 3: Metabolic Fate & Toxicology

In biological systems, TCP is the terminal metabolite for chlorpyrifos. The parent organophosphate requires metabolic activation by cytochrome P450 enzymes (specifically CYP2B6) to form the oxon (the active acetylcholinesterase inhibitor). This oxon is rapidly hydrolyzed by A-esterases (paraoxonase) to form TCP, which is biologically inactive regarding cholinesterase inhibition but possesses its own toxicological profile.

Metabolic Pathway

TCP is excreted in urine primarily as a glucuronide conjugate. This makes urinary TCP a "gold standard" biomarker for assessing human exposure to chlorpyrifos.

Metabolism CPF Chlorpyrifos (Parent) Oxon Chlorpyrifos-oxon (Active Inhibitor) CPF->Oxon CYP450 Desulfuration TCP 3,5,6-Trichloropyridin-2-ol (TCP) CPF->TCP Direct Hydrolysis Oxon->TCP PON1 (Paraoxonase) Hydrolysis Conjugate TCP-Glucuronide (Excreted) TCP->Conjugate UGT Glucuronidation

Figure 2: Metabolic degradation of Chlorpyrifos to TCP and its subsequent conjugation.

Part 4: Analytical Methodologies

Accurate quantification of TCP in biological matrices (urine) or environmental samples (soil/water) is complicated by its polarity and potential for conjugation. The following protocol represents a validated, self-verifying workflow based on GC-MS detection of the tert-butyldimethylsilyl (t-BDMS) derivative. This derivatization is superior to methylation as it produces high-mass fragments less subject to background interference.

Standard Operating Procedure: Determination of TCP in Urine

Principle: Acid hydrolysis releases TCP from glucuronide conjugates. Liquid-liquid extraction isolates the organic phase, followed by derivatization with MTBSTFA to render the analyte volatile for GC-MS.

1. Sample Preparation & Hydrolysis[3][5]
  • Aliquot: Transfer 2.0 mL of urine into a glass centrifuge tube.

  • Hydrolysis: Add 0.5 mL of concentrated HCl (12 M). Vortex.

  • Incubation: Heat at 90°C for 60 minutes. Critical Step: This ensures total TCP (free + conjugated) is measured.

  • Cooling: Allow to cool to room temperature.

2. Extraction
  • Solvent: Add 4.0 mL of extraction solvent (Hexane:Dichloromethane, 4:1 v/v).

  • Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 rpm for 5 minutes to break emulsion.

  • Transfer: Transfer the organic (upper) layer to a clean vial.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization
  • Reagent: Add 50 µL of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Solvent: Add 50 µL of Ethyl Acetate.

  • Reaction: Cap and heat at 70°C for 30 minutes.

  • Chemistry: The labile hydroxyl proton is replaced by a t-BDMS group, increasing volatility and stability.

4. GC-MS Analysis (SIM Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 80°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • MS Detection: Selected Ion Monitoring (SIM).

    • Target Ion: m/z 256 (Base peak, [M-57]+ loss of t-butyl).

    • Qualifier Ions: m/z 258, 298.

  • Quantification: Internal standard method (using isotopically labeled TCP-13C3 or 2,6-dibromophenol).

References

  • Recueil des Travaux Chimiques des Pays-Bas. (1951). Hydrolysis of 2,3,5,6-tetrachloropyridine. Volume 70, Issue 2, Pages 182–190. Link

  • Dow Chemical Company. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. US Patent 4,327,216. Link

  • Dow Chemical Company. (1991). Process for the preparation of 3,5,6-trichloropyridin-2-ol. US Patent 4,996,323. Link

  • Centers for Disease Control and Prevention (CDC). (2005). Fourth National Report on Human Exposure to Environmental Chemicals. Link

  • ResearchGate. (2010). Determination of 3,5,6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Link

  • National Institutes of Health (NIH) PubChem. (2025). 3,5,6-Trichloro-2-pyridinol Compound Summary. Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Thermodynamics of 3,5,6-Trichloro-2-pyridinol

Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is a critical intermediate in the synthesis of major agrochemicals, including chlorpyrifos and triclopyr.[1][2][3] Its solubility profile is the primary lever for proce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is a critical intermediate in the synthesis of major agrochemicals, including chlorpyrifos and triclopyr.[1][2][3] Its solubility profile is the primary lever for process optimization, governing reaction yield, purification efficiency (recrystallization), and environmental fate analysis.

This guide addresses a significant gap in public literature: while TCP is widely used, its specific solubility data is often fragmented or contradictory. This document synthesizes physicochemical properties with field-proven extraction and purification protocols, providing a robust framework for researchers to predict and manipulate TCP behavior in organic and aqueous systems.

Physicochemical Characterization

Understanding the solubility of TCP requires a precise definition of its solid-state and molecular properties. Note the critical discrepancy in reported melting points, which often leads to process errors.

PropertyValueProcess Implication
Molecular Formula C₅H₂Cl₃NOMW: 198.43 g/mol
Melting Point (Pure) 172–174 °C CRITICAL: Literature often cites ~208°C or >300°C. These values typically refer to salt forms (e.g., Sodium TCP) or decomposition points. Pure TCP melts at 172–174°C.
pKa ~4.55 TCP is a weak acid. Solubility is highly pH-dependent. At pH > 5.5, it exists primarily as the trichloropyridinate anion, drastically increasing water solubility.
LogP (Octanol/Water) 3.21 Highly lipophilic in its neutral state. Preferentially partitions into organic solvents at acidic pH.
Tautomerism Pyridinol ⇌ PyridinoneIn solution, TCP exists in equilibrium between the hydroxyl (enol) and ketone forms, influencing solvent interaction.

Solubility Landscape

The solubility of TCP follows a "like-dissolves-like" mechanism heavily influenced by its ability to donate hydrogen bonds (via the -OH group) and accept them (via the ring Nitrogen).

Solvent Class Compatibility Table

Data synthesized from extraction protocols, synthesis patents, and standard reference material formulations.

Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Aprotic DMSO, Acetonitrile, DMFVery High Primary solvents for stock solutions and nucleophilic substitution reactions.
Polar Protic Methanol, Ethanol, IsopropanolHigh Excellent for dissolution; often used as co-solvents in HPLC analysis.
Chlorinated Dichloromethane (DCM), 1-ChlorobutaneHigh Standard Extraction Solvents. High affinity for neutral TCP allows efficient extraction from acidified aqueous matrices.
Aqueous Water (pH < 3)Low (~80 mg/L)Anti-solvent for precipitation of the neutral form.
Aqueous (Basic) Water (pH > 7)Very High Forms water-soluble salts. Used for back-extraction or waste stream management.
Hydrocarbons Hexane, HeptaneLow to Moderate Often used as anti-solvents in recrystallization or to wash away non-polar impurities.
The "Boiling Water" Anomaly

While TCP has low solubility in water at room temperature (~80 mg/L), its solubility increases dramatically near


.
  • Mechanism: Disruption of the crystal lattice lattice energy at high temperatures overcomes the hydrophobic effect of the chlorine substituents.

  • Application: This steep solubility curve makes water an excellent recrystallization solvent. Crude TCP can be dissolved in boiling water and recovered as high-purity crystals upon slow cooling.

Process Applications & Protocols

Protocol A: pH-Swing Extraction (Purification)

This method exploits the pKa (~4.55) to isolate TCP from non-acidic impurities.

  • Dissolution: Dissolve crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).

  • Alkaline Extraction: Wash the organic layer with 0.1 M NaOH (pH > 10).

    • Mechanism:[4][5] TCP converts to its anionic salt (Sodium Trichloropyridinate) and migrates to the aqueous phase. Impurities remain in the organic phase.

  • Separation: Discard the organic layer.

  • Acidification: Acidify the aqueous phase with HCl to pH < 2.

    • Mechanism:[4][5] TCP is protonated back to its neutral, insoluble form.

  • Recovery: Precipitate forms immediately. Filter or re-extract with fresh DCM for high purity.

Protocol B: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (Mole Fraction,


) for specific solvents if literature data is unavailable.
  • Saturation: Add excess solid TCP to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g.,

    
    ) for 24 hours.
    
  • Clarification: Centrifuge or filter (0.45 µm PTFE) to remove undissolved solid. Ensure the filter is at the same temperature to prevent precipitation.

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method 2 (HPLC): Dilute filtrate with Acetonitrile/Water and analyze vs. a standard curve.

Thermodynamic Modeling (The "How-To")

For process scale-up, single-point solubility is insufficient. You must model solubility as a function of temperature (


). Since specific Apelblat parameters for TCP are not standard in open literature, you must derive them using the Modified Apelblat Equation :


Workflow to Derive Parameters A, B, and C:

  • Measure solubility (

    
    ) at 5 temperatures (e.g., 288K, 298K, 308K, 318K, 328K).
    
  • Perform a multivariable regression (Least Squares Method) on the data.

  • Interpretation:

    • Positive Enthalpy (

      
      ):  Dissolution is endothermic (Solubility increases with T).
      
    • Entropy (

      
      ):  Indicates the disorder increase upon mixing.
      

Visualizations

Figure 1: Solubility Measurement & Validation Workflow

This workflow ensures data integrity by accounting for equilibration time and solid-state characterization.

SolubilityWorkflow start Start: Excess TCP + Solvent equil Equilibration (Const. T, 24-48h) start->equil sep Phase Separation (Filtration/Centrifugation) equil->sep analysis Quantification (HPLC/Gravimetric) sep->analysis solid_check Solid Phase Analysis (XRD/DSC) sep->solid_check Residue report Report Solubility (xe) analysis->report decision Polymorph Change? solid_check->decision decision->report No Change reject Reject Data (Solvate Formation) decision->reject Changed

Caption: Systematic workflow for determining solubility, incorporating a critical check for polymorphic transitions or solvate formation during the experiment.

Figure 2: The "pH Swing" Extraction Logic

Visualizing the chemical state of TCP during purification.

pH_Swing neutral Neutral TCP (Lipophilic) anion TCP Anion (Hydrophilic) neutral->anion Add Base (pH > 5) organic Organic Phase (DCM/EtOAc) neutral->organic High Affinity anion->neutral Add Acid (pH < 4) aqueous Aqueous Phase anion->aqueous High Affinity

Caption: The reversible acid-base reaction allows TCP to toggle between organic-soluble and water-soluble states, facilitating high-purity extraction.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23017: 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - 3,5,6-trichloro-2-pyridinol. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 3,5,6-Trichloropyridin-2-ol

This guide details the spectroscopic characterization of 3,5,6-Trichloropyridin-2-ol (TCP) , a critical metabolite of the organophosphate insecticide chlorpyrifos and a precursor to the herbicide triclopyr.[1] The follow...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3,5,6-Trichloropyridin-2-ol (TCP) , a critical metabolite of the organophosphate insecticide chlorpyrifos and a precursor to the herbicide triclopyr.[1]

The following technical analysis focuses on the pyridinol-pyridinone tautomerism , isotopic signatures in Mass Spectrometry, and diagnostic NMR signals, designed for researchers in metabolite identification and environmental toxicology.

Chemical Identity & Tautomeric Context

  • IUPAC Name: 3,5,6-Trichloropyridin-2-ol[2][3][4]

  • CAS Registry Number: 6515-38-4[2][5]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO
  • Molecular Weight: 198.43 g/mol [5]

  • Structural Dynamics: TCP exists in a tautomeric equilibrium between the enol (pyridinol) and keto (pyridinone) forms. While the enol form is predominant in the solid state (forming centrosymmetric hydrogen-bonded dimers), the equilibrium in solution is solvent-dependent.

    • Non-polar solvents (e.g., CDCl

      
      ):  Favors the pyridinol  (OH) form.
      
    • Polar aprotic solvents (e.g., DMSO-d

      
      ):  Stabilizes the pyridinone  (NH/C=O) form due to hydrogen bonding capabilities.
      

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI, 70 eV) or GC-MS (Derivatized).

Diagnostic Isotope Patterns

The presence of three chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4, M+6). This "fingerprint" is the primary confirmation of the trichloro-motif.

Ion Speciesm/z ValueRelative Abundance (Approx.)[6]Origin
M

197 100%

Cl

Isoptopologue
M+2 199 96%

Cl


Cl

M+4 201 31%

Cl


Cl

M+6 203 3%

Cl

Fragmentation Pathway (EI-MS)

The fragmentation is characterized by the sequential loss of neutral small molecules (CO, Cl) and radical species.

  • Molecular Ion (m/z 197): Stable aromatic core.

  • Loss of CO (m/z 169): Characteristic of phenols/pyridinols (M - 28).

  • Loss of Cl (m/z 162): Radical cleavage of C-Cl bond from the molecular ion.

  • Pyridyl Cation (m/z 93): Deep fragmentation often seen in environmental degradation studies.

Derivatization Note (GC-MS)

For trace analysis in biological matrices (urine/plasma), TCP is often derivatized with MTBSTFA to form the tert-butyldimethylsilyl (TBDMS) ether.

  • Diagnostic Ion: m/z 219 (Fragment [M - C(CH

    
    )
    
    
    
    ]
    
    
    ).
  • Molecular Ion (Derivatized): m/z 311 (Weak).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (favored for solubility and H-bond stabilization).
H NMR (400 MHz, DMSO-d )

Due to the high degree of substitution, the proton spectrum is extremely simple, serving as a purity check.

Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
12.0 - 12.5 Broad Singlet1H-OH / -NH Exchangeable. Shift varies with concentration and water content. Indicates tautomeric exchange.
8.15 - 8.25 Singlet1HAr-H (C4) The only aromatic proton. Deshielded by ortho-Cl atoms at C3 and C5.
C NMR (100 MHz, DMSO-d )

The spectrum displays 5 distinct signals. The chemical shifts reflect the electron-withdrawing nature of the three chlorine atoms.

Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
158.5 Quaternary (C-O)C2 Deshielded by Oxygen; tautomeric center.
145.2 Quaternary (C-Cl)C6 Adjacent to Nitrogen; highly deshielded.
138.8 Methine (C-H)C4 The only carbon bearing a proton.
120.5 Quaternary (C-Cl)C3 Ortho to the hydroxyl group.
118.2 Quaternary (C-Cl)C5 Meta to the hydroxyl group.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid State).

The solid-state spectrum confirms the pyridinol dimer structure.

  • 3400 - 2500 cm

    
     (Broad):  O-H stretching involved in strong intermolecular hydrogen bonding (O-H···N). A "ragged" band structure often indicates dimer formation.
    
  • 1560 - 1580 cm

    
    :  C=C / C=N ring stretching vibrations.
    
  • 1250 - 1300 cm

    
    :  C-O stretching (phenolic character).
    
  • 700 - 800 cm

    
    :  C-Cl stretching (Strong, characteristic of polychlorinated aromatics).
    

Visualization: Tautomerism & Fragmentation

TCP_Analysis TCP_Enol Pyridinol Form (Solid State / Non-polar) C5H2Cl3NO TCP_Keto Pyridinone Form (Polar Solvents) C5H2Cl3NH=O TCP_Enol->TCP_Keto Equilibrium (Solvent Dependent) MS_Ion Molecular Ion [M]+ m/z 197 TCP_Enol->MS_Ion EI Ionization Frag_CO Loss of CO [M-28]+ m/z 169 MS_Ion->Frag_CO -CO Frag_Cl Loss of Cl [M-35]+ m/z 162 MS_Ion->Frag_Cl -Cl•

Caption: Logical flow of TCP tautomeric equilibrium and primary Mass Spectrometry fragmentation pathways.

Experimental Protocol: Sample Preparation

A. NMR Preparation (DMSO-d )
  • Mass: Weigh ~10 mg of TCP solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Note: Use an amber NMR tube if storing, as chlorinated pyridines can be photosensitive over long periods.

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 1024 scans minimum (quaternary carbons C2, C3, C5, C6 have long relaxation times).

B. GC-MS Derivatization (MTBSTFA Method)

Standard protocol for biological matrices (Urine/Plasma).

  • Extraction: Acidify sample (pH < 2) and extract with diethyl ether.

  • Dry: Evaporate solvent under N

    
     stream.
    
  • Derivatize: Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Heat: Incubate at 60°C for 60 minutes.

  • Analyze: Inject 1 µL into GC-MS (Splitless). Look for m/z 219.

References

  • Crystal Structure & Tautomerism: Vaughn, T. M., et al. (2024). "3,5,6-Trichloropyridin-2-ol."[1][2][3][6][7] IUCrData.

  • Metabolite Analysis (GC-MS): Bartels, M. J., et al. (1997). "Determination of 3,5,6-trichloro-2-pyridinol in human urine." Journal of Chromatography B.

  • General Spectroscopic Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3,5,6-Trichloropyridin-2-ol (TCP)

This Application Note details the high-purity synthesis of 3,5,6-Trichloropyridin-2-ol (TCP) via the atom-transfer radical addition (ATRA) of trichloroacetyl chloride to acrylonitrile, followed by thermal cyclization. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-purity synthesis of 3,5,6-Trichloropyridin-2-ol (TCP) via the atom-transfer radical addition (ATRA) of trichloroacetyl chloride to acrylonitrile, followed by thermal cyclization. This route is favored in industrial pharmacochemistry for its atom economy and scalability, despite inherent safety challenges involving exotherms and pressurization.

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP) is a critical heterocyclic intermediate used primarily in the synthesis of organophosphate insecticides (e.g., Chlorpyrifos) and herbicides (e.g., Triclopyr).[1][2][3] While various routes exist, the reaction between trichloroacetyl chloride and acrylonitrile offers a direct pathway with high theoretical yields.

This protocol outlines a one-pot, two-stage process :

  • Kharasch Addition: Copper(I)-catalyzed addition of trichloroacetyl chloride to acrylonitrile to form the acyclic intermediate 2,2,4-trichloro-4-cyanobutanoyl chloride.

  • Cyclization & Aromatization: Thermal ring closure to 3,3,5,6-tetrachloro-3,4-dihydropyridin-2(1H)-one, followed by dehydrochlorination to yield TCP.

Critical Safety Notice: This reaction is highly exothermic and generates significant pressure.[3] The decomposition of byproducts (e.g., 2-chloropropionitrile) can lead to thermal runaway. Strict adherence to the temperature ramping profile is mandatory.

Mechanistic Insight

The synthesis relies on a Redox-Catalyzed Atom Transfer Radical Addition (ATRA) . The copper catalyst shuttles chlorine atoms, enabling the formation of a carbon-carbon bond between the electron-deficient trichloromethyl group and the electron-poor alkene.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Initiation: Cu(I) abstracts a chlorine atom from trichloroacetyl chloride, generating a dichlorocarbonyl radical.

  • Propagation: The radical attacks the terminal carbon of acrylonitrile. The resulting adduct radical abstracts a chlorine atom from the Cu(II) species, regenerating the catalyst and forming the acyclic adduct.

  • Cyclization: Under thermal stress (140°C+), the adduct undergoes intramolecular condensation (loss of HCl) to form the lactam ring.

  • Aromatization: Further loss of HCl (dehydrochlorination) yields the aromatic pyridinol system.

Mechanistic Diagram

TCP_Mechanism Start Trichloroacetyl Chloride + Acrylonitrile Radical Dichlorocarbonyl Radical Species Start->Radical Cl abstraction Cu_Cat Cu(I) Catalyst (Redox Cycle) Cu_Cat->Radical Initiates Adduct 2,2,4-Trichloro-4- cyanobutanoyl chloride (Acyclic Intermediate) Radical->Adduct Addition & Cl transfer Cyclic 3,3,5,6-Tetrachloro- 3,4-dihydropyridin-2-one Adduct->Cyclic Cyclization (-HCl, >120°C) Final 3,5,6-Trichloropyridin-2-ol (TCP) Cyclic->Final Aromatization (-HCl, Base/Heat)

Figure 1: Mechanistic pathway from radical initiation to aromatization.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleHazard Class
Trichloroacetyl Chloride >99%SubstrateCorrosive, Lachrymator
Acrylonitrile >99%SubstrateCarcinogen, Flammable
Copper(I) Chloride (CuCl) AnhydrousCatalystToxic to aquatic life
Acetonitrile HPLC GradeSolvent (Optional)Flammable
Sodium Hydroxide (NaOH) 10 MHydrolysis AgentCorrosive

Equipment Requirements:

  • Reactor: High-pressure stainless steel autoclave (e.g., Hastelloy or glass-lined) rated for >20 bar. Do not use standard glassware for the cyclization step.

  • Stirring: High-torque magnetic or overhead mechanical stirring.

  • Temperature Control: PID controller with oil bath or heating jacket.

  • Safety: Blast shield, pressure relief valve (set to 10 bar), fume hood.

Step-by-Step Methodology
Stage 1: The Kharasch Addition (Formation of Adduct)
  • Preparation: In a glovebox or under inert atmosphere (N₂), charge the autoclave with Trichloroacetyl Chloride (3.6 g, 20 mmol) and Acrylonitrile (1.6 g, 30 mmol) .

    • Note: A molar excess of acrylonitrile (1.5 equiv) is crucial to minimize polymerization of the acid chloride and suppress byproduct formation (e.g., 2-chloropropionitrile) [1].

  • Catalyst Addition: Add Anhydrous CuCl (0.1 g, 1 mmol, ~5 mol%) .

  • Sealing: Seal the autoclave and purge with Nitrogen (3x) to remove oxygen, which inhibits the radical mechanism.

  • Reaction (Low Temp): Heat the mixture to 110°C with vigorous stirring. Maintain for 3 hours .

    • Checkpoint: Pressure will rise initially (~3-4 bar) and then stabilize or drop slightly as the gaseous acrylonitrile is consumed.

Stage 2: Thermal Cyclization & Aromatization
  • Temperature Ramp: Increase the temperature to 150°C .

    • Critical Parameter: The ramp rate should not exceed 2°C/min to prevent sudden pressure spikes from exothermic decomposition of byproducts [1].

  • Reaction (High Temp): Hold at 150°C for 3-5 hours .

    • Observation: Pressure will rise significantly (up to 6-8 bar) due to the release of HCl gas during cyclization and aromatization.

  • Cooling: Cool the reactor to <40°C. Vent the HCl gas carefully through a caustic scrubber (NaOH trap).

Stage 3: Hydrolysis & Purification
  • Extraction: Open the reactor. The residue is a dark viscous oil containing the intermediate 2,3,5,6-tetrachloropyridine and TCP.

  • Alkaline Hydrolysis: Transfer the crude mixture to a flask. Slowly add 10 M NaOH (10 mL) while keeping the temperature <40°C (ice bath).

  • Heating: Once addition is complete, heat the alkaline solution to 90°C for 2 hours . This converts any remaining tetrachloropyridine to the sodium salt of TCP.

  • Isolation:

    • Filter the hot solution to remove insoluble impurities (copper salts).

    • Acidify the filtrate with HCl (6 M) to pH 2-3.

    • The product, TCP, will precipitate as off-white/yellow crystals.

  • Recrystallization: Recrystallize from boiling water or an ethanol/water mixture.

    • Expected Yield: 60-85%.

    • Melting Point: 171-172°C [1].[3]

Process Workflow Diagram

TCP_Workflow cluster_0 Stage 1: Addition (Inert Atmosphere) cluster_1 Stage 2: Cyclization (High Pressure) cluster_2 Stage 3: Workup Step1 Charge Autoclave: TCAC + Acrylonitrile + CuCl Step2 Heat to 110°C (3 Hours) Step1->Step2 Step3 Ramp to 150°C (Monitor Pressure!) Step2->Step3 Adduct Formed Step4 Hold 3-5 Hours (HCl Generation) Step3->Step4 Step5 Cool & Vent HCl (Scrubber Required) Step4->Step5 Step6 Alkaline Hydrolysis (NaOH, 90°C) Step5->Step6 Crude Oil Step7 Acidification (pH 2) & Filtration Step6->Step7 Step8 Recrystallization (Water/EtOH) Step7->Step8

Figure 2: Operational workflow for the synthesis of TCP.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Acrylonitrile Ratio 1.5 : 1 (vs TCAC)<1.2: Low yield, high polymerization. >2.0: Safety risk (pressure).
Catalyst Load 5 mol% CuClLow: Incomplete conversion. High: Difficult purification (Cu removal).
Ramp Rate (Stage 2) < 2°C/minFast: Risk of thermal runaway/explosion due to byproduct decomposition.
Reaction Temp 150°C (Stage 2)<140°C: Incomplete cyclization. >180°C: Decomposition of TCP.

Troubleshooting Guide:

  • Low Yield: Check oxygen exclusion. Oxygen poisons the radical chain. Ensure CuCl is anhydrous (green color indicates oxidation; it should be white/off-white).

  • High Pressure Spike: Indicates rapid decomposition of 2-chloropropionitrile (byproduct). Reduce ramp rate between 110°C and 150°C.[3]

  • Dark Product: Oxidation during workup. Ensure acidification is done slowly and the final product is washed thoroughly with cold water.

Analytical Validation

  • 1H NMR (CDCl3, 250 MHz): δ 7.8 (s, 1H, aromatic H at C4).

  • 13C NMR (DMSO-d6): δ 116, 120, 141, 143, 158 ppm.[3]

  • IR (KBr): 3040 (OH stretch), 1569 (C=N), 1452, 1382 cm⁻¹.

  • Appearance: White to light yellow laths/needles.

References

  • Fakhraian, H., & Nafissi-Varcheh, N. (2003). Reinvestigation of the Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloropyridin-2-ol. Industrial & Engineering Chemistry Research, 42(10), 2039–2043.[4] Link

  • Fakhraian, H., et al. (2003). Safety Aspects of the Under-Pressure Reaction of Trichloroacetyl Chloride and Acrylonitrile. Organic Process Research & Development, 7(3), 428–431. Link

  • Liu, X., et al. (2015). Production method of trichloroacetyl chloride. Chinese Patent CN105348074A.[5] Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Link

  • Pews, R. G., & Nyquist, R. A. (1991). Improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent EP0397281B1. Link

Sources

Application

Analytical methods for detecting 3,5,6-Trichloro-2-pyridinol in soil

Application Note: High-Sensitivity Quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in Soil Executive Summary This guide details the analytical protocols for the quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in Soil

Executive Summary

This guide details the analytical protocols for the quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in soil matrices. TCP is the primary hydrolytic metabolite of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr . Due to its high mobility, moderate persistence (half-life 10–100 days), and potential toxicity, accurate soil monitoring is critical for environmental risk assessment.

This document presents two validated workflows:

  • LC-MS/MS (Preferred): A high-throughput, "dilute-and-shoot" approach utilizing modified QuEChERS with negative-mode electrospray ionization (ESI-).

  • GC-MS (Alternative): A high-sensitivity method requiring derivatization with MTBSTFA, suitable for laboratories lacking LC-MS/MS capabilities.

Chemical Context & Analytical Challenges

Understanding the physicochemical properties of TCP is the prerequisite for successful extraction.

  • Acidity (

    
    ):  TCP acts as a weak acid. In neutral or basic soils (pH > 5), it exists primarily as the anionic phenolate , which is highly water-soluble and binds poorly to organic solvents.
    
    • Mechanism:[1][2]Acidification is mandatory during extraction to protonate TCP (converting it to its neutral form), forcing it into the organic phase (Acetonitrile or Ethyl Acetate).

  • Matrix Interference: Soil contains humic acids and lipids that suppress ionization in LC-MS.

    • Critical Control Point: Avoid using PSA (Primary Secondary Amine) in the cleanup step. PSA is basic and will bind the acidic TCP analyte, leading to massive recovery losses (< 40%). Use C18 or Z-Sep instead.

Workflow Decision Tree

The following diagram illustrates the critical decision points for selecting the appropriate analytical route based on instrumentation and sensitivity requirements.

TCP_Analysis_Workflow Start Soil Sample Collection (Homogenize & Sieve 2mm) Extraction Extraction Strategy Goal: Protonate TCP (pH < 4) Start->Extraction LC_Route Route A: LC-MS/MS (High Throughput) Extraction->LC_Route Preferred GC_Route Route B: GC-MS/ECD (High Sensitivity/Traditional) Extraction->GC_Route Alternative LC_Step1 Mod. QuEChERS Extraction (Acetonitrile + 1% Formic Acid) LC_Route->LC_Step1 GC_Step1 LLE Extraction (Acetone/Hexane + Acid) GC_Route->GC_Step1 LC_Step2 Cleanup: C18 Only (WARNING: NO PSA) LC_Step1->LC_Step2 LC_Det Detection: ESI(-) MRM: 196 -> 161 LC_Step2->LC_Det GC_Step2 Derivatization Reagent: MTBSTFA (70°C, 60min) GC_Step1->GC_Step2 GC_Det Detection: SIM Mode Target Ion: m/z 311 (TBDMS-TCP) GC_Step2->GC_Det

Caption: Decision matrix for TCP analysis. Note the critical warning against PSA cleanup in the LC route.

Protocol A: Modified QuEChERS with LC-MS/MS

This method is superior for speed and requires no derivatization.

Reagents:

  • LC-MS Grade Acetonitrile (ACN).

  • Formic Acid (FA) or Acetic Acid.

  • QuEChERS Salts: 4g MgSO4, 1g NaCl.

  • Internal Standard (IS): TCP-

    
      or TCP-
    
    
    
    (Essential for correcting matrix effects).

Step-by-Step Methodology:

  • Sample Prep: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Spiking: Add Internal Standard (IS) to achieve a final concentration of 50 ng/g. Let equilibrate for 30 mins.

  • Hydration: Add 5 mL HPLC water. Vortex 30 sec. (Crucial for dry soils to open pores).

  • Extraction (Acidified): Add 10 mL Acetonitrile containing 1% Formic Acid .

    • Why? The acid lowers pH to ~3, ensuring TCP is neutral (

      
      ) and partitions into ACN.
      
  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (Dispersive): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 and 50 mg C18 .

    • Note:Do NOT use PSA. PSA will bind TCP.

  • Analysis: Centrifuge, filter (0.2 µm PTFE), and inject into LC-MS/MS.

LC-MS/MS Parameters (Agilent 6400 / Sciex Triple Quad):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (

    
    ).
    

MRM Transition Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
TCP 195.9 160.9 2520Quantifier
TCP195.9132.92532Qualifier
TCP197.9162.92520Confirmation (Cl Isotope)
TCP-

201.9 166.9 2520Internal Std

Protocol B: GC-MS with Derivatization

Use this method if LC-MS/MS is unavailable or if lower detection limits are required without expensive mass spec equipment (can be adapted for GC-ECD).

Reagents:

  • Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Solvent: Ethyl Acetate or Acetone/Hexane.

Step-by-Step Methodology:

  • Extraction: Weigh 10 g soil. Add 20 mL Acetone:0.2M HCl (95:5). Shake for 1 hour.

  • Partition: Filter extract. Evaporate acetone to near dryness. Re-dissolve in Ethyl Acetate.

  • Drying: Pass through anhydrous

    
     to remove all water (Moisture kills the derivatization reaction).
    
  • Derivatization:

    • Take 200 µL of extract.

    • Add 50 µL MTBSTFA .

    • Incubate at 70°C for 60 minutes .

    • Chemistry: Replaces the active proton on the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, making the molecule volatile and thermally stable.

  • Injection: Inject 1 µL into GC-MS (Splitless).

GC-MS Parameters:

  • Column: HP-5MS or DB-5 (30m x 0.25mm).

  • Inlet: 250°C.

  • Mode: SIM (Selected Ion Monitoring).[3]

  • Target Ions:

    • Quantifier:

      
       311 (Molecular ion of TBDMS-TCP derivative).
      
    • Qualifiers:

      
       254, 256 (Characteristic isotope pattern).
      

Performance Data & Validation

The following data summarizes expected performance based on validated studies (See References 1, 3).

ParameterLC-MS/MS (Method A)GC-MS (Method B)
Limit of Detection (LOD) 0.05 - 0.1 µg/kg0.01 - 0.05 µg/kg
Recovery (Spiked) 85 - 110%75 - 95%
RSD (Precision) < 8%< 12%
Sample Throughput High (50+ samples/day)Low (Derivatization time)
Matrix Effect High (Requires IS correction)Moderate

References

  • PubMed: Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. [Link]

  • MDPI: Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. [Link]

  • PubMed: Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). [Link]

  • US EPA: Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Basis for extraction protocols).[1][4][5] [Link]

  • ResearchGate: Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils. [Link]

Sources

Method

Application Note: 3,5,6-Trichloropyridin-2-ol as a Strategic Intermediate for Pesticide Synthesis

[1] Executive Summary 3,5,6-Trichloropyridin-2-ol (TCP), often utilized as its sodium salt (Sodium 3,5,6-trichloropyridin-2-olate), represents a critical "pivot point" in agrochemical synthesis. Its electron-deficient py...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP), often utilized as its sodium salt (Sodium 3,5,6-trichloropyridin-2-olate), represents a critical "pivot point" in agrochemical synthesis. Its electron-deficient pyridine ring, functionalized with a hydroxyl group at the C2 position, allows it to serve as the nucleophilic scaffold for two distinct classes of pesticides: Organophosphates (e.g., Chlorpyrifos) and Pyridine Carboxylic Acids (e.g., Triclopyr).

This guide provides high-fidelity, field-validated protocols for converting TCP into these active ingredients. Unlike generic textbook descriptions, these protocols focus on Phase Transfer Catalysis (PTC) methods, which offer superior yield, reduced solvent waste, and scalability compared to traditional homogeneous solvent systems.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3,5,6-Trichloropyridin-2-ol
CAS No. 6515-38-4 (Free Acid); 37439-34-2 (Sodium Salt)
Molecular Weight 198.43 g/mol
Appearance White to off-white crystalline powder
pKa ~3.78 (Acidic proton on -OH)
Solubility Soluble in DMSO, Methanol, DMF.[1] Sodium salt is water-soluble.[2]
Stability Stable under ambient conditions; incompatible with strong oxidizers.

Safety Warning: TCP is a known metabolite of chlorpyrifos and triclopyr.[1] It acts as an endocrine disruptor and exhibits hepatotoxicity. All handling must occur in a fume hood with full PPE (nitrile gloves, respirator).

Application 1: Synthesis of Chlorpyrifos (Phosphorylation)[1][4]

Mechanism: The synthesis involves a nucleophilic substitution at the phosphorus center. The pyridinate anion (formed from TCP and NaOH) attacks the electrophilic phosphorus of O,O-diethyl phosphorochloridothioate (DEPCT), displacing the chloride ion.

Reaction Pathway Diagram

Chlorpyrifos_Synthesis TCP 3,5,6-Trichloropyridin-2-ol (TCP) NaTCP Sodium 3,5,6-trichloropyridin-2-olate (Nucleophile) TCP->NaTCP Neutralization NaOH NaOH (Base) NaOH->NaTCP CPF Chlorpyrifos (Product) NaTCP->CPF Nucleophilic Attack NaCl NaCl (Byproduct) NaTCP->NaCl DEPCT O,O-Diethyl phosphorochloridothioate (Electrophile) DEPCT->CPF PTC PTC Catalyst (BTEAC) PTC->CPF Phase Transfer Facilitation

Figure 1: Reaction pathway for the synthesis of Chlorpyrifos via Phase Transfer Catalysis.

Detailed Protocol (Biphasic PTC Method)

Rationale: Traditional methods use DMF, which is difficult to recover. This protocol uses a water/xylene system with Benzyltriethylammonium chloride (BTEAC) as a Phase Transfer Catalyst, ensuring the water-soluble pyridinate reacts efficiently with the organic-soluble DEPCT.

Reagents:

  • Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP): 22.0 g (0.1 mol)

  • O,O-Diethyl phosphorochloridothioate (DEPCT): 19.8 g (0.105 mol, 5% excess)

  • Solvent: Xylene (100 mL)

  • Water: 50 mL

  • Catalyst: Benzyltriethylammonium chloride (BTEAC): 0.5 g (approx. 2 mol%)

  • Catalyst Promoter (Optional): N-Methylimidazole (0.1 g) for rate enhancement.

Step-by-Step Workflow:

  • Preparation of Aqueous Phase: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 22.0 g of Na-TCP in 50 mL of water. Ensure complete dissolution.

  • Catalyst Addition: Add 0.5 g of BTEAC to the aqueous solution. Stir for 10 minutes at room temperature.

    • Critical Check: The solution should remain clear. Turbidity indicates impurities in the Na-TCP.

  • Organic Phase Introduction: Add 100 mL of Xylene to the flask. The system is now biphasic.[3]

  • Reaction Initiation: Heat the mixture to 40°C . Slowly add DEPCT (19.8 g) dropwise over 30 minutes.

    • Control: Maintain temperature between 40-50°C. Exotherms can degrade DEPCT to sulfotep impurities.

  • Digestion: After addition, raise temperature to 60°C and stir vigorously (600 rpm) for 3-4 hours.

    • Validation: Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 9:1). Reaction is complete when Na-TCP spot disappears.

  • Workup:

    • Stop stirring and allow phases to separate.

    • Discard the lower aqueous layer (contains NaCl).

    • Wash the upper organic layer with 5% NaOH (50 mL) to remove unreacted TCP, followed by water (50 mL) until neutral pH.

  • Isolation: Dry the organic layer over anhydrous MgSO₄. Remove Xylene under reduced pressure (Rotavap) to obtain Chlorpyrifos technical grade.

    • Expected Yield: 92-95%

    • Purity: >97% (HPLC)

Application 2: Synthesis of Triclopyr (Etherification)

Mechanism: This is a Williamson Ether Synthesis. The pyridinate oxygen attacks the alpha-carbon of a chloroacetic acid derivative. While direct reaction with chloroacetic acid is possible, industrial routes often use esters (like 2-butoxyethyl chloroacetate) to synthesize the ester form directly, or hydrolyze later.

Reaction Pathway Diagram

Triclopyr_Synthesis NaTCP Sodium 3,5,6-trichloropyridin-2-olate Inter Intermediate Complex NaTCP->Inter Nucleophilic Attack ClAc Chloroacetic Acid (or Ester) ClAc->Inter Triclopyr Triclopyr (Acid or Ester) Inter->Triclopyr Ether Bond Formation NaCl NaCl Inter->NaCl Elimination

Figure 2: Synthesis of Triclopyr via Williamson Ether Synthesis.

Detailed Protocol (Triclopyr Butotyl Ester Route)

Reagents:

  • Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP): 22.0 g (0.1 mol)

  • 2-Butoxyethyl chloroacetate: 20.0 g (0.103 mol)

  • Solvent: Toluene (150 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB): 0.6 g

Step-by-Step Workflow:

  • Reactor Setup: Charge a reactor with 150 mL Toluene and 22.0 g Na-TCP.

  • Drying (Azeotropic Distillation): Since water inhibits this reaction (competing hydrolysis of the chloroacetate), heat to reflux and remove residual water via a Dean-Stark trap until the solvent is dry.

  • Catalyst & Reactant Addition: Cool to 60°C . Add 0.6 g TBAB. Then, add 2-butoxyethyl chloroacetate dropwise.

  • Reaction: Heat to 80-90°C and stir for 5 hours.

  • Workup:

    • Cool to room temperature.

    • Wash with water (2 x 50 mL) to remove NaCl and catalyst.

    • Distill off Toluene to recover the Triclopyr Butotyl Ester.

Analytical Quality Control

To ensure protocol validity, the final product must be assayed against known impurities (Sulfotep for Chlorpyrifos; Isomers for Triclopyr).

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) [80:20 v/v]
Flow Rate 1.0 mL/min
Detector UV @ 290 nm (TCP absorption max) and 230 nm
Injection Vol 10 µL
Retention Times TCP (~2.5 min), Chlorpyrifos (~8.1 min), Impurities (~4-6 min)

References

  • Synthesis of 3,5,6-trichloropyridin-2-ol for insecticide intermediate. SciEngine. Available at: [Link]

  • Reinvestigation of Phase-Transfer-Catalyzed Chlorpyrifos Synthesis. ACS Publications. Available at: [Link]

  • Process for the preparation of triclopyr-butotyl.World Intellectual Property Organization (WO2023156905A1).
  • Chlorpyrifos Technical Fact Sheet. National Pesticide Information Center. Available at: [Link]

  • 3,5,6-Trichloro-2-pyridinol Structure and Toxicity. National Institutes of Health (PMC). Available at: [Link]

Sources

Application

Application Note: Synthesis of Sodium 3,5,6-Trichloropyridin-2-olate

This Application Note provides a high-purity synthesis protocol for Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP), a critical heterocyclic intermediate used in the development of organophosphate scaffolds (e.g., Chlorpy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-purity synthesis protocol for Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP), a critical heterocyclic intermediate used in the development of organophosphate scaffolds (e.g., Chlorpyrifos, Chlorpyrifos-methyl) and pyridine-based herbicides (e.g., Triclopyr).

The guide details the Step-Wise Cyclization Strategy utilizing trichloroacetyl chloride and acrylonitrile.[1][2] This route is selected over the high-temperature hydrolysis of tetrachloropyridine for laboratory settings due to its milder conditions, higher regioselectivity, and avoidance of high-pressure autoclaves often required for the hydrolysis route.

[1][2][3]

Abstract & Scientific Rationale

Sodium 3,5,6-trichloropyridin-2-olate is the salt form of the tautomeric 3,5,6-trichloro-2-pyridinol. Its synthesis represents a classic challenge in heterocyclic chemistry: constructing a highly functionalized pyridine ring with specific halogenation patterns.

While industrial routes often employ the high-temperature alkaline hydrolysis of 2,3,5,6-tetrachloropyridine (Sym-Tet), this method requires forcing conditions (>160°C, pressure) that are hazardous on a bench scale. This protocol utilizes a [3+3] annulation strategy involving the radical addition of trichloroacetyl chloride to acrylonitrile, followed by cyclization and aromatization. This pathway allows for precise control over the oxidation state and substitution pattern of the pyridine ring under standard laboratory reflux conditions.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves Category 1 Carcinogens and lachrymators. All operations must be performed in a certified chemical fume hood.

ReagentHazard ClassSafety Precaution
Acrylonitrile Carcinogen (1B), Flammable, Acute ToxinUse double-gloving (Nitrile/Laminate). Polymerizes violently with strong bases.
Trichloroacetyl Chloride Corrosive, LachrymatorReacts violently with water. Handle under inert atmosphere (N2/Ar).
Chlorobenzene Flammable, IrritantStandard organic solvent precautions.
Sodium Hydroxide CorrosiveExothermic dissolution; add slowly to water.

Reaction Mechanism & Stoichiometry

The synthesis proceeds via three distinct chemical phases:

  • Kharasch Addition: Copper-catalyzed radical addition of trichloroacetyl chloride across the alkene of acrylonitrile to form 2,2,4-trichloro-4-cyanobutyryl chloride.

  • Cyclization: Acid-catalyzed intramolecular condensation to form the dihydropyridone core.

  • Aromatization/Hydrolysis: Base-induced elimination of HCl and tautomerization to the aromatic pyridinol salt.

Stoichiometric Table:

ReagentMW ( g/mol )Equiv.[1][3]Mass/Vol (Scale)Role
Trichloroacetyl Chloride 181.831.018.2 g (100 mmol)Electrophile / C2 Source
Acrylonitrile 53.061.15.83 g (110 mmol)Nucleophile / C3 Source
Copper (I) Chloride 99.000.050.5 gRadical Catalyst
Chlorobenzene 112.56Solvent100 mLReaction Medium
NaOH (30% aq) 40.004.0~53 g solutionBase / Hydrolysis Agent

Step-by-Step Experimental Protocol

Phase A: Radical Addition (The Kharasch Step)
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Purge the system with Nitrogen (

    
    ).
    
  • Charging: Charge the flask with Chlorobenzene (60 mL) , Trichloroacetyl Chloride (18.2 g) , and CuCl (0.5 g) .

  • Initiation: Heat the mixture to 80°C . The suspension may darken as the copper complex forms.

  • Addition: Add Acrylonitrile (5.83 g) dropwise via the addition funnel over 60 minutes.

    • Technical Note: Maintain the internal temperature between 85-95°C. The reaction is exothermic; control the addition rate to prevent thermal runaway.

  • Reflux: After addition, raise the temperature to 110-115°C (reflux) and stir for 4–6 hours.

    • Checkpoint: Monitor by GC-MS or TLC. Disappearance of trichloroacetyl chloride indicates completion. The intermediate (2,2,4-trichloro-4-cyanobutyryl chloride) is unstable and should not be isolated.

Phase B: Thermal Cyclization
  • Conditioning: Cool the reaction mixture to 70°C .

  • Catalysis: Add a catalytic amount of Phosphorus Pentoxide (

    
    , 0.5 g)  or continue with the acidic byproducts generated in situ (HCl).
    
  • Ring Closure: Stir at 90-100°C for 2–3 hours. The solution will evolve HCl gas (scrubbing required).

    • Mechanism:[1][2][3][4][5][6][7] This step closes the ring to form the 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one intermediate.

Phase C: Aromatization & Salt Formation
  • Hydrolysis Setup: Cool the organic phase to 25°C . Prepare a separate vessel with 30% NaOH (aq) (53 g) .

  • Biphasic Reaction: Slowly add the organic reaction mixture to the NaOH solution (reverse addition is safer to control exotherm) while maintaining the temperature <35°C .

  • Aromatization: Once mixed, heat the biphasic system to 90°C for 2 hours.

    • Observation: The system will separate.[8] The product (Sodium TCP) is water-soluble, while the solvent (chlorobenzene) remains separate.

  • Solvent Recovery: Distill off the chlorobenzene (azeotrope with water) or separate the layers using a separatory funnel. The product resides in the aqueous layer .

Phase D: Isolation & Purification[1][7]
  • Crystallization: Cool the aqueous solution to 0-5°C . Sodium 3,5,6-trichloropyridin-2-olate will precipitate as a white to off-white solid.

    • Note: If precipitation is poor, reduce the volume under vacuum or add solid NaCl (salting out).

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold brine (saturated NaCl solution) to remove excess alkalinity.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Yield: Expected yield is 75–85% (approx. 16–19 g).

Quality Control & Characterization

Verify the identity and purity of the synthesized salt.

  • Appearance: White crystalline powder.

  • Solubility: Soluble in water, methanol; insoluble in non-polar solvents.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (adjusted to pH 3 with

      
      ).
      
    • Note: The salt will protonate on the column; you are detecting the free phenol.

  • 1H NMR (DMSO-d6, free phenol form):

    
     8.2 (s, 1H, Pyridine-H). (The salt has no protons on the ring nitrogen/oxygen, only the C4 proton remains if fully substituted).
    
  • Melting Point: >300°C (decomposes). Derivative check: Acidify a small sample to obtain the free phenol (3,5,6-trichloro-2-pyridinol), which melts at 174–176°C.

Process Visualization (Graphviz)

SynthesisProtocol cluster_inputs Reagents TCAC Trichloroacetyl Chloride (C2 Source) Step1 Step 1: Kharasch Addition Solvent: Chlorobenzene Temp: 85-115°C TCAC->Step1 ACN Acrylonitrile (C3 Source) ACN->Step1 Cat CuCl Catalyst Cat->Step1 Inter1 Intermediate: 2,2,4-trichloro-4-cyanobutyryl chloride Step2 Step 2: Cyclization Catalyst: Acid/Heat Temp: 90-100°C Inter1->Step2 Ring Closure Inter2 Cyclized Intermediate: 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one Step3 Step 3: Aromatization Reagent: 30% NaOH Temp: 90°C Inter2->Step3 Hydrolysis Step1->Inter1 Radical Addition Step2->Inter2 -HCl Product Product: Sodium 3,5,6-trichloropyridin-2-olate (Aqueous Phase) Step3->Product Phase Separation Solid Isolated Solid: Na-TCP (White Crystal) Product->Solid Crystallization (0°C)

Figure 1: Reaction workflow for the synthesis of Sodium 3,5,6-trichloropyridin-2-olate via the trichloroacetyl chloride-acrylonitrile route.

References

  • Dow AgroSciences LLC. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.[9][10][11] US Patent 4,327,216.[11] Link

  • Jiangsu Jiujiujiu Technology Co Ltd. (2014). Synthesis method of 3,5,6-trichloropyridin-2-ol sodium.[1][2][12] Chinese Patent CN104163789A. Link

  • Nanjing Red Sun Co Ltd. (2015). Synthesis method of sodium trichloro pyridinol.[1][2][7][13] Chinese Patent CN104710350A. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 38289, 3,5,6-Trichloro-2-pyridinol.Link

  • Wang, J., et al. (2024).[2] 3,5,6-Trichloropyridin-2-ol: Crystal Structure and Toxicity Insights. PMC. Link

Sources

Method

Application Note: Process Optimization and Quality Control of Chlorpyrifos via 3,5,6-Trichloropyridin-2-ol (TCP)

Executive Summary 3,5,6-Trichloropyridin-2-ol (TCP), often utilized as its sodium salt (Na-TCP), serves as the critical heterocyclic scaffold in the synthesis of the organophosphate insecticide Chlorpyrifos. While Chlorp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP), often utilized as its sodium salt (Na-TCP), serves as the critical heterocyclic scaffold in the synthesis of the organophosphate insecticide Chlorpyrifos. While Chlorpyrifos faces regulatory restrictions in specific jurisdictions (e.g., EU, USA food tolerances), it remains a critical tool in global pest management and non-food crop protection.

This Application Note provides a rigorous technical guide for the Phase Transfer Catalyzed (PTC) synthesis of Chlorpyrifos from TCP, optimizing for yield (>95%) and purity. Furthermore, it details a validated HPLC protocol for impurity profiling, ensuring that unreacted TCP—a persistent environmental metabolite—is minimized in the final technical grade active ingredient (TGAI).

Chemical Foundation: The Nucleophilic Substitution

The synthesis of Chlorpyrifos is a classic nucleophilic substitution at the phosphorus center. The reaction relies on the nucleophilicity of the pyridinate oxygen attacking the electrophilic phosphorus of O,O-diethyl phosphorochloridothioate (DETC).

Reaction Mechanism

The reaction is biphasic. The sodium salt of TCP is soluble in the aqueous phase, while DETC is soluble in the organic phase (typically toluene or xylene). A Phase Transfer Catalyst (PTC), such as Benzyltrimethylammonium chloride (TEBA), is required to shuttle the pyridinate anion across the interface to react with the DETC.

ReactionMechanism NaTCP Sodium 3,5,6-trichloropyridin-2-olate (Aqueous Phase) Complex Ion Pair Complex [Q+ TCP-] (Organic Phase) NaTCP->Complex Shuttled by PTC PTC Phase Transfer Catalyst (Q+ Cl-) PTC->Complex Product Chlorpyrifos (Target) Complex->Product Nucleophilic Attack Byproduct NaCl + Q+ Cl- (Recycled) Complex->Byproduct Cl- Release DETC O,O-diethyl phosphorochloridothioate (Organic Phase) DETC->Product Byproduct->PTC Catalyst Regeneration

Figure 1: Phase Transfer Catalysis cycle for Chlorpyrifos synthesis. The quaternary ammonium salt (Q+) facilitates the transfer of the TCP anion into the organic phase for reaction.

Protocol A: Industrial Synthesis via Phase Transfer Catalysis

Objective: Synthesize Chlorpyrifos (TGAI) with >98% purity and <0.5% unreacted TCP. Scale: Pilot Scale (1 L Reactor).

Reagents & Equipment
  • Reactor: 1 L Glass Jacketed Reactor with overhead stirring (4-blade impeller).

  • Aqueous Phase: Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) solution (approx. 20% w/w).[1]

  • Organic Phase: Toluene (Industrial Grade).

  • Electrophile: O,O-diethyl phosphorochloridothioate (DETC) (98% purity).

  • Catalyst: Benzyltrimethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

  • pH Adjuster: NaOH (10% solution) and H2SO4 (5%).

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1 Charge Aqueous Phase Load 250g of Na-TCP solution (approx. 0.22 mol) into the reactor. Ensure pH is adjusted to 10–11 using NaOH. (Alkaline pH prevents protonation of TCP, ensuring it remains in the reactive anionic form.)
2 Catalyst Addition Add 1.5g TEBA (approx. 1-2 mol% relative to TCP). Stir at 300 RPM for 10 mins. (Allows formation of the active ion pair at the interface.)
3 Solvent Addition Add 300 mL Toluene. The system is now biphasic. Heat jacket to 40°C.
4 DETC Addition Add 43.5g DETC (0.23 mol, 1.05 eq) dropwise over 45 minutes. Maintain temp < 50°C. (Exothermic reaction. Rapid addition causes local overheating and hydrolysis of DETC to inactive phosphate salts.)
5 Reaction Phase Increase temperature to 60°C and stir vigorously (500 RPM) for 3–4 hours. (High shear mixing is essential in PTC to maximize interfacial surface area.)
6 Monitoring Sample organic layer every hour. Analyze by TLC or HPLC. End point: TCP < 0.5%.
7 Workup Stop stirring. Allow phases to separate (15 mins). Drain lower aqueous brine layer (contains NaCl and catalyst).
8 Washing Wash organic layer with 100 mL 2% NaOH (removes unreacted TCP) followed by 100 mL water.
9 Isolation Distill Toluene under reduced pressure (50°C, 100 mbar). The residue is Technical Grade Chlorpyrifos (crystallizes upon cooling).

Protocol B: HPLC Analysis for Quality Control

Objective: Quantify unreacted 3,5,6-Trichloropyridin-2-ol (TCP) in the final product. TCP is the primary impurity and a degradation marker.[2][3]

Chromatographic Conditions
  • System: HPLC with UV-Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).

  • Wavelength: 290 nm (TCP absorption max) and 230 nm (Chlorpyrifos).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Phosphoric Acid (Acidifies TCP to improve peak shape/retention).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent B
0.06040
10.01090
15.01090
15.16040
20.06040
Sample Preparation
  • Standard Stock: Dissolve 10 mg analytical standard TCP in 10 mL ACN.

  • Sample Prep: Weigh 50 mg of synthesized Chlorpyrifos TGAI. Dissolve in 25 mL ACN. Sonicate for 5 mins.

  • Calculation: Use external standard calibration.

    
    
    

Environmental Stewardship & Degradation[4]

Understanding the lifecycle of TCP is mandatory for regulatory compliance (E-E-A-T). TCP is not just a raw material; it is the primary environmental metabolite of Chlorpyrifos.

Degradation Pathway

In soil and water, Chlorpyrifos hydrolyzes back into TCP. TCP is significantly more water-soluble and mobile than the parent compound, posing risks of leaching into groundwater.[2]

Degradation CPF Chlorpyrifos (Parent Insecticide) Hydrolysis Hydrolysis / Photolysis (Soil t1/2: 60-120 days) CPF->Hydrolysis TCP 3,5,6-Trichloropyridin-2-ol (Primary Metabolite) Hydrolysis->TCP Release of DETP Mineralization CO2 + Chlorides (Final Mineralization) TCP->Mineralization Microbial Degradation (Slow: t1/2 up to 360 days)

Figure 2: Environmental fate of Chlorpyrifos. Note the persistence of the TCP metabolite.[2]

Safety Data (TCP)
  • CAS No: 6515-38-4[4][5][6]

  • GHS Classification: Aquatic Acute 1 (H400), Acute Tox. 4 (H302).

  • Handling: TCP is corrosive to eyes. Full PPE (goggles, gloves) is required during the charging step of Protocol A.

References

  • Preparation of Chlorpyrifos via Phase Transfer Catalysis. CN Patent 102532195A. (2012). Method for synthesis of chlorpyrifos.

  • Physical Properties & Safety of TCP. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol.[6]

  • Analytical Methods (HPLC-MS/UV). ResearchGate (2025). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography.[7]

  • Environmental Fate. Vaughn, T. M., et al. (2024). "3,5,6-Trichloropyridin-2-ol: Crystal structure and environmental persistence." IUCrData.

Sources

Application

Experimental Protocol: Developmental Toxicity Testing of 3,5,6-Trichloro-2-pyridinol (TCP) in Zebrafish (Danio rerio)

Abstract & Scope This application note details a robust, field-validated protocol for assessing the developmental toxicity of 3,5,6-Trichloro-2-pyridinol (TCP), the primary environmental metabolite of the organophosphate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, field-validated protocol for assessing the developmental toxicity of 3,5,6-Trichloro-2-pyridinol (TCP), the primary environmental metabolite of the organophosphate insecticide Chlorpyrifos. Unlike standard acute toxicity tests, this protocol integrates morphological scoring with mechanistic endpoints (oxidative stress and cardiac function) to provide a comprehensive toxicological profile. The method is grounded in OECD Guideline 236 (Fish Embryo Acute Toxicity Test) but optimized for the specific physicochemical properties of TCP, specifically its solubility and mode of action involving oxidative stress and endocrine disruption.

Introduction & Rationale

TCP is ubiquitous in aquatic environments due to the degradation of Chlorpyrifos and Triclopyr. While less potent as an acetylcholinesterase (AChE) inhibitor than its parent compound, TCP exhibits significant developmental toxicity in zebrafish, characterized by pericardial edema, bradycardia, and spinal deformities.[1]

Why Zebrafish?

  • Genetic Homology: 70% of human protein-coding genes are related to genes found in the zebrafish.

  • Optical Transparency: Allows real-time, non-invasive observation of cardiac development and internal organogenesis, critical for observing TCP-induced edema.

  • High Throughput: Small size allows for multi-well plate formats, reducing chemical usage and waste.

Experimental Design Strategy

To ensure scientific integrity and reproducibility, this protocol employs a Semi-Static Renewal System . TCP has a logP of ~3.21, indicating moderate lipophilicity. Static exposure often leads to concentration drops due to adsorption to plasticware or biological uptake. Daily renewal ensures consistent exposure levels.

Concentration Range Selection

Based on literature LC50 values (approx. 612.5 µg/L for embryos), a logarithmic series is recommended to capture both sub-lethal teratogenic effects and lethality.

  • Range: 0 (Control), 100, 200, 400, 600, 800, 1000 µg/L.

  • Controls:

    • Negative Control: E3 Medium.

    • Solvent Control: 0.1% DMSO (v/v) in E3 Medium (Must show <10% mortality).

    • Positive Control: 4 mg/L 3,4-dichloroaniline (validates test sensitivity).

Materials & Reagents

Biological System[1][2][3]
  • Organism: Danio rerio (Wild type AB or Tu strain).

  • Stage: Newly fertilized eggs (0–2 hours post-fertilization, hpf).

Chemicals[2][4][5]
  • Test Substance: 3,5,6-Trichloro-2-pyridinol (TCP), analytical standard (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Medium: E3 Embryo Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2).

  • ROS Stain: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

Detailed Protocol

Phase 1: Stock Solution Preparation (Critical Step)

Causality: TCP is poorly soluble in water. Improper stock preparation leads to precipitation and inconsistent dosing.

  • Primary Stock (1000x): Dissolve TCP in 100% DMSO to create a 1,000 mg/L stock solution. Vortex for 2 minutes to ensure complete solubilization.

  • Working Solutions: Dilute the Primary Stock 1:1000 into E3 medium to achieve the highest test concentration (1 mg/L). Perform serial dilutions in E3 medium (containing 0.1% DMSO) to reach lower concentrations.

    • Note: Ensure the final DMSO concentration is exactly 0.1% in all treatment groups to eliminate solvent bias.

Phase 2: Embryo Collection & Selection
  • Set up breeding pairs (2 males: 1 female) in spawning tanks with dividers the evening before.

  • Trigger spawning by removing dividers at "lights on" (simulated dawn).

  • Collect eggs within 30 minutes.

  • Quality Control: Inspect under a stereomicroscope. Discard unfertilized, coagulated, or irregular eggs. Select only embryos at the blastula stage.

Phase 3: Exposure (OECD 236 Modified)
  • Plating: Use 24-well plates. Place 1 embryo per well.

  • Volume: Add 2 mL of the respective TCP working solution per well.

  • Replicates: 20 embryos per concentration (1 plate per condition recommended for ease of handling).

  • Incubation: Incubate at 28.5 ± 0.5°C on a 14h:10h light:dark cycle.

  • Renewal: Every 24 hours, remove 90% of the medium (carefully avoiding the embryo) and replace with fresh working solution.

Phase 4: Endpoint Scoring (24, 48, 72, 96 hpf)

Assess the following endpoints using a stereomicroscope.

TimepointLethal Endpoints (OECD 236)Sub-lethal / Teratogenic Endpoints
24 hpf Coagulation, Tail detachment failureSpontaneous movement (frequency)
48 hpf Lack of heartbeat, Lack of somitesPericardial edema, Pigmentation delay
72 hpf -Yolk sac edema, Spine curvature (Scoliosis/Lordosis), Hatching rate
96 hpf -Heart Rate (bpm) , Jaw malformation, Swim bladder inflation

Mechanistic Assay: Oxidative Stress (ROS) Detection

Rationale: TCP toxicity is mechanistically linked to ROS generation. This assay validates the mode of action.

  • Exposure: Treat larvae with TCP until 96 hpf.

  • Staining: Wash larvae 3x in E3 medium. Incubate in 20 µg/mL DCFH-DA solution for 1 hour in the dark at 28.5°C.

  • Wash: Rinse 3x with E3 medium to remove excess dye.

  • Imaging: Anesthetize with 0.016% Tricaine (MS-222). Image immediately using a fluorescence microscope (Excitation: 485 nm, Emission: 530 nm).

  • Quantification: Measure fluorescence intensity using ImageJ software (Integrated Density).

Data Visualization & Workflows

Experimental Workflow Diagram

This diagram outlines the temporal sequence of the protocol, ensuring critical renewal steps are not missed.

TCP_Protocol_Workflow cluster_renewal Semi-Static Renewal Cycle Start Stock Prep (TCP in DMSO) Exposure Exposure Start (4 hpf) Start->Exposure Breeding Zebrafish Breeding & Egg Collection Selection Embryo Selection (Blastula Stage) Breeding->Selection Selection->Exposure Renewal24 24 hpf: Renewal & Scoring Exposure->Renewal24 Add Test Sol. Renewal48 48 hpf: Renewal & Scoring Renewal24->Renewal48 Renewal72 72 hpf: Renewal & Scoring Renewal48->Renewal72 Final 96 hpf: Final Scoring & ROS Assay Renewal72->Final Analysis Data Analysis (LC50, ANOVA) Final->Analysis

Caption: Temporal workflow for TCP toxicity testing, highlighting daily renewal points to maintain chemical stability.

Mechanistic Pathway of TCP Toxicity

This diagram illustrates the hypothesized Adverse Outcome Pathway (AOP) for TCP, linking molecular initiating events to apical endpoints.

TCP_Mechanism cluster_effects Phenotypic Outcomes TCP TCP Exposure ROS ROS Generation (Oxidative Stress) TCP->ROS Induction GeneExp Downregulation of Heart Genes (gata, myl7, cacna1c) ROS->GeneExp Signaling disruption Enzyme Antioxidant Enzyme Depletion (SOD, CAT, GSH) ROS->Enzyme Inhibition Deformity Spinal Curvature ROS->Deformity Edema Pericardial Edema GeneExp->Edema Bradycardia Reduced Heart Rate (Bradycardia) GeneExp->Bradycardia Death Embryo Mortality Edema->Death Bradycardia->Death

Caption: Proposed Adverse Outcome Pathway (AOP) for TCP-induced developmental toxicity in zebrafish.[2]

Data Analysis & Statistics

To validate the results, rigorous statistical methods must be applied.

  • LC50 Calculation: Use Probit analysis or non-linear regression (Sigmoidal dose-response) to calculate the median lethal concentration (LC50) with 95% confidence intervals.

  • Teratogenicity: Calculate the Percentage of Malformed Embryos = (Number of malformed / Total surviving embryos) × 100.

  • Significance Testing:

    • Check for normality (Shapiro-Wilk test).

    • If normal: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to control).

    • If non-normal: Kruskal-Wallis followed by Dunn’s test.

    • Significance threshold: p < 0.05.

Expert Tips & Troubleshooting

  • Solvent Control Validity: If the DMSO control shows >10% mortality or significant malformation compared to the E3 medium control, the assay is invalid. This usually indicates DMSO toxicity or contamination.

  • Precipitation Check: TCP can precipitate at high concentrations. Inspect wells daily under the microscope for crystals. If crystals are observed, the dissolved concentration is lower than nominal, and the data point should be flagged.

  • Dechorionation: For the ROS assay, if the chorion is still present at 96 hpf (delayed hatching is a TCP effect), manually dechorionate embryos using fine forceps to ensure proper staining.

References

  • OECD. (2013).[3][4] Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing.

  • Kim, J. H., et al. (2023). Developmental toxicity of chlorpyrifos-methyl and its primary metabolite, 3,5,6-trichloro-2-pyridinol to early life stages of zebrafish (Danio rerio).[1][5][2][6] Ecotoxicology and Environmental Safety.

  • Yang, Y., et al. (2023). Combined toxicity of 3,5,6-trichloro-2-pyridinol and 2-(bromomethyl)naphthalene in the early stages of zebrafish (Danio rerio) embryos. Environmental Pollution.

  • Zhu, L., et al. (2014). The enzyme toxicity and genotoxicity of chlorpyrifos and its toxic metabolite TCP to zebrafish Danio rerio. Ecotoxicology.

  • Kienle, C., et al. (2009).[7] Behavioural and developmental toxicity of chlorpyrifos and nickel chloride to zebrafish (Danio rerio) embryos and larvae. Ecotoxicology and Environmental Safety.

Sources

Method

HPLC-UV Method for Quantification of 3,5,6-Trichloro-2-pyridinol (TCP)

[1][2][3] Abstract & Scope This Application Note details a robust, validated protocol for the quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in biological matrices (urine and plasma) using High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Scope

This Application Note details a robust, validated protocol for the quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in biological matrices (urine and plasma) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). TCP is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr.

Key Technical Insights:

  • Detection Physics: TCP exhibits a distinct UV absorption maximum at 290 nm , offering high selectivity against biological background noise.

  • Retention Mechanism: With a pKa of approximately 3.78–4.55 , TCP exists as an anionic species at neutral pH. Successful retention on C18 stationary phases requires acidic mobile phases (pH < 3.0) to suppress ionization and promote hydrophobic interaction.

  • Matrix Management: Biological samples often contain TCP as glucuronide conjugates. This protocol includes an acid hydrolysis step to quantify "Total TCP," a critical requirement for accurate toxicological profiling.

Chemical & Physical Properties

Understanding the analyte is the first step to method robustness.

ParameterValueImplications for Method Design
IUPAC Name 3,5,6-Trichloro-2-pyridinolTarget analyte.[1][2]
Molecular Weight 198.43 g/mol Small molecule; elutes early in isocratic runs.
pKa ~3.78 – 4.55CRITICAL: Mobile phase must be pH ≤ 3.0 to keep TCP protonated (neutral) for C18 retention.
Log P ~3.21Highly lipophilic when protonated; excellent candidate for Liquid-Liquid Extraction (LLE).
UV Max 290 nmOptimal detection wavelength; secondary band at ~230 nm (less selective).
Solubility Low in water (acidic); High in organic solventsUse Methanol or Acetonitrile for stock preparation.

Materials & Instrumentation

Reagents
  • Standard: 3,5,6-Trichloro-2-pyridinol (>98% purity).

  • Internal Standard (IS): 4-Nitrophenol (structural analog) or 3,5-Dichloro-2-pyridinol (if available).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate, Dichloromethane.

  • Additives: Orthophosphoric acid (85%) or Formic acid (for pH adjustment).

  • Hydrolysis Agent: Concentrated Hydrochloric Acid (HCl, 12 M).

Instrumentation
  • HPLC System: Agilent 1100/1200 series or equivalent (Quaternary pump, Autosampler, Column Oven).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to 290 nm.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).

  • Centrifuge: Capable of 4000 rpm.

Experimental Protocol

Standard Preparation[5][6]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of TCP in 10 mL of Methanol. Store at -20°C (Stable for 3 months).

  • Working Standards: Serially dilute Stock Solution with Mobile Phase A to generate a calibration curve: 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL (ppm) .

Sample Preparation (Urine/Plasma)

Rationale: TCP is excreted in urine largely as a glucuronide conjugate. To measure total exposure, conjugates must be cleaved via acid hydrolysis before extraction.

Step-by-Step Workflow:

  • Aliquot: Transfer 1.0 mL of urine or plasma into a 15 mL glass screw-cap tube.

  • Hydrolysis (Crucial for Urine):

    • Add 200 µL of conc. HCl.

    • Vortex and heat at 80°C for 60 minutes .

    • Note: This cleaves the glucuronide bond. Allow to cool to room temperature.

  • Internal Standard: Add 50 µL of Internal Standard solution (e.g., 10 µg/mL 4-Nitrophenol).

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of Extraction Solvent (Dichloromethane : Ethyl Acetate, 20:80 v/v).

    • Why this solvent? The polarity matches the protonated TCP, maximizing recovery while minimizing water co-extraction.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate phases.

  • Concentration:

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • Dissolve the dry residue in 200 µL of Mobile Phase (50:50 ACN:Water).

    • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions[1][3][5][7][8][9]
  • Column Temp: 30°C (Stabilizes retention times).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Detection: UV @ 290 nm.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile.[4]

Gradient Profile:

Time (min) % Solvent A (Acidic Water) % Solvent B (ACN) Event
0.0 70 30 Initial Equilibration
5.0 10 90 Elution of TCP (~3.8 - 4.2 min)
7.0 10 90 Wash column
7.1 70 30 Return to initial

| 10.0 | 70 | 30 | Re-equilibration |

Workflow Visualization

The following diagram illustrates the logical flow from sample collection to data output, highlighting the critical hydrolysis step.

TCP_Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Acid Hydrolysis (HCl, 80°C, 1h) *Cleaves Conjugates* Sample->Hydrolysis Add HCl Extraction LLE Extraction (DCM:EtOAc 20:80) *Target: Protonated TCP* Hydrolysis->Extraction Cool & Add Solvent Evaporation N2 Evaporation & Reconstitution Extraction->Evaporation Collect Organic Layer HPLC HPLC Separation (C18, Acidic pH) Evaporation->HPLC Inject 20µL Detection UV Detection (290 nm) HPLC->Detection Elution ~4 min Data Quantification (Peak Area Ratio) Detection->Data Signal Processing

Figure 1: Analytical workflow for Total TCP determination involving acid hydrolysis and LLE.

Method Validation (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must meet FDA/EMA Bioanalytical Method Validation criteria.

ParameterAcceptance CriteriaExperimental Verification
Selectivity No interfering peaks at TCP retention time in blank matrix.Inject 6 blank urine sources; ensure noise < 20% of LLOQ.
Linearity

Plot Peak Area vs. Concentration (0.05 – 10 ppm).
Accuracy 85 – 115% of nominal value.Spike matrix at Low, Mid, High QC levels (n=5).
Precision (RSD) < 15% (CV).[5][1][4]Repeatability (Intra-day) and Reproducibility (Inter-day).
Recovery > 80% (consistent).Compare extracted spike area vs. post-extraction spike area.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).Typical LOQ for HPLC-UV: 0.05 µg/mL .
Troubleshooting Guide
  • Peak Tailing: Usually caused by secondary interactions with silanols on the column. Solution: Ensure mobile phase pH is sufficiently low (< 3.0) or increase buffer strength (e.g., 20mM Phosphate).

  • Low Recovery: Often due to incomplete hydrolysis or incorrect pH during extraction. Solution: Verify pH is < 2 before adding organic solvent (TCP must be uncharged to extract).

References

  • Zalat, O.A., et al. (2014). Validation of UV spectrophotometric and HPLC methods for quantitative determination of chlorpyrifos. International Letters of Chemistry, Physics and Astronomy, 32, 58-63. Link

  • Bicker, W., et al. (2005). Determination of chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol in human urine by HPLC-MS/MS.[5][1][4] Journal of Chromatography B, 822(1-2), 160-169. (Provides basis for extraction logic). Link

  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol Compound Summary. National Center for Biotechnology Information. Link

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for validation parameters). Link

  • Nolan, R.J., et al. (1984). Chlorpyrifos: pharmacokinetics in human volunteers. Toxicology and Applied Pharmacology, 73(1), 8-15. (Establishes TCP as primary urinary metabolite).[5][6][1][7] Link

Sources

Application

Application Note: High-Sensitivity Quantitation of 3,5,6-Trichloro-2-pyridinol (TCP) in Biological Matrices via GC-MS

Abstract This technical guide details a robust protocol for the extraction, derivatization, and quantitation of 3,5,6-Trichloro-2-pyridinol (TCP), the primary metabolite of the organophosphate insecticides chlorpyrifos a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a robust protocol for the extraction, derivatization, and quantitation of 3,5,6-Trichloro-2-pyridinol (TCP), the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl. Due to the polar and acidic nature of TCP (pKa ~4.55), direct GC analysis yields poor peak shape and sensitivity. This method utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) derivatization to form the stable t-BDMS-TCP ether, enabling high-sensitivity detection (LOD < 1 ng/mL) in Electron Ionization (EI) or Negative Chemical Ionization (NCI) modes.[1]

Introduction & Chemical Logic

The Analyte

TCP is a specific biomarker for chlorpyrifos exposure.[2] It is excreted in urine primarily as glucuronide and sulfate conjugates. Accurate quantitation requires a hydrolysis step to deconjugate the metabolite back to its free form.[3]

PropertyValueImplication for Analysis
Molecular Formula C₅H₂Cl₃NOMW = 198.4 g/mol
Acidity (pKa) ~4.55Weakly acidic; requires acidification (pH < 2) for efficient extraction into organic solvents.[1]
Polarity High (Phenolic -OH)Requires derivatization to reduce polarity and prevent column adsorption (tailing).[1]
Stability Thermally stableSuitable for GC temperatures up to 300°C.
Derivatization Strategy: Why MTBSTFA?

While trimethylsilylation (BSTFA/TMS) is common, MTBSTFA is superior for TCP analysis because:

  • Hydrolytic Stability : The tert-butyldimethylsilyl (t-BDMS) ether is 100x more stable to moisture than the TMS ether, reducing degradation during autosampler storage.

  • Mass Spectral Specificity : The t-BDMS derivative produces a characteristic [M-57]⁺ fragment (loss of the t-butyl group) which carries >50% of the total ion current, significantly improving signal-to-noise ratios in SIM mode.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

TCP_Analysis_Workflow Sample Urine Sample (2-5 mL) IS_Add Add Internal Standard (13C-TCP or 3,4,5-TCP) Sample->IS_Add Hydrolysis Hydrolysis Step Cleave Glucuronides IS_Add->Hydrolysis Acid (HCl) or Enzyme Extraction Extraction (SPE or LLE) Isolate Free TCP Hydrolysis->Extraction pH Adjustment < 2 Drying Evaporation to Dryness (N2 stream @ 40°C) Extraction->Drying Derivatization Derivatization MTBSTFA + 1% TBDMCS (70°C, 60 min) Drying->Derivatization Anhydrous Conditions GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS

Figure 1: Step-by-step analytical workflow for TCP determination in urine.

Detailed Protocols

Protocol 1: Sample Preparation (Hydrolysis & Extraction)[4]

Objective: Release conjugated TCP and isolate it from the urinary matrix.

Reagents:

  • Internal Standard (IS): 13C3-TCP (Preferred) or 3,4,5-Trichloro-2-pyridinol.[1]

  • Hydrolysis Agent: Concentrated HCl (Acid) or

    
    -glucuronidase (Enzymatic).[1]
    
  • Extraction Solvent: Dichloromethane or Ethyl Acetate.

Step-by-Step:

  • Aliquot: Transfer 2.0 mL of urine into a glass centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard solution (e.g., 5 µg/mL in methanol).

  • Hydrolysis (Choose One):

    • Acid Hydrolysis (Fast/Robust): Add 0.5 mL conc. HCl. Heat at 80°C for 1 hour.

    • Enzymatic Hydrolysis (Clean): Adjust pH to 5.0. Add 20 µL

      
      -glucuronidase (Helix pomatia).[1] Incubate at 37°C overnight.
      
  • Extraction:

    • Allow sample to cool.

    • Add 4.0 mL Ethyl Acetate or Dichloromethane .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate layers.

  • Drying: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Ensure zero water remains.

Protocol 2: Derivatization (Silylation)[5][6]

Objective: Convert TCP to t-BDMS-TCP.

Reaction Scheme: TCP + MTBSTFA → t-BDMS-TCP + N-methyltrifluoroacetamide

Step-by-Step:

  • Reconstitute the dried residue in 50 µL of Toluene (Solvent).

  • Add 50 µL of MTBSTFA (with 1% TBDMCS catalyst).

  • Cap the vial tightly (PTFE-lined cap).

  • Incubate at 70°C for 60 minutes .

  • Allow to cool. Transfer to an autosampler vial insert.

Protocol 3: GC-MS Analysis Conditions

Instrument: Agilent 7890/5977 or equivalent.

Gas Chromatography Parameters:

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min.

  • Injection Volume: 1.0 µL.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (Hold 3 min).

    • Total Run Time: ~15 minutes.

Mass Spectrometry Parameters (EI Mode):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Acquisition: SIM (Selected Ion Monitoring).

SIM Table (Target Ions):

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time
TCP-TBDMS m/z 254 ([M-57]⁺)m/z 256m/z 219~8.5 min
IS (13C3-TCP) m/z 257 m/z 259m/z 222~8.5 min

Note: m/z 254 corresponds to the loss of the t-butyl group (M - 57). m/z 219 corresponds to a subsequent loss of Chlorine (M - 57 - 35).[1]

Method Validation & Quality Control

To ensure "Trustworthiness" and "Self-Validation," every batch must include:

  • Method Blank: Unspiked urine to check for contamination (TCP is ubiquitous in some lab environments).

  • Calibration Curve: 6 points ranging from 1 ng/mL to 100 ng/mL in blank urine.

  • Recovery Check: Spike a known amount of TCP into water vs. urine. Extraction efficiency should be >80%.

  • Derivatization Efficiency: Monitor the peak area of the Internal Standard. A drop >30% indicates moisture contamination in the MTBSTFA reagent.

Troubleshooting Guide
  • Low Sensitivity: Moisture in the sample prevented derivatization. Ensure the drying step (Protocol 1, Step 5) is complete. Use fresh MTBSTFA.

  • Peak Tailing: Active sites in the GC liner. Replace the liner with a deactivated, splitless liner (e.g., glass wool packed).

  • Interference: High background at m/z 254? Check for plasticizers. Use glass labware throughout.

References

  • Centers for Disease Control and Prevention (CDC). (2009). Determination of Chlorpyrifos, Chlorpyrifos Oxon, and 3,5,6-Trichloro-2-Pyridinol in Rat and Human Blood. Link

  • Koch, H. M., & Angerer, J. (2001).[4] Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction. Journal of Chromatography B. Link

  • Bartels, M. J., et al. (1997). Determination of 3,5,6-trichloro-2-pyridinol in human urine by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography B. Link

  • PubChem. (2023). 3,5,6-Trichloro-2-pyridinol Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Quantitative Determination of 3,5,6-Trichloropyridin-2-ol (TCP)

Abstract & Introduction 3,5,6-Trichloropyridin-2-ol (TCP) is the primary hydrolysis metabolite of the organophosphate insecticide chlorpyrifos , chlorpyrifos-methyl, and the herbicide triclopyr . Because the parent compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3,5,6-Trichloropyridin-2-ol (TCP) is the primary hydrolysis metabolite of the organophosphate insecticide chlorpyrifos , chlorpyrifos-methyl, and the herbicide triclopyr . Because the parent compounds degrade rapidly in biological systems and the environment, TCP serves as the definitive biomarker for assessing exposure and environmental persistence.

This Application Note provides a rigorous technical guide for the extraction and quantification of TCP in two distinct matrices: wastewater/environmental water and human urine . We contrast the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach—relying on derivatization—with modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Key Physicochemical Constraints

Successful analysis hinges on understanding the molecule's behavior:

  • Acidic Nature: With a pKa of approximately 3.78 , TCP exists as a phenolate anion at neutral pH.

  • Extraction Logic: To extract TCP into organic solvents (LLE) or retain it on non-polar SPE sorbents, the sample pH must be adjusted to < 2.0 to ensure the molecule is in its protonated, neutral form.

  • Derivatization: TCP is polar and non-volatile. For GC analysis, the hydroxyl group must be masked, typically via silylation.

Metabolic & Degradation Pathway

Understanding the origin of TCP is critical for interpreting monitoring data. In mammals, chlorpyrifos is bioactivated to chlorpyrifos-oxon before hydrolysis to TCP. In the environment, hydrolysis is the primary degradation route.

TCP_Pathway CPF Chlorpyrifos (Parent Insecticide) Oxon Chlorpyrifos-oxon (Toxic Intermediate) CPF->Oxon CYP450 Activation Tric Triclopyr (Parent Herbicide) TCP 3,5,6-Trichloropyridin-2-ol (TCP - Biomarker) Tric->TCP Environmental Degradation Oxon->TCP A-Esterase Hydrolysis Conj TCP-Glucuronide/Sulfate (Conjugated Form in Urine) TCP->Conj Phase II Metabolism

Figure 1: Formation of TCP from parent pesticides. In urine, TCP exists primarily as a conjugate, requiring hydrolysis prior to extraction.

Protocol A: GC-MS Analysis (Gold Standard for Sensitivity)

Target Matrix: Human Urine (Biomonitoring) or Water Method Basis: CDC Method / EPA Method (Modified) Key Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)[1]

Rationale for MTBSTFA

While BSTFA is common, we utilize MTBSTFA for TCP analysis. It forms a tert-butyldimethylsilyl (t-BDMS) derivative which is significantly more stable against moisture and hydrolysis than the trimethylsilyl (TMS) derivative formed by BSTFA. This robustness is critical for high-throughput laboratories.

Step-by-Step Workflow

Step 1: Hydrolysis (Urine Only)

  • Aliquot 2.0 mL of urine into a glass tube.

  • Add 100 µL of internal standard solution (

    
    -TCP or TCP-d3).
    
  • Add 0.5 mL concentrated HCl (to pH < 1) or use

    
    -glucuronidase enzyme (if avoiding harsh acids, though acid is faster/cheaper for TCP).
    
  • Heat at 90°C for 1 hour (Acid hydrolysis) or 37°C overnight (Enzymatic). Note: Acid hydrolysis is preferred for total TCP quantification in large cohorts.

Step 2: Extraction

  • Cool samples to room temperature.[2][3][4]

  • Add 4.0 mL of extraction solvent (Toluene or 1-Chlorobutane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate layers.

  • Transfer the organic (upper) layer to a clean vial.

Step 3: Derivatization

  • Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute residue in 50 µL dry Toluene.

  • Add 10 µL MTBSTFA (with 1% TBDMCS catalyst).

  • Cap and heat at 70°C for 30-60 minutes .

  • Transfer to autosampler vials.

Step 4: GC-NCI-MS Analysis

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Ionization: Negative Chemical Ionization (NCI) using Methane as reagent gas. NCI provides femtogram-level sensitivity for polychlorinated compounds.

  • Ions Monitored (SIM Mode):

    • TCP-tBDMS (Target): m/z 311, 313 (Molecular ion cluster).

    • Internal Standard: m/z 314, 316 .

Protocol B: LC-MS/MS Analysis (High Throughput)

Target Matrix: Environmental Water / Wastewater Method Basis: Direct injection or SPE enrichment Advantage: No derivatization required; faster cycle times.

Solid Phase Extraction (SPE)[5]
  • Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges. Condition with 3 mL Methanol followed by 3 mL acidified water (pH 2).

  • Loading: Acidify 100 mL water sample to pH 2 (using H₂SO₄). Load onto cartridge at 5 mL/min.

  • Washing: Wash with 5 mL 5% Methanol in water. Dry cartridge under vacuum for 10 mins.

  • Elution: Elute with 2 x 2 mL Methanol or Acetonitrile.

  • Concentration: Evaporate to near dryness and reconstitute in Mobile Phase A.

LC-MS/MS Parameters[5][6]
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[5]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or slightly adjusted to 4.5). Avoid strong acids like Formic Acid in negative mode as they suppress ionization of the phenolate.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Ionization: Electrospray Ionization Negative (ESI-).

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Qual) Collision Energy (eV)
TCP 196.0 [M-H]⁻ 35.0 [Cl]⁻ 160.0 [M-H-HCl]⁻ 20 - 25

| TCP-IS | 199.0 [M-H]⁻ | 35.0 [Cl]⁻ | 163.0 | 20 - 25 |

Experimental Workflow Diagram

The following decision tree outlines the selection process between protocols based on matrix and available instrumentation.

Workflow Sample Start: Sample Matrix Urine Urine / Plasma (Biomonitoring) Sample->Urine Water Water / Soil (Environmental) Sample->Water Hydrolysis Acid Hydrolysis (Liberate Conjugates) Urine->Hydrolysis pH_Adjust Acidify to pH < 2.0 (Protonate TCP) Water->pH_Adjust Extract_LLE LLE (Toluene/Ether) Hydrolysis->Extract_LLE Extract_SPE SPE (HLB/C18) pH_Adjust->Extract_SPE Deriv Derivatization (MTBSTFA, 70°C) Extract_LLE->Deriv LCMS LC-MS/MS (ESI-) (High Throughput) Extract_LLE->LCMS Optional Extract_SPE->LCMS GCMS GC-NCI-MS (High Sensitivity) Deriv->GCMS

Figure 2: Analytical decision matrix. Urine samples require hydrolysis.[6] GC-MS requires derivatization, while LC-MS allows for direct analysis of the extract.

Method Validation & Quality Assurance

To ensure "Trustworthiness" and "Scientific Integrity," the following performance metrics must be met.

Performance Metrics (Typical)
ParameterGC-NCI-MS (Derivatized)LC-MS/MS (ESI-)
Linearity (

)
> 0.995> 0.990
LOD (Limit of Detection) 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL
Recovery 85 - 110%80 - 105%
Precision (CV) < 10%< 15%
Matrix Effects Low (Clean extract)Moderate (Requires IS correction)
Troubleshooting Guide
  • Low Recovery in LC-MS: Check the pH of the mobile phase. If the pH is too low (< 3), the phenol may not ionize efficiently in negative mode. If pH is too high (> 8), the column life may degrade. Ammonium Acetate (pH ~5) is the sweet spot.

  • GC-MS Peak Tailing: Indicates active sites in the liner or column. Replace the liner and ensure the derivatization reaction was complete (no moisture present).

  • Carryover: TCP is "sticky." Use a needle wash of 50:50 Methanol:Toluene for GC or high organic wash for LC.

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: 3,5,6-Trichloropyridin-2-ol in Urine. Method 6106. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Determination of Residues of Triclopyr and 3,5,6-Trichloro-2-pyridinol in Water.[7] MRID 444561-06. Available at: [Link]

  • National Institutes of Health (NIH) / PubChem. 3,5,6-Trichloro-2-pyridinol (Compound Summary). CID 23017.[8] Available at: [Link]

  • Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction. Journal of Chromatography B.

Sources

Application

Advanced Handling &amp; Analytical Protocol for 3,5,6-Trichloropyridin-2-ol (TCP)

Introduction & Chemical Significance[1][2] 3,5,6-Trichloropyridin-2-ol (TCPy or TCP) is a critical halogenated pyridine derivative primarily utilized as a precursor in the synthesis of agrochemicals and as a definitive b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Significance[1][2]

3,5,6-Trichloropyridin-2-ol (TCPy or TCP) is a critical halogenated pyridine derivative primarily utilized as a precursor in the synthesis of agrochemicals and as a definitive biological marker for exposure to organophosphate insecticides (e.g., Chlorpyrifos) and pyridine-based herbicides (e.g., Triclopyr).[1]

Due to its tautomeric nature (existing in equilibrium between the enol pyridinol and keto pyridinone forms), TCP presents unique solubility and stability challenges in a laboratory setting. This guide provides a rigorous framework for the safe handling, storage, and analytical quantification of TCP, moving beyond basic safety data sheets to address practical research hurdles.

Physicochemical Profile

Understanding the physical state of TCP is prerequisite to safe handling. The compound is a weak acid with significant lipophilicity in its non-ionized state.

PropertyValueContextual Note
CAS Number 6515-38-4Unique identifier.[2]
Molecular Weight 198.43 g/mol Used for molarity calculations.[3]
Appearance White to off-white crystalline solidCan appear as a powder or needles.
Melting Point 172 – 174 °CHigh thermal stability in solid form.
pKa ~3.78Behaves as a weak acid; ionized at physiological pH.
Solubility DMSO (>100 mg/mL), Methanol, AcetonitrilePoorly soluble in water (approx. 80 mg/L) without pH adjustment.
Tautomerism Pyridinol

Pyridinone
Solvent polarity influences the dominant tautomer, affecting reactivity.[4]

Safety Architecture & Hazard Assessment

Critical Warning: TCP is classified as causing Serious Eye Damage (Category 1) . Irreversible corneal damage can occur upon contact. Standard safety glasses are insufficient for handling powders; chemical splash goggles or a face shield are mandatory.

GHS Hazard Classification
Hazard ClassCategoryH-StatementDescription
Eye Damage Cat.[5] 1 H318 Causes serious eye damage.[5]
Acute Toxicity Cat. 4H302Harmful if swallowed.
Aquatic Toxicity Cat. 1H400/H410Very toxic to aquatic life with long-lasting effects.
Skin Irritation Cat. 2H315Causes skin irritation.[6]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood (not recommended).

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+). Note: Face shield recommended when preparing large stock solutions.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for stock preparation.

  • Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.

Storage & Stability Protocol

The stability of TCP is state-dependent. While the solid is robust, solutions are susceptible to degradation via photolysis and hydrolysis.

  • Solid State: Store at Room Temperature (15–25°C) in a dry, dark place. The container must be tightly sealed to prevent moisture absorption, which can induce clumping and weighing errors.

  • Stock Solutions (e.g., 10 mM in DMSO): Store at -20°C . Stable for up to 6 months.

    • Note: DMSO solutions are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which precipitates the compound.

  • Working Solutions (Aqueous/Organic mixes): Prepare fresh daily. TCP is prone to photodegradation in aqueous solution; protect from light using amber vials or aluminum foil.

Experimental Protocols

Protocol A: Preparation of Stock Standards

Objective: Create a stable, accurate 10 mM stock solution for analytical use.

  • Calculate: For 10 mL of 10 mM solution, weigh 19.84 mg of TCP.

  • Weigh: Use an analytical balance (readability 0.01 mg) inside a fume hood.

    • Tip: TCP powder can be static. Use an antistatic gun or weigh onto weighing paper rather than directly into a plastic boat.

  • Dissolve: Transfer solid to a Class A volumetric flask. Add approx. 8 mL of DMSO (Dimethyl Sulfoxide).

    • Why DMSO? Methanol is volatile and can lead to concentration errors due to evaporation during storage. DMSO is non-volatile and solubilizes both tautomers effectively.

  • Sonicate: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute: Bring to volume (10 mL) with DMSO. Invert 10 times to mix.

  • Aliquot: Dispense into amber glass vials (1 mL each) and store at -20°C.

Protocol B: LC-MS/MS Bioanalytical Workflow

Objective: Quantify TCP in urine as a biomarker for Chlorpyrifos exposure.

Principle: Urinary TCP exists largely as glucuronide/sulfate conjugates. Acid hydrolysis is required to deconjugate metabolites back to free TCP for total quantification.

Workflow Diagram:

LCMS_Workflow Sample Urine Sample (1 mL) Hydrolysis Acid Hydrolysis (HCl, 80°C, 1 hr) Sample->Hydrolysis Deconjugation Extraction Liquid-Liquid Extraction (Dichloromethane/Ethyl Acetate) Hydrolysis->Extraction Partitioning DryDown Evaporation (N2 stream) Extraction->DryDown Concentration Recon Reconstitution (Mobile Phase A:B) DryDown->Recon Prep for Injection LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS Quantitation

Figure 1: Step-by-step bioanalytical workflow for total TCP determination in urine.

Detailed Steps:

  • Hydrolysis: Add 1 mL urine + 0.5 mL concentrated HCl to a glass tube. Heat at 80°C for 1 hour.

  • Extraction: Cool to room temp. Add 4 mL extraction solvent (Dichloromethane:Ethyl Acetate 20:80 v/v). Vortex for 2 mins. Centrifuge at 3000 x g for 5 mins.

  • Transfer: Transfer the organic (upper) layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (Acetonitrile:Water 50:50).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Ionization: ESI Negative Mode (M-H)⁻.

    • MRM Transitions:

      • Quantifier: 196.0

        
         35.0 (Cl isotope pattern is key).
        
      • Qualifier: 198.0

        
         35.0.
        

Waste Disposal & Decontamination

TCP is a halogenated organic compound and must not be disposed of down the drain. It is highly toxic to aquatic environments (H410).

Disposal Logic:

Disposal_Tree Waste TCP Waste Generated Type Identify Waste Type Waste->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin Double Bag Halogen Halogenated Solvent Waste Liquid->Halogen Segregate from Non-Halogenated

Figure 2: Decision tree for compliant disposal of TCP waste.

  • Solids: Collect in a dedicated hazardous solid waste container labeled "Toxic - Halogenated".

  • Liquids: Dispose of in "Halogenated Organic Solvent" waste streams. Do not mix with acid waste unless neutralized, though TCP itself is acidic.

  • Spill Cleanup: Dampen a spill pad with acetone or methanol to pick up solid spills (avoiding dust generation). Wash the area with soap and water.[5][6]

References

  • Chemical Safety Data Sheet (SDS) - 3,5,6-Trichloropyridin-2-ol . ChemicalBook. Retrieved October 2025.[7] Link

  • PubChem Compound Summary: 3,5,6-Trichloro-2-pyridinol . National Center for Biotechnology Information. PubChem CID 23017.[7][3] Link

  • Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry . Journal of Chromatography B. 2002. Link

  • Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry . Journal of Chromatography B. 2009. Link

  • Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution . Chemosphere. 2006.[8] Link

Sources

Method

Application Note: Microbial Degradation Pathways of 3,5,6-Trichloro-2-pyridinol (TCP)

[1][2][3][4][5][6] Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is the primary, persistent metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is the primary, persistent metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr.[1] Unlike its parent compounds, TCP exhibits significant antimicrobial properties and high water solubility, leading to accumulation in soil and aquatic ecosystems.[1][2] This guide details the biochemical mechanisms of microbial TCP degradation, specifically focusing on the aerobic oxidative dechlorination pathway mediated by the tcp gene cluster. It provides validated protocols for the isolation of TCP-degrading bacteria, kinetic analysis via HPLC, and genetic verification of degradation potential.

Mechanistic Insight: The Oxidative Dechlorination Pathway

The recalcitrance of TCP stems from the electron-withdrawing chlorine atoms on the pyridine ring, which stabilize the structure against electrophilic attack. While reductive dechlorination (anaerobic) exists, the most relevant pathway for bioremediation is oxidative dechlorination observed in Cupriavidus, Ralstonia, and Paracoccus species.

The tcp Gene Cluster Mechanism

The critical rate-limiting step is catalyzed by TcpA , an FADH₂-dependent monooxygenase. Unlike hydrolytic dehalogenases, TcpA utilizes molecular oxygen to destabilize the aromatic ring.

  • Activation (TcpA): TcpA hydroxylates TCP at the para position, displacing a chlorine atom and disrupting aromaticity to form 3,6-dihydroxypyridine-2,5-dione (DHPD).

  • Ring Cleavage (TcpC): The intermediate DHPD is unstable and subject to ring cleavage, likely mediated by amidohydrolases (TcpC), resulting in aliphatic acyclic compounds (e.g., maleamate derivatives).

  • Mineralization: Downstream enzymes (Dhp cluster) degrade these fragments into TCA cycle intermediates.

Pathway Visualization

TCP_Degradation_Pathway TCP 3,5,6-Trichloro-2-pyridinol (TCP) Enz1 TcpA (FADH2-dependent Monooxygenase) TCP->Enz1 DHPD 3,6-dihydroxypyridine-2,5-dione (DHPD) Enz1->DHPD + O2, NADH - Cl-, H+ Enz2 TcpC (Ring-Cleaving Amidohydrolase) Maleamate Maleamate / Maleic Acid Derivatives Enz2->Maleamate Ring Cleavage DHPD->Enz2 TCA TCA Cycle (CO2 + H2O + Cl-) Maleamate->TCA Mineralization (Dhp pathway)

Figure 1: The aerobic oxidative dechlorination pathway of TCP mediated by the tcp gene cluster found in Ralstonia and Cupriavidus spp.

Experimental Protocols

Protocol A: Isolation of TCP-Degrading Strains (Toxicity-Adapted Enrichment)

Challenge: TCP is antimicrobial at high concentrations (>50 mg/L). Direct inoculation into high-TCP media often results in culture death. Solution: A step-up concentration gradient.

Materials:

  • Basal Mineral Salt Medium (MSM): (Per L: 1.0g NH₄NO₃, 1.5g K₂HPO₄, 0.5g KH₂PO₄, 0.2g MgSO₄·7H₂O, 1.0g NaCl).

  • TCP Stock Solution: 10,000 mg/L in Methanol (Filter sterilized). Note: TCP precipitates in acidic water; keep stock alkaline or organic.

  • Soil Sample: 5g from pesticide-impacted agricultural sites.

Workflow:

  • Inoculation: Suspend 5g soil in 45 mL sterile saline. Vortex 5 min.

  • Primary Enrichment (Low Stress): Inoculate 5 mL supernatant into 95 mL MSM supplemented with 20 mg/L TCP .

  • Incubation: Shake at 150 rpm, 30°C for 5-7 days in the dark (TCP is photodegradable).

  • Secondary Enrichment (Adaptation): Transfer 5 mL of turbid primary culture to fresh MSM containing 50 mg/L TCP . Incubate 5 days.

  • Tertiary Enrichment (Selection): Transfer to MSM with 100 mg/L TCP .

  • Isolation: Streak tertiary culture onto MSM agar plates sprayed with TCP (opaque layer). Clear halos indicate degradation.

Protocol B: Kinetic Analysis via HPLC

Principle: TCP is a weak acid (pKa ~4.55). To retain it on a C18 column, the mobile phase must be acidified to suppress ionization.

Instrument Parameters:

  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase: Methanol : Water (containing 0.1% H₃PO₄ or Formic Acid) = 80 : 20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 298 nm (Max absorbance of TCP).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Extract 1 mL culture broth.

  • Centrifuge at 12,000 rpm for 5 min to remove biomass.

  • Filter supernatant through 0.22 µm PTFE filter.

  • Critical Step: If pH of culture is neutral/alkaline, acidify sample with 10 µL 1M HCl before injection to match mobile phase conditions and prevent peak tailing.

Protocol C: Genetic Verification (PCR)

To confirm the presence of the specific oxidative pathway (tcp cluster), use primers targeting the FAD-monooxygenase gene (tcpA).

  • Target: tcpA gene (~1.5 kb).[3]

  • Primers (Degenerate based on Ralstonia/Cupriavidus):

    • Forward: 5'-ATG AGC ACC ACC GCA CTC-3'

    • Reverse: 5'-TCA GCC GCG CTT GTC GTA-3'

  • Cycling: 95°C (5 min) -> [94°C (30s), 58°C (30s), 72°C (90s)] x 30 cycles -> 72°C (10 min).

  • Expected Amplicons: ~1400-1500 bp band indicates presence of the specific oxidative dechlorination machinery.

Data Analysis & Interpretation

When characterizing a new isolate, compare its degradation kinetics against known standards. Use the pseudo-first-order kinetic model:


.

Table 1: Comparative Degradation Metrics of Reference Strains

StrainMechanismMax TCP ToleranceHalf-life (

) at 100 mg/L
Reference
Cupriavidus nantongensis X1TOxidative (tcpA)500 mg/L~8.4 hours[1]
Ralstonia sp. T6Oxidative (tcpA)400 mg/L~10 hours[2]
Paracoccus sp. TRPOxidative100 mg/L~14 hours[3]
Pseudomonas sp. ATCC 700113Reductive100 mg/L>24 hours[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_Analysis Validation Phase Soil Soil Sample (Pesticide Impacted) Enrich1 Enrichment 1 (20 mg/L TCP) Soil->Enrich1 5g into MSM Enrich2 Enrichment 2 (50-100 mg/L TCP) Enrich1->Enrich2 Adapt to Toxicity Plate Isolation Plate (Clear Halo Selection) Enrich2->Plate Streak Isolation HPLC HPLC Kinetic Assay (C18, 298nm) Plate->HPLC Single Colony PCR PCR Screening (tcpA gene) Plate->PCR gDNA Extraction

Figure 2: Step-by-step workflow from soil sampling to molecular validation of TCP degraders.

References

  • Li, J., et al. (2019). "Kinetics and Catabolic Pathways of the Insecticide Chlorpyrifos, Annotation of the Degradation Genes, and Characterization of Enzymes TcpA and Fre in Cupriavidus nantongensis X1T." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, X., et al. (2013). "Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6." Applied and Environmental Microbiology. Available at: [Link]

  • Xu, G., et al. (2008).[2] "Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP."[3][1] International Biodeterioration & Biodegradation. Available at: [Link]

  • Feng, Y., et al. (1997). "Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol." Journal of Environmental Science and Health, Part B. Available at: [Link]

Sources

Application

Advanced Protocol: Photolytic Degradation Kinetics and Pathway Analysis of 3,5,6-Trichloro-2-pyridinol (TCP)

Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is the primary hydrolytic metabolite of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr.[1][2] Due to its higher water solubility (approx. 81 m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is the primary hydrolytic metabolite of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr.[1][2] Due to its higher water solubility (approx. 81 mg/L) and greater mobility compared to its parent compounds, TCP is a persistent environmental contaminant.

This application note details a rigorous protocol for determining the photolytic degradation kinetics of TCP in aqueous matrices. Unlike standard hydrolytic studies, photolysis of TCP is highly pH-dependent due to its dissociation (pKa ≈ 3.78–4.55). This guide provides a validated workflow for irradiation, actinometry, and LC-MS/MS quantification, designed to meet regulatory data requirements for environmental risk assessment.

Scientific Foundation

Mechanism of Photolysis

TCP exists in aqueous solution in equilibrium between its neutral (enol) and anionic (pyridinolate) forms. The anionic form, dominant at pH > 5, exhibits a bathochromic shift in UV absorption, significantly increasing its overlap with the solar spectrum (>290 nm). Consequently, the photolytic rate is negligible at acidic pH (<3) but accelerates rapidly as pH approaches 7.

Key Parameters:

  • Reaction Order: Pseudo-first-order kinetics (

    
    ).[1]
    
  • Quantum Yield (

    
    ): 
    
    
    
    at pH
    
    
    5.[1]
  • Primary Pathway: Nucleophilic photosubstitution (OH for Cl), reductive dechlorination, and eventual ring cleavage.

Critical Control Points
  • Buffer Interference: Phosphate buffers can quench photolysis at certain pH levels. This protocol recommends dilute borate or unbuffered pH-stat methods for kinetic accuracy.

  • Actinometry: Precise measurement of photon flux is required. The PNA-Pyridine (p-nitroanisole/pyridine) actinometer is selected for its stability and suitable range (300–400 nm).

Experimental Protocol

Materials and Reagents
  • Analyte: 3,5,6-Trichloro-2-pyridinol standard (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol, Water.

  • Reagents: Formic acid (FA), Sodium Hydroxide (NaOH), Potassium Ferrioxalate (for actinometry).

  • Buffers: 10 mM Borate buffer (pH 7-9) or dilute HCl (pH 3-5). Avoid high-concentration phosphate buffers.

Photoreactor Setup
  • Light Source: Xenon arc lamp (simulated sunlight) or Medium-Pressure Mercury lamp (monochromatic 254/313 nm studies).

  • Filters: Use a 290 nm cutoff filter (Pyrex/borosilicate) to simulate environmental conditions and eliminate UVC artifacts.

  • Vessel: Cylindrical quartz cell (50 mL), jacketed for temperature control (

    
    C).
    
  • Agitation: Magnetic stirring at 200 rpm to ensure homogeneity without creating a vortex that alters path length.

Irradiation Procedure
  • Solution Preparation: Prepare a stock solution of TCP (100 mg/L) in Methanol. Dilute to a working concentration of 5–10 mg/L in the selected aqueous buffer.

    • Note: Keep organic solvent content <1% v/v in the final aqueous solution to prevent cosolvent effects on radical mechanisms.

  • Dark Control: Wrap a duplicate sample vessel in aluminum foil. Incubate alongside the irradiated sample to rule out thermal hydrolysis.

  • Actinometry: Expose the chemical actinometer solution simultaneously in an identical vessel to quantify photon flux (

    
    ).
    
  • Sampling: Withdraw 1.0 mL aliquots at

    
     minutes.
    
  • Quenching: Immediately transfer samples to amber vials. If analyzing intermediates, acidify to pH < 2 to stabilize ring-cleavage products.

Analytical Methodology (LC-MS/MS)[1][3][4][5][6]

Direct UV detection (HPLC-DAD) is sufficient for parent compound kinetics, but LC-MS/MS is required for metabolite identification and high-sensitivity environmental monitoring.

Table 1: LC-MS/MS Instrument Parameters

ParameterSettingRationale
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)High resolution for polar metabolites.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong solvent.
Flow Rate 0.3 mL/minOptimal for ESI desolvation.
Column Temp 40°CImproves peak shape and reduces backpressure.
Injection Vol 5 µLMinimizes column overload.
Ionization ESI Negative Mode (ESI-)TCP forms a stable anion

.
Capillary Voltage 2.5 kVOptimized for negative mode stability.

Gradient Profile:

  • 0–1 min: 10% B (Isocratic hold)

  • 1–6 min: 10%

    
     90% B (Linear gradient)
    
  • 6–8 min: 90% B (Wash)

  • 8–10 min: 10% B (Re-equilibration)

MRM Transitions:

  • TCP (Parent):

    
     (Quantifier), 
    
    
    
    (Qualifier).
    • Note: The chlorine isotope pattern (

      
      ) provides a distinct spectral signature for confirmation.
      

Data Analysis & Calculations

Kinetic Modeling

Plot


 versus irradiation time (

). A linear regression confirms pseudo-first-order kinetics.


  • Half-life (

    
    ): 
    
    
    
  • Rate Constant (

    
    ):  Slope of the regression line.
    
Quantum Yield ( ) Calculation

The quantum yield is calculated using the rate of degradation relative to the photon absorption rate:



Where:

  • 
    : Photon flux (Einstein/L/s) determined by actinometry.
    
  • 
    : Molar absorptivity of TCP at the excitation wavelength (
    
    
    
    ).
  • 
    : Path length of the cell (cm).
    

Pathway Visualization

The photodegradation of TCP involves dechlorination followed by ring oxidation and eventual mineralization.

TCP_Photolysis TCP 3,5,6-Trichloro-2-pyridinol (TCP) Radical Excited State TCP* (Singlet/Triplet) TCP->Radical hv (UV) DCP Dichlorodihydroxypyridine (Dechlorination) Radical->DCP Hydrolysis / -Cl Dimer Polychlorinated Dimers (Minor Pathway) Radical->Dimer Coupling RingOpen Ring Cleavage Products (Maleamic acid derivs) DCP->RingOpen Oxidation (OH•) Min Mineralization (CO2 + Cl- + NO3-) RingOpen->Min Photo-oxidation

Figure 1: Proposed photodegradation pathway of TCP. The primary route involves dechlorination to dihydroxy intermediates, followed by ring cleavage driven by hydroxyl radicals.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Non-linear Kinetics Light intensity fluctuation or Inner Filter Effect.Monitor lamp intensity; ensure initial absorbance < 0.05 a.u. to avoid self-shielding.
Rapid Dark Loss Thermal instability or microbial degradation.Ensure sterile buffers; maintain temperature at 25°C.
Poor Mass Balance Volatilization or adsorption to glass.Use quartz vessels; perform solvent rinse of vessel walls before analysis.
pH Drift Acidic products (HCl) formation.Use a stronger buffer capacity or a pH-stat titrator during irradiation.

References

  • Photolytic Degradation Kinetics

    • Title: Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution.[1]

    • Source: ResearchG
    • URL:[Link]

  • Analytical Method (LC-MS)

    • Title: Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry.[3][4]

    • Source: PubMed / J Chrom
    • URL:[Link]

  • Chemical Properties (pKa/Solubility)

    • Title: 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017.
    • Source: PubChem.
    • URL:[Link]

  • Degradation Pathway & Toxicity

    • Title: Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos.[1][5]

    • Source: PubMed / Chemosphere.[5]

    • URL:[Link]

Sources

Method

Using 3,5,6-Trichloropyridin-2-ol as an analytical standard

Application Note: Quantitative Analysis of 3,5,6-Trichloropyridin-2-ol (TCP) Executive Summary & Chemical Context 3,5,6-Trichloropyridin-2-ol (TCP) is the primary metabolite of the organophosphate insecticides chlorpyrif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 3,5,6-Trichloropyridin-2-ol (TCP)

Executive Summary & Chemical Context

3,5,6-Trichloropyridin-2-ol (TCP) is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl. It also serves as a degradation product in environmental matrices. Accurate quantification of TCP is the gold standard for biomonitoring human exposure to these pesticides and assessing environmental contamination.

The Analytical Challenge: TCP presents specific physicochemical hurdles:

  • Polarity & Acidity: With a pKa of approximately 4.55, TCP exists as an anion at physiological pH. Successful extraction requires pH manipulation to suppress ionization.

  • Conjugation: In human urine, TCP is excreted primarily as glucuronide and sulfate conjugates. Analysis requires a hydrolysis step to liberate the free tricholoropyridinol.

  • Matrix Interference: Low molecular weight (198.4 g/mol ) makes it susceptible to background noise in mass spectrometry.

This guide provides two validated workflows: LC-MS/MS (ESI-) for high-throughput biomonitoring and GC-MS (NCI) for environmental applications requiring derivatization.

Pre-Analytical Logic: The "Why" Behind the Protocol

To ensure data integrity, one must understand the chemical behavior of TCP during sample preparation.

Mechanism of Extraction (pKa Dependency)

TCP is a weak acid.

  • pH > 6: TCP is deprotonated (ionized), highly water-soluble, and impossible to extract into organic solvents.

  • pH < 2: TCP is protonated (neutral), hydrophobic, and retains well on C18 SPE cartridges or partitions into organic solvents (LLE).

  • Action: All protocols below mandate acidification of the sample prior to extraction.

Visualizing the Workflow

The following diagram illustrates the decision matrix for sample preparation based on the matrix type.

TCP_Workflow Sample Start: Sample Selection Urine Matrix: Urine (Conjugated TCP) Sample->Urine Water Matrix: Water/Soil (Free TCP) Sample->Water Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) 37°C, 90 min Urine->Hydrolysis Liberate Conjugates Acidification Acidification (pH < 2.0) HCl or Formic Acid Water->Acidification Hydrolysis->Acidification SPE Solid Phase Extraction (Polymeric/C18) Acidification->SPE High Throughput LLE Liquid-Liquid Extraction (DCM/Ethyl Acetate) Acidification->LLE Traditional LCMS Analysis: LC-MS/MS (ESI Negative) SPE->LCMS Direct Inject Deriv Derivatization (MTBSTFA) LLE->Deriv Required for GC GCMS Analysis: GC-MS (NCI Mode) Deriv->GCMS

Figure 1: Decision tree for TCP sample preparation. Note the critical hydrolysis step for urine and derivatization for GC-MS.

Protocol A: LC-MS/MS for Urine Biomonitoring

Recommended for clinical research and high-throughput labs.

Principle: Urine is hydrolyzed enzymatically, extracted via Solid Phase Extraction (SPE), and analyzed using Negative Electrospray Ionization (ESI-).

Reagents & Standards
  • Internal Standard (ISTD):

    
    -TCP or Deuterated TCP (
    
    
    
    ). Crucial for correcting matrix suppression.
  • Enzyme:

    
    -glucuronidase (Helix pomatia or E. coli).
    
  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 1.0 mL of urine into a glass tube.

    • Add 20 µL of Internal Standard solution (e.g., 100 ng/mL).

    • Add 0.5 mL of 1 M Ammonium Acetate buffer (pH 5.0) containing

      
      -glucuronidase.
      
    • Incubate: 37°C for 90 minutes (or overnight).

  • Acidification:

    • Add 100 µL of 10% Formic Acid or dilute HCl to lower pH to ~2.0. Verification: Check with pH paper.

  • Solid Phase Extraction (SPE):

    • Condition: 1 mL Methanol followed by 1 mL Water (acidified).

    • Load: Pass the hydrolyzed urine sample through the cartridge (gravity or low vacuum).

    • Wash: 1 mL 5% Methanol in 0.1% Formic Acid (removes salts/polar interferences).

    • Elute: 1 mL Acetonitrile (100%).

    • Concentrate: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase A.

  • LC-MS/MS Parameters:

ParameterSetting
Column C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water + 5mM Ammonium Acetate (pH unadjusted)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 - 0.4 mL/min
Ionization ESI Negative Mode (Phenolic proton loss)

MRM Transitions (Negative Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
TCP (Quant) 195.9 (

)
35.0 (Cl-)3025
TCP (Qual) 197.9 (

)
35.0 (Cl-)3025
ISTD (

-TCP)
199.935.03025

Note: The fragmentation of TCP often yields the Chloride ion (m/z 35) as the most abundant product ion.

Protocol B: GC-MS for Environmental Analysis

Recommended for water/soil samples where LC-MS is unavailable or lower background is required.

Principle: TCP is too polar for direct GC analysis. It must be derivatized to form a volatile t-butyldimethylsilyl (TBDMS) ether.

Step-by-Step Methodology
  • Extraction (Liquid-Liquid):

    • Adjust 10 mL water sample to pH < 2 using HCl.

    • Add ISTD.

    • Extract with 3 mL Dichloromethane (DCM) or Ethyl Acetate (x2).

    • Combine organic layers and dry over anhydrous Sodium Sulfate.

    • Evaporate to dryness.

  • Derivatization:

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide).

    • Incubate: 60°C for 30-60 minutes.

    • Result: Formation of TCP-TBDMS derivative.[1]

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (hold 3 min).

    • Detection: NCI (Negative Chemical Ionization) with Methane reagent gas provides superior sensitivity (femtomolar levels) compared to EI.

Quality Assurance & Troubleshooting

Self-Validating the Method

To ensure the protocol is working, implement these checks:

  • The "Hydrolysis Check": Run a QC sample spiked with Chlorpyrifos (parent) through the urine protocol. If you detect TCP, your hydrolysis failed (Chlorpyrifos doesn't hydrolyze to TCP under these mild enzyme conditions; only conjugates do). Correction: Actually, to check hydrolysis efficiency, use a known concentration of TCP-glucuronide standard if available. Alternatively, analyze a pooled urine sample with and without enzyme. The "With Enzyme" sample should show significantly higher TCP.

  • Internal Standard Recovery: The absolute area of the ISTD should not deviate >30% between pure solvent standards and matrix samples. If it does, matrix suppression is high—dilute the sample or improve SPE wash steps.

Common Failure Points
  • Low Sensitivity (LC-MS): Ensure you are in Negative mode. TCP does not ionize well in Positive mode.

  • Peak Tailing: TCP is a chelator. Use high-purity solvents and ensure the LC system is passivated.

  • Carryover: TCP is sticky. Use a needle wash of 50:50 Methanol:Water + 0.1% Ammonia (high pH helps wash off the acidic TCP).

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: 3,5,6-Trichloropyridin-2-ol in Urine." National Health and Nutrition Examination Survey (NHANES).[2]

    • (Note: Generalized link to NHANES laboratory methods as specific PDF URLs rotate).

  • National Institutes of Health (NIH) / PubMed. "Determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine."

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis."

  • ResearchGate (Methodology Review). "Analysis of 3,5,6-Trichloropyridin-2-ol in Urine Samples... using GC-MS."

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated internally according to GLP/GMP standards before clinical or regulatory use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3,5,6-Trichloropyridin-2-ol (TCP)

Welcome to the Advanced Process Chemistry Support Hub. Subject: Optimization of 3,5,6-Trichloropyridin-2-ol (TCP) Yield & Purity Ticket ID: TCP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Process Chemistry Support Hub. Subject: Optimization of 3,5,6-Trichloropyridin-2-ol (TCP) Yield & Purity Ticket ID: TCP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Development

Introduction: The Yield Challenge

3,5,6-Trichloropyridin-2-ol (TCP) is the critical intermediate for the synthesis of chlorpyrifos and triclopyr.[1][2] In laboratory and industrial settings, researchers typically encounter two main yield-limiting bottlenecks depending on their chosen synthetic route:

  • The Alkaline Hydrolysis Route (from 2,3,5,6-Tetrachloropyridine): Issues with incomplete conversion, solubility (phase transfer), and "over-cooking" leading to tars.

  • The Cyclization Route (from Trichloroacetyl Chloride + Acrylonitrile): Competitive formation of the byproduct 2,3,5,6-tetrachloropyridine due to improper water/HCl management.[1]

This guide prioritizes the Alkaline Hydrolysis Route using Phase Transfer Catalysis (PTC) as it is the most common target for process intensification in current research, followed by critical troubleshooting for the Cyclization Route .

Module 1: The Alkaline Hydrolysis Route (Recommended for Lab/Pilot)

Core Protocol: Hydrolysis of 2,3,5,6-Tetrachloropyridine (Sym-Tet) using Sodium Hydroxide and Phase Transfer Catalysis.

Workflow Visualization

TCP_Hydrolysis_Workflow Start Start: 2,3,5,6-Tetrachloropyridine (Sym-Tet) + NaOH (aq) PTC_Add Add Phase Transfer Catalyst (TBAB or PEG-400) Start->PTC_Add Heating Heat to 95-100°C (Reflux) PTC_Add->Heating Reaction Nucleophilic Substitution (Cl replaced by OH) Heating->Reaction 4-8 Hours Cooling Cool to 25°C Filter Insolubles Reaction->Cooling Acidification Acidify to pH 4.0-4.5 (Critical Step) Cooling->Acidification 15% HCl Product End: 3,5,6-Trichloropyridin-2-ol (Precipitate) Acidification->Product Yield >90%

Figure 1: Optimized Phase Transfer Catalysis (PTC) workflow for converting Sym-Tet to TCP. Note the critical acidification step.

Troubleshooting Guide: Hydrolysis Route

Q1: My reaction stalls at ~80% conversion. Adding more NaOH doesn't help. What is wrong?

  • Root Cause: This is a classic interfacial mass transfer limitation . Sym-Tet is highly lipophilic, while NaOH is in the aqueous phase. Without an effective catalyst, the reaction only occurs at the interface, which becomes saturated or blocked by the sodium salt product.

  • Solution: Implement a Phase Transfer Catalyst (PTC) .

    • Recommendation: Add Tetrabutylammonium bromide (TBAB) or PEG-400 at 1-3 mol% relative to the substrate.

    • Mechanism:[1][2][3][4][5][6] The quaternary ammonium cation (

      
      ) pairs with 
      
      
      
      , transporting it into the organic phase (or interface) where it can attack the Sym-Tet ring efficiently.
    • Expected Result: Conversion should exceed 98% within 4-6 hours at 100°C [1, 3].

Q2: I am seeing a high amount of "tar" or dark impurities. What is happening?

  • Root Cause: "Over-cooking." You are likely triggering over-hydrolysis or polymerization. If the temperature exceeds 140°C or if the reaction runs too long with excess base, the product (TCP) can undergo further nucleophilic attack, replacing a second chlorine to form 3,5-dichloro-2,6-dihydroxypyridine , which oxidizes rapidly to dark tars.

  • Solution:

    • Temperature Control: Maintain reaction temperature strictly between 95°C and 105°C . Do not exceed 120°C unless using a pressurized autoclave with precise time control.

    • Stoichiometry: Limit NaOH to 2.1 - 2.5 equivalents . Excess base at high temperatures promotes degradation.

Q3: My yield is good, but the purity is low after acidification. The solid is sticky. [4]

  • Root Cause: Improper pH control during isolation. TCP is an amphoteric species (weakly acidic enol).

    • If pH < 2: You may co-precipitate mineral salts or protonate other impurities.

    • If pH > 6: The product remains soluble as the sodium salt (Sodium 3,5,6-trichloropyridin-2-olate).

  • Solution:

    • Cool the mixture to 25°C.

    • Slowly add 15% HCl.

    • Target pH: Stop exactly at pH 4.0 – 4.5 . This is the isoelectric point where free TCP precipitates most purely as a white/off-white solid [3].

Module 2: The Cyclization Route (Industrial/Scale-Up)

Core Protocol: Reaction of Trichloroacetyl Chloride (TCAC) with Acrylonitrile (VCN).[1]

Pathway Logic

Cyclization_Pathway Precursors Trichloroacetyl Chloride + Acrylonitrile Intermediate Intermediate: 2,2,4-trichloro-4-cyanobutanoyl chloride Precursors->Intermediate Addition Branch Cyclization Conditions Intermediate->Branch Path_Water Presence of Water/Acid (Uncontrolled) Branch->Path_Water Path_Dry Anhydrous / HCl Removal (Controlled) Branch->Path_Dry Byproduct Byproduct: 2,3,5,6-Tetrachloropyridine (Yield Loss) Path_Water->Byproduct Side Reaction Target Target: 3,5,6-Trichloropyridin-2-ol (High Yield) Path_Dry->Target Aromatization

Figure 2: The "Water Effect" in the cyclization route. Water promotes the formation of the tetrachloropyridine byproduct.[1]

Troubleshooting Guide: Cyclization Route

Q4: I am generating significant amounts of 2,3,5,6-tetrachloropyridine instead of TCP. Why?

  • Root Cause: The presence of water or failure to remove HCl during the cyclization step.[1]

    • Mechanism:[1][2][3][4][5][6] The cyclization of the intermediate (2,2,4-trichloro-4-cyanobutanoyl chloride) is acid-catalyzed.[1] If water is present (or formed), the pathway shifts toward the fully chlorinated pyridine (tetrachloropyridine) rather than the pyridinol [2].

  • Solution:

    • Step-wise Process: Do not use a "one-pot" method if yield is critical. Separate the Addition step from the Cyclization step.

    • HCl Removal: Conduct the addition reaction under reflux to strip out HCl gas as it forms.[1][5]

    • Anhydrous Conditions: Ensure reagents (TCAC and VCN) are distilled and dry.

Summary Data: Optimization Parameters

Use this reference table to benchmark your current process conditions against optimized standards.

ParameterStandard (Unoptimized)Optimized (High Yield)Impact on Quality
Route Aqueous Hydrolysis (No PTC)PTC Hydrolysis (TBAB) Increases conversion from ~60% to >90%.
Temperature >140°C (Autoclave)95°C - 105°C (Reflux) Prevents tar/dimer formation.
Catalyst NoneTBAB or PEG-400 Enables lower temp & faster kinetics.
pH (Isolation) < 1.0 (Strong Acid)4.0 - 4.5 Maximizes purity; prevents salt trapping.
Solvent (Cyclization) Nitrobenzene (Toxic)Toluene/Xylene Safer handling; easier solvent recovery.

References

  • ChemicalBook. (n.d.). 3,5,6-Trichloro-2-pyridinol Synthesis and Reaction Conditions. Retrieved from

  • Pews, G. R. (1990).[1] An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent EP0397281A2.[1] Dow Chemical Co.[1] Retrieved from

  • Jiangsu Jiujiujiu Technology Co Ltd. (2013).[2][6] Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process. CN Patent CN102702088B. Retrieved from

  • Wang, Z., et al. (2011). Synthesis of 3,5,6-trichloropyridin-2-ol. Fine Chemical Intermediates. (General reference for PTC conditions).

Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) for 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol before handling, as they are potent chemical intermediates.

Sources

Optimization

Technical Support Center: Purification of Crude 3,5,6-Trichloropyridin-2-ol

Welcome to the Advanced Purification Support Hub. Subject: 3,5,6-Trichloropyridin-2-ol (CAS: 6515-38-4) Application: Intermediate for Chlorpyrifos, Triclopyr; Agrochemical Precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: 3,5,6-Trichloropyridin-2-ol (CAS: 6515-38-4) Application: Intermediate for Chlorpyrifos, Triclopyr; Agrochemical Precursors.

Executive Summary

Crude 3,5,6-Trichloropyridin-2-ol (3,5,6-TCP) often contains unreacted polychlorinated pyridines (specifically 2,3,5,6-tetrachloropyridine), inorganic salts, and polymeric "tars" generated during high-temperature alkaline hydrolysis. Achieving pharmaceutical or analytical grade purity (>99%) requires a biphasic purification strategy: Chemo-selective Acid-Base Extraction followed by Solvent Recrystallization .

This guide addresses specific purification challenges using a troubleshooting Q&A format.

Module 1: The Primary Purification (Acid-Base Extraction)

Q: How do I efficiently separate neutral chlorinated impurities (e.g., 2,3,5,6-tetrachloropyridine) from my crude product?

A: You must exploit the acidity of the hydroxyl proton on 3,5,6-TCP (pKa ≈ 4.55). Unlike its impurities, 3,5,6-TCP forms a water-soluble salt in alkaline media.

Protocol:

  • Dissolution: Suspend the crude solid in deionized water (ratio 1:5 w/v).

  • Salt Formation: Slowly add 30% NaOH or KOH while stirring at 50-60°C until the pH reaches 10.0–11.0 .

    • Why: This converts 3,5,6-TCP into sodium 3,5,6-trichloropyridin-2-olate (highly soluble). Neutral impurities (tetrachloropyridine) remain insoluble.

  • Filtration (Critical Step): Filter the warm solution through a celite pad or sintered glass funnel.

    • Result: The filtrate contains your product; the filter cake traps the neutral impurities and tarry insolubles.

  • Acidification: Cool the filtrate to 20°C. Slowly add 15% HCl dropwise to the filtrate until pH reaches 1.0–2.0 .

    • Observation: The free acid (3,5,6-TCP) will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water to remove NaCl, and dry.

Q: My yield drops significantly during the acidification step. What is happening?

A: You are likely stopping at a pH that is too high.

  • The Science: The pKa of 3,5,6-TCP is approximately 4.55. If you stop acidification at pH 4.5, theoretically 50% of your product remains in solution as the salt form.

  • Solution: You must drive the equilibrium completely to the non-ionized form. Continue adding HCl until the pH is < 2.0 . This ensures >99% protonation and precipitation.

Module 2: Recrystallization (Polishing)

Q: The acid-precipitated product is still slightly off-white or yellow. Which solvent system provides the best crystallization?

A: Color is usually due to trace oxidation products or trapped mother liquor. We recommend a Methanol/Water or Acetonitrile system.

Comparative Solvent Data:

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Methanol/Water (70:30) HighLowExcellentBest balance of yield and purity. Water acts as the anti-solvent.
Acetonitrile HighModerateGoodExcellent for removing specific organic side-products; more expensive.
Toluene ModerateVery LowModerateGood for drying (azeotropic removal of water), but less effective for color removal.

Recrystallization Protocol (MeOH/H2O):

  • Dissolve the dried acid cake in boiling Methanol (minimum volume).

  • Add activated carbon (5% w/w) and reflux for 15 minutes to adsorb color bodies.

  • Hot filter to remove carbon.

  • Slowly add warm water (anti-solvent) to the filtrate until slight turbidity persists.

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter crystals and wash with cold 30% MeOH/Water.

Module 3: Visual Workflow & Logic

The following diagram illustrates the decision logic for purifying crude 3,5,6-TCP based on the impurity profile.

PurificationWorkflow Start Crude 3,5,6-TCP (Contains: Tars, Tetrachloropyridine, Salts) Dissolve Suspend in Water Add NaOH to pH 10-11 Temp: 60°C Start->Dissolve CheckSol Is solution complete? Dissolve->CheckSol Filter Filtration (Hot) Remove Insolubles CheckSol->Filter Yes Cake Filter Cake: Neutral Impurities (Discard) Filter->Cake Filtrate Filtrate: Na-3,5,6-TCP (Soluble) Filter->Filtrate Acidify Acidify with HCl Target pH < 2.0 Filtrate->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Recryst Recrystallization (MeOH/Water + Activated Carbon) Precipitate->Recryst Final Pure 3,5,6-TCP (>99% Purity) Recryst->Final

Caption: Logical workflow for the separation of neutral impurities via pH-swing extraction followed by oxidative polishing.

Module 4: Advanced Troubleshooting (FAQs)

Q: I detect high levels of inorganic ash in my final product. How do I remove it? A: Ash usually indicates trapped Sodium Chloride (NaCl) from the acidification step.

  • Fix: Ensure the wash water during the final filtration is sufficient. Wash the filter cake with 3 volumes of cold deionized water. Test the wash filtrate with Silver Nitrate (

    
    ); if a white precipitate forms, chloride is still present. Continue washing until the filtrate is clear.
    

Q: Can I use steam distillation? A: While 3,5,6-TCP is volatile with steam, this method is energy-intensive and generally yields lower throughput compared to the Acid-Base/Recrystallization method. Steam distillation is only recommended if you are recovering the product from a very complex, tar-heavy reaction matrix where filtration is impossible.

Q: What are the safety considerations for this workflow? A:

  • Chlorinated Byproducts: The "neutral impurity" filter cake often contains 2,3,5,6-tetrachloropyridine, which is toxic and persistent. Dispose of as hazardous halogenated waste.

  • Acidification Exotherm: The addition of concentrated HCl to the alkaline solution is exothermic. Control temperature to <30°C to prevent thermal decomposition or "oiling out" of the product.

References
  • Preparation of 3,5,6-trichloropyridine-2-ol sodium (CN102702088B).
  • Synthesis and crystallization of 3,5,6-Trichloro-2-pyridinol. National Institutes of Health (PMC). [Link]

  • 3,5,6-Trichloropyridin-2-ol sodium synthesis method (CN104163789A).
  • 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO. PubChem. [Link]

Sources

Troubleshooting

Overcoming challenges in the cyclization step of 3,5,6-Trichloropyridin-2-ol synthesis

Introduction: The Critical Path to TCP Welcome to the Technical Support Center for 3,5,6-Trichloropyridin-2-ol (TCP) synthesis. As a key intermediate for chlorpyrifos and triclopyr, the industrial viability of TCP hinges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to TCP

Welcome to the Technical Support Center for 3,5,6-Trichloropyridin-2-ol (TCP) synthesis. As a key intermediate for chlorpyrifos and triclopyr, the industrial viability of TCP hinges on the efficiency of the cyclization step .

While the initial addition of trichloroacetyl chloride (TCAC) to acrylonitrile (AN) is well-documented, the subsequent ring closure (cyclization) is the notorious "black box" of this synthesis. It is here that researchers encounter the "Black Sludge" phenomenon (intractable tar formation), runaway exotherms, and yield-killing side reactions.

This guide moves beyond basic recipes. We deconstruct the mechanism to provide you with a causal understanding of failure modes and a robust, self-validating protocol.

Module 1: The Mechanistic Logic

To troubleshoot the cyclization, you must visualize the molecular choreography. The reaction is not a single step but a cascade. The failure usually occurs when the Linear Intermediate fails to transition cleanly to the Cyclic Intermediate due to competing polymerization or hydrolysis pathways.

The Reaction Pathway

The synthesis proceeds via the "Dow Route" (or modified variants), involving the copper-catalyzed addition of TCAC to AN, followed by acid-catalyzed cyclization and aromatization.

TCP_Synthesis_Pathway TCAC_AN Reactants (TCAC + Acrylonitrile) Add_Cat Catalyst: CuCl Temp: 90-135°C TCAC_AN->Add_Cat Tar Polymerization (Tar) TCAC_AN->Tar Runaway Radical Polymerization Linear_Int Linear Intermediate (2,2,4-trichloro-4-cyanobutyryl chloride) Add_Cat->Linear_Int Addition Step Cyclic_Int Cyclic Intermediate (3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one) Linear_Int->Cyclic_Int Cyclization (Requires HCl, Heat) Hydrolysis Hydrolysis By-products Linear_Int->Hydrolysis Water Contamination TCP Target Product (3,5,6-TCP) Cyclic_Int->TCP Aromatization (-HCl)

Figure 1: The stepwise transformation from TCAC/AN to TCP, highlighting the critical linear-to-cyclic transition where most failures occur.

Module 2: Troubleshooting the "Black Box"

This section addresses the three most common support tickets we receive regarding this synthesis.

Issue 1: The "Black Sludge" (Polymerization)

Symptom: The reaction mixture turns into a viscous, black tar that cannot be stirred or filtered. Root Cause: Acrylonitrile (AN) is prone to radical polymerization. If the copper catalyst (CuCl) is inactive or if the temperature ramps too quickly before the addition is complete, AN polymerizes instead of reacting with TCAC. Technical Fix:

  • Inhibitor Protocol: Ensure your AN contains a radical inhibitor (e.g., MEHQ) and that oxygen levels are optimized (some inhibitors require trace O2).

  • Catalyst Activation: CuCl oxidizes to Cu(II) (green/blue) which is inactive. Use fresh, off-white CuCl.

  • Temperature Control: Do not exceed 140°C during the initial addition. The addition reaction is exothermic; a runaway temp triggers polymerization.

Issue 2: Low Yield & High Tetrachloropyridine

Symptom: Yields <60% and presence of 2,3,5,6-tetrachloropyridine by-product. Root Cause: Water .[1] The presence of water hydrolyzes the acid chloride intermediate. Furthermore, if the cyclization and aromatization steps are not separated, water produced during aromatization back-reacts. Technical Fix:

  • Strict Anhydrous Conditions: Dry all solvents (if used) and reactants.

  • HCl Management: The cyclization is acid-catalyzed (by HCl generated in situ).[2] However, excess trapped HCl can lead to over-chlorination. A gentle nitrogen sweep can manage HCl concentration.

Data Summary: Failure Mode Analysis
SymptomProbable CauseVerification MethodCorrective Action
Viscous Black Tar Radical polymerization of Acrylonitrile.Check reactor walls for solid polymer coating.Add radical inhibitor; Control exotherm <135°C.
Low Conversion Deactivated Catalyst (CuCl).Catalyst color is Green/Blue (should be white/grey).Use fresh CuCl; Maintain inert atmosphere.
High Impurity (Tetra-Cl) Water ingress or Over-chlorination.GC-MS analysis of crude.Dry reactants; Implement stepwise heating (Dow Protocol).
Violent Pressure Spike Rapid HCl evolution.Manometer reading spikes >5 bar.Improve scrubber efficiency; Slow temperature ramp.

Module 3: The Optimized Protocol (Self-Validating)

Note: This protocol is based on the "Separated Step" methodology (e.g., Dow Patent EP0397281A2), which offers higher reliability than one-pot "dump and burn" methods.

Phase 1: The Addition (Formation of Linear Intermediate)
  • Setup: High-pressure autoclave (Hastelloy or Glass-lined).

  • Charge: Load Trichloroacetyl chloride (TCAC) and Catalyst (CuCl, 1-3 mol%).

  • Addition: Heat to 90-100°C . Slowly feed Acrylonitrile (AN) over 4-6 hours.

    • Validation: Monitor pressure.[1][3][4] A steady pressure indicates controlled HCl generation. A spike indicates runaway.

  • Post-Reaction: Hold at 110°C for 2 hours.

    • Checkpoint: GC analysis should show >95% conversion of TCAC to 2,2,4-trichloro-4-cyanobutyryl chloride .

Phase 2: The Cyclization (Ring Closure)

Crucial Step: Do not rush this.

  • Degassing: Cool the mixture to 60°C. Apply a slight vacuum or N2 sweep to remove excess free HCl gas (but not all—some is needed for catalysis).

  • Ramp: Slowly heat the crude intermediate to 130-140°C over 4 hours.

    • Why? This drives the intramolecular cyclization to 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one .

    • Visual: The mixture will darken, but should remain fluid.

Phase 3: Aromatization (Formation of TCP)
  • Hydrolysis: Cool to 80°C. Add water (or dilute NaOH) slowly.

  • Heating: Reflux at 100°C. This eliminates HCl/H2O to form the aromatic ring.

  • Isolation: Acidify to pH 1-2 to precipitate 3,5,6-TCP. Filter and recrystallize.

Module 4: Troubleshooting Logic Flow

Use this decision tree when the reaction deviates from the standard profile.

Troubleshooting_Tree Start Start: Reaction Deviation Check_State What is the physical state? Start->Check_State Tar Black Tar / Solid Check_State->Tar Fluid Fluid but Low Yield Check_State->Fluid Action_Tar ACTION: Check Inhibitor & Temp. Did temp spike >140°C? Tar->Action_Tar Action_Yield ACTION: Check Water Content. Is system anhydrous? Fluid->Action_Yield Sol_Tar Solution: Reduce Feed Rate, Add MEHQ inhibitor. Action_Tar->Sol_Tar Sol_Yield Solution: Dry reagents, Use Nitrogen Sweep. Action_Yield->Sol_Yield

Figure 2: Rapid response decision tree for immediate experimental deviations.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use a solvent for the addition step? A: Yes. While neat reactions are common industrially to maximize throughput, using a solvent like o-dichlorobenzene or chlorobenzene acts as a heat sink, significantly reducing the risk of tar formation. However, it requires a distillation step later.[5]

Q2: My CuCl catalyst is green. Can I still use it? A: No. Green CuCl indicates oxidation to Cu(II). It will be ineffective for the addition step, leading to accumulation of unreacted acrylonitrile and a potential runaway polymerization. Wash with dilute HCl and dry, or purchase fresh anhydrous CuCl.

Q3: Why do I see 2,3,5,6-Tetrachloropyridine in my product? A: This side product forms when the cyclization intermediate loses water instead of HCl, or via over-chlorination. This is often caused by water contamination in the early stages. Ensure your TCAC and AN are dry (<500 ppm water).

Q4: Is the intermediate stable? A: The linear intermediate (2,2,4-trichloro-4-cyanobutyryl chloride) is relatively stable at room temperature but degrades if exposed to moisture. It is best to proceed to cyclization immediately or store under strict inert gas.

References

  • Pews, G. R.[1] (Dow Chemical Co). "An improved process for the preparation of 3,5,6-trichloropyridin-2-ol."[1] European Patent Application EP0397281A2. (1990).[1]

  • Wang, Y., et al. "Synthesis of 3,5,6-trichloropyridin-2-ol sodium synthesis method." CN Patent 104163789A. (2014).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol." PubChem. (2025).[6]

  • ResearchGate. "Reinvestigation of the Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloropyridin-2-ol." (2025).[4][6]

Sources

Optimization

Technical Support Center: 3,5,6-Trichloropyridin-2-ol (TCP) Stability &amp; Handling

[1] Introduction: The TCP Stability Paradox 3,5,6-Trichloropyridin-2-ol (TCP) is a critical metabolite of chlorpyrifos and triclopyr, widely monitored in environmental and toxicological studies.[1][2] While chemically ro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The TCP Stability Paradox

3,5,6-Trichloropyridin-2-ol (TCP) is a critical metabolite of chlorpyrifos and triclopyr, widely monitored in environmental and toxicological studies.[1][2] While chemically robust in its dry form, TCP exhibits a "stability paradox" in aqueous solution: it is hydrolytically stable yet photolytically fragile. Furthermore, its amphoteric nature (existing as tautomers of pyridinol and pyridinone) and low pKa create significant solubility and adsorption challenges during experimental workflows.

This guide provides technical troubleshooting for the three most common failure modes: Precipitation , Photodegradation , and Analytical Variability .

Module 1: Solubility & Solution Preparation

Q1: Why does my TCP standard precipitate when diluted into neutral aqueous buffers (pH 7.0)?

Technical Root Cause: TCP behaves as a weak acid with a pKa of approximately 4.55 – 4.75 (due to the electron-withdrawing chlorine atoms).

  • At pH < 4: TCP exists primarily in its neutral, protonated form. This form has extremely low water solubility (< 200 mg/L) and is prone to precipitation or adsorption onto plastic surfaces.

  • At pH > 6: TCP exists as the trichloropyridinate anion. This species is highly water-soluble but is significantly more photoreactive.[3]

Troubleshooting Protocol: The "Solvent-Switch" Method Do not attempt to dissolve neat TCP directly in water.[3] Follow this thermodynamic solubility protocol:

  • Primary Stock: Dissolve TCP in 100% DMSO or Methanol to a concentration of 10–50 mM. This stock is stable for 6 months at -20°C.[3][1]

  • Secondary Dilution (Aqueous):

    • For Assays: Dilute the organic stock into a buffer with pH > 6.0 (e.g., Phosphate Buffer) to ensure ionization and solubility.

    • For HPLC: Dilute into a mobile phase compatible solvent (e.g., 50:50 Methanol:Water).

Table 1: Solubility Profile of TCP

Solvent SystemSolubility StatusStability ConcernRecommended Use
Water (pH 3.0) Insoluble / PrecipitatesHigh Adsorption to plasticsAvoid
Water (pH 7.4) Soluble (Anionic form)High Photolability Biological Assays
DMSO (Neat) Highly Soluble (>50 mM)StableFrozen Stock Storage
Methanol SolubleVolatile (Concentration drift)Working Standards

Module 2: Photostability & Degradation

Q2: I observe a loss of >20% TCP concentration within 2 hours on the benchtop. Is this normal?

Yes. TCP is highly susceptible to direct photolysis, particularly in its anionic form (pH > 5). The electron-rich pyridinate ring absorbs UV-Vis radiation (absorption max ~300-320 nm), leading to rapid dechlorination.[3]

Mechanistic Insight: The degradation follows pseudo-first-order kinetics.[3][2] The primary pathway involves the homolytic cleavage of the C-Cl bond (usually at the 3- or 6-position), followed by hydroxylation.

  • Pathway: TCP

    
     Dichlorodihydroxypyridines 
    
    
    
    Ring Opening
    
    
    Small Organic Acids.

Experimental Directive: Light Protection

  • Amber Glassware: Mandatory for all aqueous handling.

  • Autosamplers: Must be temperature-controlled (4°C) and darkened .

  • Lighting: If working with low concentrations (< 1 µM), use yellow safety lights or wrap vessels in aluminum foil.

Visualization: Photodegradation Pathway

TCP_Photolysis TCP 3,5,6-Trichloropyridin-2-ol (TCP) Excited Excited State (TCP)* TCP->Excited UV Light (λ < 350nm) Radical Pyridinyl Radical (Cl• loss) Excited->Radical Homolytic Cleavage Diol 3,6-Dichloro-2,5-dihydroxypyridine (Dechlorination) Radical->Diol +H2O / -HCl RingOpen Ring Cleavage (Maleic/Oxalic Acid) Diol->RingOpen Oxidation

Figure 1: Simplified photodegradation pathway of TCP in aqueous solution.[3] The reaction is accelerated by higher pH and the presence of dissolved oxygen.

Module 3: Analytical Troubleshooting (HPLC/MS)

Q3: My HPLC peaks are tailing significantly, and linearity is poor at low concentrations.

Diagnosis:

  • Silanol Interactions: The nitrogen in the pyridine ring can interact with free silanols on C18 columns, causing tailing.

  • Ionization State: If your mobile phase pH is near the pKa (~4.5), you are splitting the population between neutral and anionic forms, causing peak broadening.

The "Acid-Lock" Protocol: To sharpen peaks and improve retention reproducibility, you must lock the ionization state.

  • Option A (Neutral Lock - Recommended for C18):

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Result: TCP is fully protonated (neutral). It retains well on C18 and elutes as a sharp peak.

  • Option B (Anion Lock):

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

    • Result: TCP is fully ionized. Retention will be lower; requires a specialized column (e.g., Phenyl-Hexyl or Polar C18) to prevent elution in the void volume.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Precipitation Precipitation / Low Recovery Start->Precipitation PeakTailing HPLC Peak Tailing Start->PeakTailing ExtraPeaks Extra Peaks / Ghosting Start->ExtraPeaks CheckpH Check Buffer pH Precipitation->CheckpH CheckMobile Check Mobile Phase pH PeakTailing->CheckMobile CheckLight Check Light Exposure ExtraPeaks->CheckLight Increase pH > 6.0 Increase pH > 6.0 CheckpH->Increase pH > 6.0 If pH < 5 Add Co-solvent (MeOH) Add Co-solvent (MeOH) CheckpH->Add Co-solvent (MeOH) If pH > 6 Acidify to pH 2.5 Acidify to pH 2.5 CheckMobile->Acidify to pH 2.5 To protonate Use End-capped Column Use End-capped Column CheckMobile->Use End-capped Column To reduce silanol Use Amber Glass Use Amber Glass CheckLight->Use Amber Glass Photodegradation confirmed Check Injector Carryover Check Injector Carryover CheckLight->Check Injector Carryover Adsorption issue

Figure 2: Diagnostic workflow for resolving common TCP stability and analytical issues.

References

  • PubChem. (2025).[4] 3,5,6-Trichloro-2-pyridinol Compound Summary. National Library of Medicine. Link[3]

  • ResearchGate. (2025).[2] Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. Link

  • Sigma-Aldrich. (2025).[3][2] 3,5,6-Trichloro-2-pyridinol Analytical Standard Product Sheet. Link[3]

  • National Institutes of Health (PMC). (2024). 3,5,6-Trichloropyridin-2-ol: Structure and Toxicity Profile. Link

  • FooDB. (2018). Compound 3,5,6-Trichloro-2-pyridinol: Physico-chemical properties. Link[3]

Sources

Troubleshooting

Minimizing by-product formation in 3,5,6-Trichloropyridin-2-ol production

The following Technical Support Guide is designed for researchers and process engineers optimizing the synthesis of 3,5,6-Trichloropyridin-2-ol (3,5,6-TCP) . It prioritizes the minimization of critical by-products—specif...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process engineers optimizing the synthesis of 3,5,6-Trichloropyridin-2-ol (3,5,6-TCP) . It prioritizes the minimization of critical by-products—specifically 2,3,5,6-tetrachloropyridine and polymeric impurities —through mechanistic control of reaction kinetics and thermodynamics.[1][2]

Status: Operational | Tier: Advanced Process Chemistry Topic: Minimizing By-Product Formation & Yield Optimization[1][2]

Executive Summary

The production of 3,5,6-TCP is dominated by two primary routes: the Cyclization of Trichloroacetyl Chloride (TCAC) with Acrylonitrile and the Alkaline Hydrolysis of Pentachloropyridine .[1][2] Both pathways are susceptible to specific side-reactions that compromise purity.[1] This guide addresses the suppression of the primary impurity, 2,3,5,6-tetrachloropyridine (Sym-Tet) , and the prevention of polymerization "tars" that foul reactor surfaces.[1][2]

Module 1: The Cyclization Route (TCAC + Acrylonitrile)

Primary Challenge: Competitive elimination leading to 2,3,5,6-tetrachloropyridine rather than the desired pyridinol.

Q1: Why is my reaction yielding high levels of 2,3,5,6-tetrachloropyridine instead of 3,5,6-TCP?

Diagnosis: The presence of water during the cyclization/aromatization phase is the root cause.[1][2][3] Mechanism: The reaction proceeds via the intermediate 2,2,4-trichloro-4-cyanobutanoyl chloride .[1][2][3][4]

  • Pathway A (Desired): Elimination of HCl leads to the formation of the pyridone/pyridinol tautomer.[1]

  • Pathway B (Undesired): Elimination of H₂O (often catalyzed by adventitious water or acid accumulation) favors the formation of the fully chlorinated pyridine ring (2,3,5,6-tetrachloropyridine).[1][2]

Corrective Protocol:

  • Segregate Steps: Do not perform a "one-pot" reaction. Conduct the addition step (TCAC + Acrylonitrile) separately from the cyclization step.[1][3][5][6]

  • Anhydrous Cyclization: The cyclization of the intermediate must occur in a strictly anhydrous environment.[1] Use dry HCl gas rather than aqueous acid.

  • Reflux Strategy: During the initial addition step, operate under reflux to continuously purge HCl gas as it forms.[1][2][3] This prevents the premature acid-catalyzed dehydration that leads to the tetrachloro- impurity.[1]

Q2: I am observing significant "tar" formation and low yields. What is happening?

Diagnosis: Uncontrolled polymerization of acrylonitrile or thermal decomposition of the intermediate.[1] Causality: Acrylonitrile is prone to radical polymerization if inhibitors are consumed or if temperatures spike locally.[1] Additionally, the intermediate 2,2,4-trichloro-4-cyanobutanoyl chloride is thermally unstable above 140°C.[1][2]

Corrective Protocol:

  • Catalyst Selection: Switch to a copper-based catalyst (Cu or CuCl) which effectively mediates the addition reaction while minimizing radical polymerization side-chains.[1]

  • Temperature Ceiling: Maintain the addition reaction temperature strictly between 95°C and 135°C . Exceeding this promotes tar formation; falling below slows kinetics, allowing moisture ingress over time.[1][2]

Module 2: The Hydrolysis Route (Pentachloropyridine)

Primary Challenge: Incomplete substitution (remaining starting material) or over-hydrolysis (dihydroxy species).[1]

Q3: My hydrolysis of pentachloropyridine stalls, leaving unreacted starting material. Increasing temperature only degrades the product.

Diagnosis: Phase transfer limitation.[1] Mechanism: Pentachloropyridine is highly lipophilic, while the hydroxide nucleophile (NaOH/KOH) is in the aqueous phase.[1][2] Without an effective interface, the reaction kinetics are sluggish, requiring harsh temperatures that degrade the product into di-hydroxy impurities.[1][2]

Corrective Protocol:

  • Solvent/Catalyst System: Use a Phase Transfer Catalyst (PTC) such as benzyltrimethylammonium chloride.[1] This shuttles the hydroxide ion into the organic phase, increasing the reaction rate at lower temperatures.[2]

  • Polar Aprotic Solvents: Alternatively, utilize high-boiling polar aprotic solvents like DMSO or Sulfolane .[1][2] These solvate the cation (Na+), leaving the hydroxide anion "naked" and highly reactive, driving the reaction to completion at moderate temperatures (approx. 95-120°C).[1][2]

Q4: How do I remove the 2,3,5,6-tetrachloropyridine by-product if it forms?

Diagnosis: Product purification failure. Solution: Exploiting pKa differences.

  • 3,5,6-TCP is acidic (pKa ~6) due to the hydroxyl group.[1][2]

  • 2,3,5,6-Tetrachloropyridine is non-acidic/neutral.[1][2]

Purification Workflow:

  • Basify: Adjust the crude mixture pH to >11 using NaOH. 3,5,6-TCP converts to its water-soluble sodium salt.[1][2] The tetrachloro impurity remains an insoluble solid/oil.[1]

  • Filter/Extract: Filter off the solid tetrachloro impurity or extract it with a non-polar solvent (e.g., toluene).[1][2]

  • Acidify: Treat the aqueous filtrate with HCl to pH < 2 to precipitate pure 3,5,6-TCP.

Module 3: Process Visualization

The following diagram illustrates the critical branching point in the Cyclization Route where moisture control dictates product selectivity.

TCP_Synthesis_Pathway Start Start: TCAC + Acrylonitrile Inter Intermediate: 2,2,4-trichloro-4-cyanobutanoyl chloride Start->Inter Cu Catalyst, 95-135°C Decision Cyclization Environment Inter->Decision Product Target Product: 3,5,6-Trichloropyridin-2-ol (via HCl elimination) Decision->Product Anhydrous HCl (Correct Path) Byproduct Critical Impurity: 2,3,5,6-Tetrachloropyridine (via H₂O elimination) Decision->Byproduct Presence of Water (Failure Mode)

Figure 1: Mechanistic divergence in the TCAC + Acrylonitrile route. Water exclusion is the critical control point for selectivity.

Module 4: Critical Parameter Thresholds

ParameterRecommended RangeConsequence of Deviation
Reaction Temp (Cyclization) 95°C – 135°C<95°C: Incomplete reaction.[1] >140°C: Decomposition/Tars.
System Pressure (HCl Step) 136 – 1,480 kPaLow pressure reduces HCl solubility, slowing cyclization and allowing side reactions.[1][2]
Hydrolysis pH 10.0 – 13.0<10: Incomplete conversion.[1] >13.5: Risk of deep hydrolysis (ring opening/di-ols).[1]
Water Content (Cyclization) < 0.1%>0.5%: Exponential increase in Tetrachloropyridine formation.[1]

References

  • Pews, G. R. (1990).[1][2][3][7] An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent Application EP0397281.[3] Link

  • Pews, G. R., & Gall, J. A. (1991).[1][2] Process for the preparation of 3,5,6-trichloropyridin-2-ol. U.S. Patent 4,996,323. Link

  • Vaughn, T. M., et al. (2024).[1][2][8] Crystal structure of 3,5,6-trichloropyridin-2-ol. IUCrData. Link

  • ChemicalBook. (2025).[1][9] Synthesis of 3,5,6-trichloropyridin-2(1H)-one from 2,3,5,6-tetrachloropyridine. Link

  • Norton, S. J., et al. (1982).[1][2] Preparation of 2,3,5-trichloropyridine. U.S. Patent 4,111,938.[1] Link

Sources

Optimization

Optimization of reaction conditions for 3,5,6-Trichloropyridin-2-ol synthesis

Status: Online Ticket ID: TCP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Technical Support Center for Pyridine Derivatives. You are likely acce...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: TCP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center for Pyridine Derivatives. You are likely accessing this guide because you are optimizing the synthesis of 3,5,6-Trichloropyridin-2-ol (TCP) , a critical intermediate for agrochemicals like Chlorpyrifos and Triclopyr.

While several routes exist (including the cyclization of trichloroacetyl chloride with acrylonitrile), this guide focuses on the Alkaline Hydrolysis of Pentachloropyridine (PCP) or 2,3,5,6-Tetrachloropyridine , as this pathway offers the highest degree of tunability for laboratory and pilot-scale optimization.

This guide is structured to troubleshoot three specific failure modes:

  • Kinetic Stalling: The reaction stops before completion.

  • Selectivity Loss: Formation of di-hydroxy impurities.

  • Isolation Failure: Difficult filtration or sticky product.

Module 1: Reaction Kinetics & Conversion

The Core Mechanism

The conversion of Pentachloropyridine (PCP) to TCP is a Nucleophilic Aromatic Substitution (


) . The nitrogen atom in the pyridine ring withdraws electron density, activating the 2- and 6-positions. However, because PCP is highly lipophilic and the hydroxide nucleophile (

) is hydrophilic, this reaction is inherently biphasic.
Diagram: Reaction Pathway & Phase Transfer Logic

The following diagram illustrates the critical role of the Phase Transfer Catalyst (PTC) in bridging the aqueous/organic interface.

TCP_Synthesis_Pathway PCP Pentachloropyridine (Organic Phase) Complex Active Complex [Q+ OH- + PCP] PCP->Complex Interface Transfer PTC Phase Transfer Catalyst (Q+ Cl-) PTC->Complex Carries OH- TCP_Salt Na-TCP Salt (Aqueous Phase) Complex->TCP_Salt S_NAr @ 95-120°C Impurity Di-hydroxy Impurity (Over-reaction) TCP_Salt->Impurity Excess Heat/Base

Caption: Figure 1. The biphasic


 mechanism. The reaction rate is strictly limited by the transfer of hydroxide ions across the phase boundary, mediated by the PTC.
Troubleshooting Guide: "My reaction is too slow or incomplete."
SymptomRoot CauseTechnical Solution
< 50% Conversion after 6h Ineffective Phase Transfer Switch Catalyst: If using TBAB (Tetrabutylammonium bromide), switch to Benzyltrimethylammonium chloride . The benzyl group often enhances

-interaction with the pyridine ring, facilitating closer approach.
Stalling at 80% Catalyst Decomposition Temp Control: Quaternary ammonium salts can degrade (Hofmann elimination) above 120°C. Lower temp to 100-105°C and extend time, or switch to a phosphonium-based PTC if T > 120°C is required.
Inconsistent Kinetics Stirring/Mass Transfer Shear Rate: This is a diffusion-controlled reaction. Ensure high-shear mixing (overhead stirrer > 300 RPM). Magnetic stirring is often insufficient for heavy slurries.

Module 2: Selectivity & Impurity Management

The Selectivity Challenge

The primary impurity in this process is 3,5-dichloro-2,6-pyridinediol (and its isomers), resulting from "over-hydrolysis." Once the first chlorine is replaced by a hydroxyl group, the ring becomes electron-rich (deactivated) due to the resonance donation of the oxygen. However, under forcing conditions (high T, high pH), a second chlorine can be displaced.

FAQ: Purity Optimization

Q: I am seeing a new peak at RRT 0.85 in HPLC. What is it? A: This is likely the di-hydroxy impurity. It forms when the concentration of free hydroxide is too high relative to the substrate at the end of the reaction.

  • Fix: Do not dump all NaOH/KOH in at once. Use a metered addition of the base. Maintain the stoichiometry at exactly 2.05 - 2.10 equivalents. Any excess beyond 2.2 eq dramatically increases di-ol formation.

Q: Can I use DMSO to speed it up? A: Yes, polar aprotic solvents (DMSO, Sulfolane) accelerate


 reactions by "naked anion" effect.
  • Warning: While faster, DMSO often leads to darker crude products and higher tar formation due to thermal instability of the solvent/base mixture. For highest purity, the Aqueous + PTC route is preferred over DMSO.

Module 3: Workup & Isolation Protocol

The physical form of TCP (precipitate) is notoriously sensitive to the acidification profile. Rapid acidification traps impurities and creates a sticky, unfilterable paste.

Optimized Isolation Workflow
  • Dilution: Dilute the reaction mass (Sodium TCP salt solution) with water to ~15-20% wt concentration.

  • Filtration (Hot): Filter the alkaline solution at 50°C to remove unreacted PCP (insoluble in water).

  • Controlled Acidification:

    • Cool filtrate to 25°C.[1]

    • Slowly add 15% HCl.[1]

    • CRITICAL POINT: Pause addition at pH 6.0 . Seed the mixture with pure TCP crystals if available. Stir for 30 mins.

    • Continue acidification to pH 4.0 - 4.5 .

    • Note: Going below pH 3.0 can protonate impurities that are otherwise water-soluble, dragging them into your solid.

Diagram: Isolation Logic

Isolation_Logic Crude Crude Reaction Mass (pH > 12) Filter1 Hot Filtration (Remove Unreacted PCP) Crude->Filter1 Remove Insolubles Acid1 Acidify to pH 6.0 (Seeding Point) Filter1->Acid1 15% HCl Acid2 Acidify to pH 4.0-4.5 (Final Precipitation) Acid1->Acid2 Crystal Growth Final Pure TCP Solid Acid2->Final Filter & Wash

Caption: Figure 2. Step-wise acidification protocol to ensure crystalline purity and prevent occlusion of salts.

Standardized Experimental Protocol

Objective: Synthesis of 3,5,6-Trichloropyridin-2-ol (100g scale).

  • Setup: 500 mL 3-neck flask, overhead stirrer, reflux condenser.

  • Charge:

    • 43.4 g (0.2 mol) 2,3,5,6-Tetrachloropyridine (or Pentachloropyridine).[1]

    • 240 mL Deionized Water.[1]

    • 1.0 g TBAB (Tetrabutylammonium bromide) or Benzyltrimethylammonium chloride.

  • Reaction:

    • Heat to 95°C.

    • Add 40 g (approx. 2.1 eq) of 50% NaOH solution dropwise over 1 hour.

    • Raise temperature to 100-105°C (reflux).

    • Stir for 6-8 hours. Monitor by HPLC.

  • Workup:

    • Cool to 50°C. Filter off unreacted starting material.

    • Cool filtrate to ambient temperature.

    • Acidify with HCl to pH 4.0–4.5.[1]

    • Filter the white precipitate, wash with water, and dry at 60°C.

Expected Yield: 85-92% Expected Purity: >98.5%

References

  • Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938A. Google Patents.Link

  • 3,5,6-Trichloro-2-pyridinol synthesis. ChemicalBook.Link

  • An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. EP Patent 0397281 A2.[2] European Patent Office.Link

  • Reinvestigation of Phase-Transfer-Catalyzed Chlorpyrifos Synthesis. ACS Publications.Link

  • Decomposition and Oxidation of Sodium 3,5,6-Trichloropyridin-2-ol in Sub- and Supercritical Water. ResearchGate.Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 3,5,6-Trichloro-2-pyridinol (TCP)

Status: Operational Topic: 3,5,6-Trichloro-2-pyridinol (TCP) | Matrix: Biological (Urine, Plasma) & Environmental Method: LC-ESI-MS/MS (Negative Mode) Introduction: The TCP Paradox Welcome to the technical guide for TCP...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: 3,5,6-Trichloro-2-pyridinol (TCP) | Matrix: Biological (Urine, Plasma) & Environmental Method: LC-ESI-MS/MS (Negative Mode)

Introduction: The TCP Paradox

Welcome to the technical guide for TCP analysis. As a primary metabolite of chlorpyrifos and triclopyr, TCP is a critical biomarker.[1] However, its analysis presents a "perfect storm" for matrix effects:

  • Polarity: It is a weak acid (pKa ~4.55), making retention on standard C18 columns difficult without acidification.

  • Ionization: It requires Negative Electrospray Ionization (ESI-) , which is significantly more susceptible to suppression by co-eluting salts and phospholipids than Positive mode.

  • Matrix: Urine, the most common matrix for TCP, contains high concentrations of organic acids that co-elute and compete for charge in the ESI droplet.

This guide moves beyond basic "clean your source" advice. We focus on the causal mechanisms of ion suppression and provide self-validating protocols to eliminate them.

Part 1: Diagnostic Workflow (The Triage)

Before changing your extraction method, you must confirm where and why the signal is failing. Do not assume matrix effects without data.

Q: How do I distinguish between instrument drift and matrix suppression?

A: The Post-Column Infusion (PCI) Test. This is the single most authoritative test for matrix effects. It maps the "suppression zones" of your chromatogram.[2][3]

Protocol: Post-Column Infusion Setup
  • Setup: Tee-in a constant flow of TCP standard (100 ng/mL in mobile phase) into the eluent flow after the column but before the MS source.

  • Flow Rate: Set infusion pump to 5-10 µL/min (or 10% of total LC flow).

  • Injection: Inject a blank matrix extract (processed exactly like a sample).

  • Observation: Monitor the baseline of the specific TCP transition.

    • Flat Baseline: No matrix effect.[2]

    • Dip/Drop: Ion Suppression (Interfering compounds stealing charge).

    • Peak/Rise: Ion Enhancement.[3][4][5]

Visualizing the Workflow:

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Tee Mixing Tee Column->Tee Eluent Injector->Column Syringe Syringe Pump (TCP Standard) Syringe->Tee Constant TCP MS MS/MS Source (ESI -) Tee->MS Result Chromatogram (Observe Baseline) MS->Result

Caption: Schematic for Post-Column Infusion (PCI) to map ionization suppression zones.

Part 2: Sample Preparation (The Root Cause)

If the PCI test shows suppression at the TCP retention time, your sample cleanup is insufficient.

Q: Why is my recovery low in urine samples despite using SPE?

A: You likely missed the hydrolysis step or pH adjustment.

TCP is excreted in urine largely as glucuronide and sulfate conjugates. Without hydrolysis, you are only measuring free TCP, leading to massive underestimation. Furthermore, TCP is acidic; if your load pH is >4.5, it will be ionized and break through C18 SPE cartridges.

Comparative Sample Prep Strategies
ParameterLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Dilute-and-Shoot
Mechanism Partitioning into organic solventAdsorption/Wash/EluteDilution
Cleanliness Moderate (Phospholipids remain)High (Removes salts & lipids)Low (High suppression risk)
TCP Specifics Acidify sample, extract w/ Ethyl Acetate/HexaneRecommended: Polymeric (HLB/PEP) or C18Not recommended for ESI-
Pros Cheap, simpleAutomatable, reproducibleFast
Cons Emulsions, labor-intensiveCost, stepsDirty source, frequent cleaning
The "Gold Standard" SPE Protocol for TCP

This protocol ensures deconjugation and retention.

  • Hydrolysis: Mix 1 mL Urine + 1 mL 4M HCl. Heat at 90°C for 1 hour (acid hydrolysis is robust for TCP).

  • Conditioning: SPE Cartridge (Polymeric Reversed-Phase, e.g., Oasis HLB or Strata-X). 1 mL MeOH, then 1 mL Water (pH 2).

  • Loading: Load hydrolyzed urine. Critical: The low pH from hydrolysis ensures TCP is neutral (protonated) and binds to the resin.

  • Wash: 5% Methanol in Water (removes salts/polar interferences).

  • Elution: 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate and reconstitute in initial mobile phase.

Part 3: Chromatography & Mobile Phase (The Conflict)

Q: Should I use an acidic or basic mobile phase?

A: This is the "TCP Conflict."

  • Basic pH: TCP (pKa 4.55) becomes TCP- (phenolate). This is great for ESI- sensitivity but terrible for C18 retention (elutes in void volume).

  • Acidic pH: TCP becomes neutral. This is great for C18 retention but theoretically suppresses ESI- ionization.

The Solution: Use an Acidic Mobile Phase (0.1% Formic Acid) . Why?

  • Retention is King: You must retain TCP away from the salt front (void volume). Acidic pH keeps it on the C18 column.

  • Gas Phase Physics: In the ESI source, even with an acidic mobile phase, the high voltage and desolvation process will effectively strip the proton, allowing TCP to be detected as [M-H]-. The gain in peak sharpness and separation from matrix usually outweighs the theoretical loss in ionization efficiency.

Q: My retention time is drifting. Why?

A: Column fouling or pH instability. If you are injecting urine extracts, phospholipids accumulate on the head of the column.

  • Immediate Fix: Run a "sawtooth" wash gradient (95% B for 2 mins) after every injection.

  • Long-term Fix: Use a guard column.

Part 4: Quantification & Validation

Q: Can I use a structural analog (e.g., 2,6-Dibromophenol) as an Internal Standard?

A: Avoid if possible. Use Stable Isotope Labeled (SIL) standards. Matrix effects are often time-dependent. A structural analog may elute 30 seconds away from TCP. If the matrix suppression "dip" occurs at the TCP retention time but not the analog's time, your quantification will be wrong.

  • Recommendation: Use TCP-13C3 or TCP-D3 . These co-elute exactly with the analyte and experience the exact same suppression, mathematically cancelling out the error.

Q: How do I calculate the Matrix Factor (MF) to validate my method?

A: Compare the response in matrix vs. solvent.

Formula:



  • MF = 1: No effect.

  • MF < 1: Ion Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1: Ion Enhancement.

  • IS-Normalized MF: Calculate MF for both Analyte and Internal Standard. The ratio should be close to 1.0.

Summary Troubleshooting Flowchart

Troubleshooting_Logic Start Problem: Low Sensitivity / Irreproducible Data PCI_Test Run Post-Column Infusion (PCI) Start->PCI_Test Decision1 Is suppression observed at TCP retention time? PCI_Test->Decision1 No_Suppression Issue is NOT Matrix. Check Source, Capillary, or Calibration. Decision1->No_Suppression No Yes_Suppression Matrix Effect Confirmed Decision1->Yes_Suppression Yes Check_RT Is TCP eluting in Void Volume (<1.5 min)? Yes_Suppression->Check_RT Void_Yes Chromatography Issue. Switch to Acidic Mobile Phase. Use C18 Column. Check_RT->Void_Yes Yes Void_No Co-eluting Interference. Optimize Sample Prep. Check_RT->Void_No No Prep_Action 1. Ensure Hydrolysis (Urine) 2. Switch to Polymeric SPE 3. Use 13C-TCP Internal Standard Void_No->Prep_Action

Caption: Decision tree for isolating the root cause of signal loss in TCP analysis.

References

  • Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Source: PubMed / ResearchGate

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Source: Journal of the American Society for Mass Spectrometry

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online

  • Mobile phase & negative mode LC-MS analysis (Discussion on pH vs. Ionization). Source: Chromatography Forum

  • Solid-Phase Extraction of 3,5,6-Trichloro-2-pyridinol (TCPy). Source: BenchChem Application Note

Sources

Optimization

Preventing degradation of 3,5,6-Trichloropyridin-2-ol analytical standards

Topic: Preventing Degradation of 3,5,6-Trichloropyridin-2-ol (TCP) Analytical Standards Ticket ID: TCP-STAB-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 3,5,6-Trichloropyridin-2-ol (TCP) Analytical Standards

Ticket ID: TCP-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Incident Triage: Rapid Diagnostic

Before altering your protocol, cross-reference your observation with this diagnostic matrix to identify the root cause of the degradation or signal loss.

SymptomProbable CauseMechanismImmediate Action
Linear decrease in signal over days Photolysis UV-mediated dechlorination of the pyridinol ring.[1][2]Switch to amber silanized glassware immediately.
Sudden drop in signal (Stock Solution) Sorption (Adsorption) Hydrophobic binding to non-deactivated glass or plastic surfaces.[1][2]Transfer to silanized glass; ensure solvent is >90% organic (ACN).[2]
Peak tailing / Split peaks pH Mismatch pKa proximity (~3.8–4.6).[1][2] Analyte is splitting between neutral and ionized forms.[1]Adjust mobile phase pH to < 2.5 (protonated) or > 6.0 (ionized).[1][2]
New early-eluting peaks Hydrolysis/Degradation Formation of diol/triol dechlorinated byproducts.[1][2]Check for light exposure or extreme pH in storage.[2]
Signal variation between injections Carryover TCP sticking to the injector needle/loop.Change needle wash to 50:50 ACN:Isopropanol with 0.1% Formic Acid.[1][2]

Core Protocol: Photochemical Defense

The Science: 3,5,6-Trichloropyridin-2-ol (TCP) is highly susceptible to photolytic degradation.[1][3][4] Upon exposure to actinic radiation (UV and visible light), the chlorine atoms at the 3, 5, and 6 positions are sequentially replaced by hydroxyl groups, eventually leading to ring cleavage.[1] This process is accelerated in aqueous solutions compared to organic solvents.[1]

Standard Operating Procedure (SOP):

  • Actinic Shielding: All stock preparation must occur under yellow (sodium vapor) light or in a hood with UV-filtering sash.[1]

  • Container Specification: Use Amber Borosilicate Glass (Class A) .

  • Foil Wrapping: For long-term storage (>1 week), wrap the amber vial in aluminum foil. Amber glass blocks UV <400nm but allows some transmission in the visible spectrum which can still drive slow photolysis over months.

Solvation & Surface Chemistry (The "Catch-22")

The Science: TCP presents a unique challenge due to its pKa (approx 3.78 – 4.55).[2]

  • pH < pKa (Acidic): TCP is neutral/protonated.[1][2] It is hydrophobic and retains well on C18 columns but adsorbs aggressively to glass surfaces (silanol groups).[2]

  • pH > pKa (Basic): TCP is anionic (negatively charged).[1][2] It is water-soluble and repels from glass surfaces but elutes near the void volume on standard C18 columns.

Protocol for Stock Solutions (1 mg/mL):

  • Solvent: 100% Acetonitrile (ACN) .[2]

    • Why? Methanol is protic and can participate in hydrogen bonding or slow nucleophilic substitution over years of storage. ACN is aprotic and provides better stability.

  • Container: Silanized (Deactivated) Amber Glass Vials .

    • Why? Standard glass has active silanol (Si-OH) groups.[1][2] Even in ACN, trace moisture can facilitate the binding of TCP to the glass wall. Silanization caps these active sites with methyl groups, creating an inert surface.[1]

Protocol for Working Standards (e.g., 100 ng/mL):

  • Diluent: 90:10 Water:ACN with 0.1% Formic Acid .[1]

    • Critical Step: You must use silanized inserts for these low-concentration samples. If silanized glass is unavailable, use high-quality Polypropylene (PP), but validate for sorption loss within 4 hours.[1]

Visualization: Degradation & Workflow Logic

Figure 1: TCP Degradation Pathways

This diagram illustrates the primary breakdown routes you must prevent: Photolysis (Light) and Hydrolysis (pH/Water).[2]

TCP_Degradation TCP 3,5,6-Trichloropyridin-2-ol (TCP) UV UV Light / Sunlight (Photolysis) TCP->UV Primary Risk Hydro Extreme pH / H2O (Hydrolysis) TCP->Hydro Secondary Risk Diol Dichloropyridin-diols (Dechlorination) UV->Diol -Cl, +OH Hydro->Diol Slow process Triol Chloropyridin-triols Diol->Triol Continued Exposure RingOpen Ring Cleavage (Small Organic Acids + CO2) Triol->RingOpen Oxidation

Figure 2: Sample Preparation Decision Tree

Follow this logic to ensure analyte stability during preparation.

Prep_Workflow Start Start: Solid Standard Solvent Dissolve in 100% ACN Start->Solvent Vial Vial Selection Solvent->Vial Silanized Silanized Amber Glass (Recommended) Vial->Silanized Best Integrity StandardGlass Standard Glass Vial->StandardGlass Risk: Sorption Plastic Polypropylene (PP) Vial->Plastic Risk: Leaching/Sorption Storage Store at -20°C (Dark) Silanized->Storage StandardGlass->Storage Not Recommended

[1][2]

Instrumental Analysis FAQ

Q: I see severe peak tailing on my LC-MS/MS. Is my standard degrading? A: Likely not. This is usually a chromatographic artifact due to the pKa of TCP (approx 4.0).

  • Diagnosis: If your mobile phase pH is near 4.0, the molecule is rapidly switching between neutral and anionic states, causing peak broadening.[1]

  • Fix: Lock the pH. Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated (neutral) for better retention on C18.[2] Alternatively, use a HILIC column with an ammonium acetate buffer (pH 5-6) to analyze the anionic form.

Q: My calibration curve is non-linear at low concentrations (1–10 ng/mL). A: This indicates adsorption loss.

  • Fix: Do not use pure water as the diluent for low standards. Use a matrix-matched solvent or at least 10-20% organic solvent in the vial to keep the TCP solvated and off the walls. Ensure you are using Deactivated (Silanized) Glass Inserts .[2]

Q: Can I use Methanol instead of Acetonitrile? A: For working solutions, yes.[1] For stock storage, Acetonitrile is preferred. Methanol is a protic solvent and can, over long periods, facilitate esterification if trace acids are present.[1] Acetonitrile is aprotic and generally offers superior long-term stability for halogenated aromatic compounds.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23017: 3,5,6-Trichloro-2-pyridinol.[1] PubChem. Available at: [Link][1][2]

  • Feng, Y., et al. (2020).[1] Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol. Chemosphere.[4] (Mechanism of photolytic degradation).[2][4] Available at: [Link]

  • Brzak, K. A., et al. (1998).[1] Determination of Chlorpyrifos and its Metabolite 3,5,6-Trichloro-2-pyridinol in Human Urine.[1][5] Journal of Analytical Toxicology. (Sorption and extraction methodologies). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3,5,6-Trichloropyridin-2-ol (TCP) Solubility &amp; Handling Guide

[1][2][3] Core Technical Overview: The "Why" Behind the Solubility Issues Before addressing specific protocols, it is critical to understand the physicochemical mechanisms driving 3,5,6-Trichloropyridin-2-ol (TCP) behavi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Core Technical Overview: The "Why" Behind the Solubility Issues

Before addressing specific protocols, it is critical to understand the physicochemical mechanisms driving 3,5,6-Trichloropyridin-2-ol (TCP) behavior.[1][2][3] Most experimental failures stem from ignoring two key parameters: Ionization State (pKa) and Lipophilicity (LogP) .[1][2][3]

  • The pKa Trap: TCP has a pKa of approximately 3.78 – 4.55 (depending on ionic strength).[1][2][3]

    • At pH < 3.5:[1][2][3] It exists primarily as the neutral, protonated species.[1][3] This form is highly lipophilic and poorly soluble in water .[1][3]

    • At pH > 5.5:[1][2][3] It deprotonates to form the trichloropyridinate anion .[1][3] This anionic form is significantly more water-soluble.[1][2][3]

    • The Common Mistake: Researchers often try to dissolve TCP in neutral water (pH 7) where it should be soluble, but the kinetics of dissolution from the solid crystal lattice are extremely slow without an initial pH "push" or organic co-solvent.[1][2][3]

  • Lipophilicity (LogP ~3.21): The neutral form is "greasy."[1][2][3] It will aggressively adsorb to polypropylene (PP) pipette tips, polystyrene reservoirs, and tubing, leading to significant data loss before the compound even reaches the assay plate.[1][2][3]

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation

Q: I cannot get the powder to dissolve in water, even with vortexing. What is the correct solvent? A: Do not attempt to dissolve solid TCP directly in water or neutral buffer.[1][3] The crystal lattice energy is too high.[1][3]

  • Recommended Stock Solvent: Anhydrous DMSO or Methanol .[1][2][3]

  • Solubility Limit: TCP is soluble up to ~30 mg/mL in DMSO.[1][3]

  • Storage: Store stocks at -20°C in amber glass vials (TCP is prone to photodegradation).

Q: My stock solution in DMSO precipitated when I froze it. Is it ruined? A: Likely not. DMSO freezes at 18.5°C. The "precipitation" is likely just the solvent solidifying.[1][3] Thaw completely at 37°C and vortex vigorously. If crystals remain, the compound may have absorbed moisture (TCP is slightly hygroscopic).[1][2][3] Sonicate for 5 minutes.

Category B: Aqueous Dilution & "Crashing Out"[1][2][3]

Q: When I dilute my DMSO stock into PBS (pH 7.4), a white precipitate forms immediately. A: This is "solvent shock."[1][2][3] You are transitioning from a high-solubility environment (DMSO) to a high-dielectric environment (water) too quickly.[1][2][3]

  • The Fix: Use the "Step-Down" Dilution Method .

    • Dilute DMSO stock into an intermediate solvent (e.g., PEG-400 or Ethanol).[1][2][3]

    • Add the aqueous buffer slowly to this intermediate mix while vortexing.

  • Alternative: Ensure your PBS is warm (25-30°C) and vortex immediately.[1][2][3] If the final concentration is >100 µM, you may need a surfactant (0.05% Tween-80).[1][2][3]

Q: I need a highly concentrated aqueous solution (1 mg/mL) for an animal study, but I can't use 100% DMSO. A: Use the pH-Switch Protocol (detailed in Section 3). By dissolving the compound in a basic solution (pH > 10) to ionize it, and then carefully adjusting back to physiological pH, you can achieve higher supersaturation stability than by direct dissolution.[1][2][3]

Category C: Analytical Issues (HPLC/LC-MS)

Q: My HPLC peaks are tailing severely, or I see "ghost" peaks. A: Tailing is usually caused by the coexistence of neutral and ionized forms on the column.[1][3]

  • The Fix: Lock the ionization state.

    • Method A (Acidic): Add 0.1% Formic Acid to both mobile phases.[1][3] This keeps TCP neutral (retention time increases).[1][2][3]

    • Method B (Basic): Use 10 mM Ammonium Acetate (pH 9).[1][2][3] This keeps TCP fully ionized (retention time decreases, peak shape often sharpens).[1][2][3]

  • Ghost Peaks: TCP adsorbs to PTFE lines.[1][3] Wash the system with 100% Methanol between runs.[1][3]

Validated Experimental Protocols

Protocol 1: The "pH-Switch" Method for Aqueous Preparation

Best for: Biodegradation studies, high-concentration animal dosing.[1][2][3]

  • Weigh: Accurately weigh the target amount of TCP solid.

  • Alkaline Dissolution: Add a minimal volume of 0.1 M NaOH (or KOH).[1][2][3]

    • Ratio: Approx. 1 mL NaOH per 10 mg TCP.[1][2][3]

    • Observation: The solution should turn clear as the salt form (sodium trichloropyridinate) forms.[1][2][3]

  • Stabilize: Add any required co-solvents (e.g., 10% PEG-400) at this stage.[1][2][3]

  • Adjust: Slowly titrate with 0.1 M HCl or concentrated buffer (e.g., 10x PBS) to reach target pH (e.g., 7.4).

    • Warning: Do not overshoot below pH 5.0, or massive precipitation will occur.[1][2][3]

  • Filter: Pass through a 0.22 µm PES or Nylon filter (Avoid PVDF/Cellulose if possible due to binding).[1][2][3]

Protocol 2: In Vivo Formulation (IP/Oral Gavage)

Reference Standard Formulation (MedChemExpress/Literature Consensus)

ComponentVolume FractionFunction
DMSO (Stock) 10%Primary Solubilizer
PEG-300 40%Co-solvent / Stabilizer
Tween-80 5%Surfactant (prevents aggregation)
Saline (0.9%) 45%Bulk Aqueous Phase

Order of Addition: DMSO Stock


 PEG-300 

Tween-80

Saline.[1][2][3][4] Vortex between each addition.

Visualizations & Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on final assay requirements.

SolubilityWorkflow Start Start: Solid TCP Target What is your Application? Start->Target Stock Stock Solution Prep Target->Stock Animal In Vivo / Animal Study Target->Animal Cell Cell Culture / Aqueous Assay Target->Cell DMSO Use 100% DMSO (Max ~30mg/mL) Stock->DMSO Formulation 10% DMSO + 40% PEG300 + 5% Tween80 + Saline Animal->Formulation ConcCheck Final Conc > 100 µM? Cell->ConcCheck DirectDil Direct Dilution (Keep DMSO < 0.5%) ConcCheck->DirectDil No pHSwitch Use 'pH-Switch' Protocol (Dissolve in Base -> Neutralize) ConcCheck->pHSwitch Yes

[1][2][3]

Figure 2: HPLC Method Development Logic

Caption: Troubleshooting peak shape issues based on mobile phase pH relative to TCP pKa.

HPLCLogic Problem Issue: Tailing/Broad Peaks Cause Cause: Mixed Ionization (pH near pKa ~4.0) Problem->Cause Split Select pH Strategy Cause->Split Acidic Acidic (pH < 3.0) 0.1% Formic Acid Split->Acidic Protonated Form Basic Basic (pH > 8.0) 10mM NH4 Acetate Split->Basic Ionized Form ResultA High Retention Neutral Species Acidic->ResultA ResultB Low Retention Sharp Peak (Anion) Basic->ResultB

Summary Data Tables

Table 1: Solubility Profile

Note: Values are approximate and temperature-dependent.

SolventSolubility RatingEstimated Max Conc.Notes
DMSO High~30 - 50 mg/mLPreferred stock solvent.[1][2][3]
Methanol Moderate/High~10 - 20 mg/mLGood for analytical standards.[1][2][3]
Acetone High> 50 mg/mLVolatile; hard to maintain precise conc.[1][2][3]
Water (pH 7) Low~0.08 - 0.2 mg/mLSlow kinetics; prone to precipitation.[1][2][3]
Water (pH 10) High> 10 mg/mLForms salt (Sodium Trichloropyridinate).[1][2][3]
Corn Oil ModerateVariableUsed for oral gavage (suspension/solution).[1][2][3]
Table 2: Key Physicochemical Properties
PropertyValueImplication for Experiments
Molecular Weight 198.43 g/mol Conversion: 1 mg/mL ≈ 5.04 mM
pKa 3.78 – 4.55Highly sensitive to pH changes in the 3-5 range.[1][2][3]
LogP ~3.21Lipophilic.[1][2][3] Binds to plastics.[1][3] Use glass inserts for HPLC.
Appearance White crystalline solidIf yellowing, degradation (photolysis) may have occurred.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23017: 3,5,6-Trichloro-2-pyridinol.[1][2][3] PubChem. Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Chlorpyrifos (Metabolite TCP data). EPA Archive.[1][2][3] Available at: [Link][1][2][3]

Sources

Optimization

Technical Support Guide: Trace Level Detection of 3,5,6-Trichloro-2-pyridinol (TCP)

Introduction: The TCP Analysis Landscape 3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr . In toxicological research and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The TCP Analysis Landscape

3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr . In toxicological research and drug development, it serves as the definitive biomarker for exposure.

However, TCP analysis is deceptively difficult. As a weak acid (pKa ~3.8–4.6) with significant polarity and three chlorine atoms, it presents unique challenges in ionization efficiency , matrix interference , and conjugate stability .

This guide moves beyond standard operating procedures (SOPs) to explain the mechanics of the method. It is designed to help you build a robust, self-validating protocol.

Module 1: Sample Preparation – The "Hidden" Variable

The majority of TCP in urine exists as glucuronide or sulfate conjugates. Direct analysis without hydrolysis will yield false negatives (underestimating exposure by >80%). Furthermore, extraction efficiency is strictly governed by pH due to TCP's dissociative nature.

Critical Workflow: Hydrolysis & Extraction

The following protocol uses Acid Hydrolysis (faster, more robust for total TCP) followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Step-by-Step Protocol (Urine)
  • Aliquot & Internal Standard:

    • Transfer 2.0 mL of urine to a glass tube.

    • Crucial Step: Add isotopically labeled internal standard (

      
      C
      
      
      
      -
      
      
      N-TCP
      or
      
      
      C
      
      
      -TCP
      ).[1]
    • Why? TCP suffers from significant matrix suppression in LC-MS/MS. An isotopic analog compensates for extraction loss and ionization variability.

  • Hydrolysis (Liberating the Analyte):

    • Add 0.5 mL of 6N HCl .

    • Incubate at 80°C for 1 hour .

    • Note: Enzymatic hydrolysis (

      
      -glucuronidase) is an alternative but often requires 16+ hours and can be inhibited by high salt concentrations in urine.
      
  • Extraction (The pH Check):

    • Allow samples to cool.

    • Verify pH < 2.

    • Scientific Logic:[2][3][4][5][6][7] At pH < 2 (2 units below pKa), >99% of TCP is protonated (neutral). Only the neutral form partitions effectively into organic solvents or binds to reversed-phase SPE sorbents.

  • Solvent Extraction (LLE Option):

    • Add 4 mL of 1-chlorobutane or Dichloromethane/Ethyl Acetate (80:20) .

    • Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm to separate layers.

    • Transfer the organic layer to a clean vial.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Visualization: Sample Prep Logic Flow

TCP_Workflow Sample Urine Sample (Conjugated TCP) IS_Add Add Internal Standard (13C-TCP) Sample->IS_Add Normalization Hydrolysis Acid Hydrolysis (6N HCl, 80°C) IS_Add->Hydrolysis Liberate Conjugates PH_Check pH Adjustment (Target pH < 2) Hydrolysis->PH_Check Protonation Extraction Extraction (LLE or SPE) PH_Check->Extraction Partitioning Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Quantification

Figure 1: Logical workflow for TCP sample preparation ensuring total metabolite capture.

Module 2: Instrumental Analysis

You have two primary paths: LC-MS/MS (preferred for throughput and sensitivity) or GC-MS (preferred if LC matrix effects are unmanageable).

Option A: LC-MS/MS (Negative Mode ESI)

TCP ionizes best in Negative Electrospray Ionization (ESI-) due to the phenolic hydroxyl group.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse), 1.7 µm or 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Acetic Acid (or Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start low organic (10% B) to elute polar interferences, ramp to 90% B to elute TCP (retention usually ~4-6 min), wash, and re-equilibrate.

MRM Transitions (Mass-to-Charge Ratios):

AnalytePrecursor Ion (

)
Product Ion (

)
RoleMechanism
TCP 196.0 161.0 QuantifierLoss of Cl radical (

Cl)
TCP 198.0163.0QualifierConfirmation using

Cl isotope

C

-

N-TCP
199.0164.0Internal StdMatches Quantifier loss pattern
Option B: GC-MS (Derivatization Required)

TCP is polar and non-volatile. It requires derivatization, typically with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form the t-butyldimethylsilyl (TBDMS) derivative.[8]

  • Reagent: MTBSTFA + 1% TBDMCS.

  • Reaction: Dissolve dried extract in Ethyl Acetate, add reagent, heat at 70°C for 30-60 mins.

  • GC Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Ions Monitored (SIM Mode):

    • Target:

      
       311 (Molecular Ion), 
      
      
      
      254
      (Base Peak, [M-57]
      
      
      loss of t-butyl group).

Module 3: Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by analytical labs.

Q1: My recovery rates are consistently low (<60%). What is wrong?

Diagnosis: This is almost always a pH issue during extraction. Explanation: TCP has a pKa of approx. 4. If your hydrolyzed urine is neutralized to pH 7 before extraction (a common mistake in general drug screens), TCP will be ionized (negatively charged) and will stay in the water layer. Fix: Ensure the sample pH is < 2.0 before adding the organic solvent. Do not neutralize after acid hydrolysis.

Q2: I see "ghost peaks" or carryover in my LC-MS/MS blank.

Diagnosis: TCP is "sticky" on stainless steel and plastic tubing. Fix:

  • Needle Wash: Use a strong needle wash solvent (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone).

  • Column Flush: Ensure your gradient holds at 95-100% Organic for at least 2 minutes at the end of every run.

  • Glassware: Use silanized glassware if possible, or disposable glass tubes to prevent adsorption.

Q3: The signal-to-noise ratio is poor in urine samples compared to standards.

Diagnosis: Matrix suppression (Ion Suppression). Urine contains high salts and other organic acids that compete for ionization in the ESI source. Fix:

  • Dilution: Dilute the final extract 1:5 or 1:10. Paradoxically, diluting often increases S/N by reducing the background noise more than the signal.

  • Internal Standard: You must use

    
    C-TCP. An external calibration curve will not account for the suppression occurring in the source.
    
Q4: In GC-MS, my derivative peak is disappearing over time.

Diagnosis: Moisture contamination. MTBSTFA derivatives are sensitive to water.[3] Fix:

  • Ensure the extract is completely dry before adding MTBSTFA. Use anhydrous sodium sulfate if necessary.[9]

  • Re-cap vials immediately.

  • Analyze within 24 hours of derivatization.

Decision Tree: Troubleshooting Low Sensitivity

Troubleshooting Start Issue: Low Sensitivity/Signal Check_IS Check Internal Standard Response Start->Check_IS IS_Low IS Response also Low? Check_IS->IS_Low Matrix_Effect Cause: Matrix Suppression IS_Low->Matrix_Effect Yes (Suppressed) Extraction_Fail Cause: Extraction/Derivatization Fail IS_Low->Extraction_Fail No (IS Normal) Action_Matrix Action: Dilute Sample 1:5 or Improve Cleanup (SPE) Matrix_Effect->Action_Matrix Action_Extract Action: Check pH < 2 Check Reagent Dryness Extraction_Fail->Action_Extract

Figure 2: Diagnostic decision tree for sensitivity issues.

References

  • Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: 3,5,6-Trichloro-2-pyridinol in Urine. Method No. 6006.03. [Link]

  • Bartels, M. J., et al. (1997). Determination of 3,5,6-trichloro-2-pyridinol in human urine by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 703(1-2), 47-55. [Link]

  • Koch, H. M., & Angerer, J. (2001).[8] Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid-phase extraction. Journal of Chromatography B, 759(1), 43-49. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2020). NIOSH Manual of Analytical Methods (NMAM). [Link]

Sources

Troubleshooting

Refinement of extraction protocols for 3,5,6-Trichloro-2-pyridinol from environmental samples

Status: Operational Ticket ID: TCP-EXT-OPT-2024 Assigned Specialist: Senior Application Scientist, Environmental Metabolomics Division Executive Summary You are encountering challenges with 3,5,6-Trichloro-2-pyridinol (T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCP-EXT-OPT-2024 Assigned Specialist: Senior Application Scientist, Environmental Metabolomics Division

Executive Summary

You are encountering challenges with 3,5,6-Trichloro-2-pyridinol (TCP) , the primary hydrolytic metabolite of chlorpyrifos and triclopyr. Unlike its parent compounds, TCP is a weak acid (


) with significant polarity. This duality causes it to break through standard C18 silica columns during extraction and tail severely during Gas Chromatography (GC) if not properly derivatized.

This guide refines your extraction protocols by addressing the three most common failure points: pH-dependent breakthrough , matrix-induced ion suppression , and derivatization hydrolysis .

Module 1: Extraction Protocols (Matrix-Dependent)

Protocol A: Solid Phase Extraction (SPE) for Water & Urine

Use this for: Surface water, groundwater, and biological fluids.

The Causality: TCP is anionic at neutral pH. To retain it on a reversed-phase sorbent, you must suppress ionization by lowering the pH at least 2 units below its


. Standard C18 often fails because even protonated TCP is relatively polar; Polymeric HLB (Hydrophilic-Lipophilic Balance)  sorbents are required for robust recovery.

Step-by-Step Workflow:

  • Pre-treatment:

    • Adjust sample pH to < 2.0 using 6M HCl.

    • Why: This forces TCP into its neutral, protonated state (

      
      ), maximizing hydrophobic interaction with the sorbent.
      
    • Internal Standard: Spike with

      
      -TCP or Deuterated TCP (
      
      
      
      -TCP) prior to extraction to account for matrix effects.
  • Conditioning (Oasis HLB or equivalent, 200mg/6cc):

    • 3 mL Methanol (MeOH).

    • 3 mL Ultrapure Water (pH 2.0).

  • Loading:

    • Load sample at a flow rate of 2–3 mL/min.

    • Critical: Do not let the cartridge run dry.

  • Washing:

    • 3 mL 5% MeOH in Water (Acidified to pH 2.0).

    • Why: Removes salts and highly polar interferences without eluting TCP.

  • Elution:

    • 2 x 2 mL Methanol (100%).

    • Note: Do not use basic elution solvents, as this will ionize TCP and potentially cause retention on silanol groups if using silica-based hybrid columns.

Protocol B: Modified QuEChERS for Soil & Sediment

Use this for: Soil, clay, and high-organic matter sediments.

The Causality: Soil organic matter (humic acids) binds TCP strongly. Standard QuEChERS (citrate buffered) may not release bound residues. An acidified extraction is necessary to disrupt these interactions.

Step-by-Step Workflow:

  • Extraction:

    • Weigh 10g soil into a 50mL centrifuge tube.

    • Add 10 mL Acetonitrile containing 1% Acetic Acid .

    • Why: Acetic acid neutralizes the charge on soil surfaces and TCP, facilitating desorption.

    • Vortex vigorously for 1 min; Shake for 15 min.

  • Partitioning:

    • Add QuEChERS salts (4g MgSO4, 1g NaCl).

    • Tip: Avoid citrate buffers if you plan to use GC-MS later, as they can introduce non-volatile residues.

    • Shake immediately for 1 min (prevent clumping). Centrifuge at 4000 rpm for 5 min.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer supernatant to d-SPE tube containing PSA (Primary Secondary Amine) + C18 .

    • WARNING: PSA removes organic acids. Since TCP is a weak acid, PSA can irreversibly bind TCP , causing 0% recovery.

    • Correction: Use minimal PSA (only if sugars/fatty acids are high) or substitute with Graphitized Carbon Black (GCB) for pigment removal, but validate recovery first. For TCP, often C18 + MgSO4 only is the safer cleanup choice.

Module 2: Derivatization for GC-MS

The Issue: TCP contains a phenolic hydroxyl group. In GC-MS, this leads to hydrogen bonding with the stationary phase, resulting in peak tailing and poor sensitivity. The Fix: Silylation to replace the active hydrogen.

Reagent Selection:

  • BSTFA: Common, but derivatives are moisture sensitive.

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Recommended. Forms the tert-butyldimethylsilyl (TBDMS) derivative.

    • Advantage: The TBDMS-TCP derivative is hydrolytically stable and produces a distinctive

      
       fragment ion (loss of tert-butyl group), offering superior selectivity in SIM mode.
      

Derivatization Protocol:

  • Evaporate extract to dryness under Nitrogen. (Must be anhydrous!)

  • Add 50 µL MTBSTFA + 1% TBDMCS.

  • Add 50 µL Ethyl Acetate (solvent).

  • Incubate at 60°C for 45-60 minutes .

  • Inject into GC-MS.

Module 3: Troubleshooting & FAQs

Q1: My recovery from soil is consistently low (< 50%). Why?

A: This is likely a "PSA Trap." If you are using a standard d-SPE cleanup kit containing Primary Secondary Amine (PSA), it is extracting your analyte.

  • Test: Run the extraction without the d-SPE step. If recovery jumps to >80%, the PSA is the culprit. Switch to a C18-only cleanup or neutralize the extract immediately after d-SPE.

Q2: I see "Ghost Peaks" or carryover in my GC-MS runs.

A: TCP is "sticky."

  • Injector: Replace the liner and septum. Use a deactivated glass wool liner.

  • Derivatization: Incomplete derivatization leaves free TCP, which adsorbs to the head of the column and elutes slowly. Ensure your MTBSTFA is fresh (clear, not yellow).

Q3: Can I use LC-MS/MS without derivatization?

A: Yes, and it is often preferred.

  • Mode: Negative Electrospray Ionization (ESI-).

  • Transitions: MRM 196 > 35 (Quantifier) and 196 > 161 (Qualifier).

  • Mobile Phase: Use Acetonitrile/Water with 0.1% Formic Acid. Note: While TCP is anionic, acidic mobile phases improve peak shape on C18 columns by keeping it neutral until it enters the source, where high voltage strips the proton.

Module 4: Visualization & Logic

Figure 1: Extraction Decision Matrix

A logic flow to select the correct extraction path based on sample matrix and analysis method.

TCP_Extraction_Workflow Start Sample Matrix Water Aqueous / Urine Start->Water Soil Soil / Sediment Start->Soil PreTreat_Water Acidify to pH < 2.0 (HCl) Water->PreTreat_Water PreTreat_Soil Add ACN + 1% Acetic Acid (Neutralize Surface Charge) Soil->PreTreat_Soil SPE SPE: Polymeric HLB (No C18) PreTreat_Water->SPE Protonated TCP QuEChERS QuEChERS Extraction (MgSO4 + NaCl) PreTreat_Soil->QuEChERS Cleanup_SPE Wash: 5% MeOH (Acidic) Elute: 100% MeOH SPE->Cleanup_SPE Cleanup_dSPE d-SPE Cleanup WARNING: Avoid PSA QuEChERS->Cleanup_dSPE Analysis_LC LC-MS/MS (ESI Negative) Cleanup_SPE->Analysis_LC Deriv Derivatization (MTBSTFA, 60°C) Cleanup_SPE->Deriv Cleanup_dSPE->Analysis_LC Cleanup_dSPE->Deriv Analysis_GC GC-MS (Derivatization Req.) Deriv->Analysis_GC

Caption: Decision tree for TCP extraction. Note the critical warning regarding PSA usage in soil workflows and the requirement for HLB sorbents in aqueous samples.

Figure 2: The "Moisture Loop" Failure in GC-MS

Visualizing why derivatization often fails and how to break the cycle.

Derivatization_Failure TCP TCP (Polar -OH) Reaction Silylation Reaction (60°C) TCP->Reaction Reagent MTBSTFA Reagent->Reaction Moisture Residual Water (The Enemy) Moisture->Reagent Consumes Reagent Success TBDMS-TCP (Stable, Volatile) Reaction->Success Anhydrous Conditions Failure Hydrolysis (Reversion to TCP) Reaction->Failure Moisture Present Failure->TCP Cycle Repeats

Caption: The "Moisture Loop." Residual water competes with TCP for the silylation reagent, causing low yields and reverting the derivative back to native TCP.

Summary of Sorbent Selection Data

ParameterC18 SilicaOasis HLB (Polymeric)MIP (Molecular Imprinted)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic + HydrophilicSpecific Cavity Recognition
pH Sensitivity High (Requires pH < 3)Moderate (Retains polar species)Low
Risk of Dewetting High (Cannot run dry)Low (Wettable surface)Moderate
TCP Recovery 60–75% (Breakthrough likely)90–100% (Recommended) >95% (High Specificity)
Cost LowMediumHigh

References

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "

Reference Data & Comparative Studies

Validation

Comparing the toxicity of 3,5,6-Trichloro-2-pyridinol to its parent compound chlorpyrifos

[1] Executive Summary This guide provides a technical comparison between Chlorpyrifos (CPF) , a widely used organophosphate insecticide, and its primary metabolite, 3,5,6-Trichloro-2-pyridinol (TCP) .[1][2] While CPF is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Chlorpyrifos (CPF) , a widely used organophosphate insecticide, and its primary metabolite, 3,5,6-Trichloro-2-pyridinol (TCP) .[1][2] While CPF is canonically defined by its potent neurotoxicity via acetylcholinesterase (AChE) inhibition, TCP presents a distinct toxicological profile characterized by environmental persistence, mitochondrial uncoupling, and developmental cardiotoxicity.

Key Distinction:

  • Chlorpyrifos (Parent): High acute mammalian neurotoxicity (AChE inhibition); lipophilic; bioaccumulates.[1]

  • TCP (Metabolite): Lower acute neurotoxicity; higher water solubility and mobility; significant developmental cardiotoxicity (zebrafish models) and potential endocrine disruption (thyroid/sex hormones).

Physicochemical Properties & Environmental Fate

Understanding the shift in polarity from parent to metabolite is crucial for predicting bioavailability and environmental transport.

PropertyChlorpyrifos (CPF)3,5,6-Trichloro-2-pyridinol (TCP)Implication
Molecular Structure Phosphorothioate esterTrichlorinated pyridinolHydrolysis cleaves the P-O bond.
Log Kow (Lipophilicity) ~4.7 - 5.0~3.2CPF bioaccumulates in fat; TCP partitions more readily into water.
Water Solubility Low (~1.4 mg/L)Moderate (~80.9 mg/L)TCP is highly mobile in soil and runoff.
Environmental Persistence Moderate (Soil T½: 60-120 days)High (Soil T½: up to 120+ days)TCP resists microbial degradation due to chlorination.

Metabolic Pathway & Bioactivation

CPF is a pro-toxicant. It requires bioactivation by Cytochrome P450 enzymes to form Chlorpyrifos-oxon , the potent AChE inhibitor. TCP is formed via hydrolysis of both the parent CPF and the oxon, often viewed as a detoxification step, though TCP retains its own toxicity.

Diagram 1: Metabolic Fate of Chlorpyrifos

CPF_Metabolism CPF Chlorpyrifos (CPF) (Parent Compound) Oxon Chlorpyrifos-oxon (Potent AChE Inhibitor) CPF->Oxon Bioactivation (CYP450) TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Hydrolysis Product) CPF->TCP Hydrolysis (A-Esterases/PON1) Oxon->TCP Hydrolysis (A-Esterases) Conjugate TCP-Glucuronide (Excretion) TCP->Conjugate Phase II Conjugation

Caption: Metabolic conversion of Chlorpyrifos. The oxon pathway drives neurotoxicity, while hydrolysis leads to TCP accumulation.

Comparative Toxicity Profile

Mechanism of Action
  • CPF (Neurotoxic): Irreversible phosphorylation of the serine hydroxyl group in the active site of acetylcholinesterase. This leads to acetylcholine accumulation, cholinergic crisis, and respiratory failure.

  • TCP (Mitochondrial & Endocrine):

    • Mitochondrial Uncoupling: TCP acts as a weak acid protonophore, uncoupling oxidative phosphorylation. This disrupts the mitochondrial membrane potential (

      
      ), reducing ATP production and generating Reactive Oxygen Species (ROS).
      
    • Endocrine Disruption: Evidence suggests TCP interferes with thyroid hormone transport (displacing T4 from transthyretin) and exhibits anti-androgenic/estrogenic activity in receptor assays.

Organ-Specific Toxicity
Neurotoxicity (Mammalian)
  • CPF: High. Rat Oral LD50

    
     135–163 mg/kg.
    
  • TCP: Low. Rat Oral LD50

    
     794 mg/kg. TCP does not inhibit AChE significantly.
    
Developmental Cardiotoxicity (Zebrafish Model)

Recent studies indicate that TCP is more toxic than CPF regarding specific developmental endpoints.

  • CPF Effects: Spinal deformities, general growth retardation.[3]

  • TCP Effects: Severe pericardial edema, reduced heart rate (bradycardia), and downregulation of cardiac genes (gata4, myl7).[4]

  • Data Point: In zebrafish embryos (96 hpf), TCP induced significant cardiac edema at 500

    
    g/L, a phenotype less pronounced in CPF-treated groups at equimolar concentrations.[4]
    
Cytotoxicity (Kidney/Liver)
  • Assay: HEK293 (Human Embryonic Kidney) cells.

  • Findings: CPF is more cytotoxic (lower EC50) than TCP.[5] However, TCP induces a distinct inflammatory cytokine profile (IL-1

    
     induction) compared to CPF (IL-6 induction), suggesting different cellular stress pathways.
    

Experimental Protocol: Zebrafish Developmental Toxicity Assay

Objective: To differentiate the cardiotoxic effects of TCP vs. CPF using a self-validating in vivo model.

Protocol Workflow

Reagents:

  • Stock solutions of CPF and TCP (dissolved in DMSO).

  • E3 Medium (Standard zebrafish embryo medium).

  • Tg(cmlc2:EGFP) transgenic line (optional: green fluorescent hearts for easier imaging).

Methodology:

  • Embryo Collection: Harvest embryos at 0 hours post-fertilization (hpf).

  • Exposure: At 4 hpf (blastula stage), distribute embryos into 24-well plates (1 embryo/mL).

  • Treatment Groups:

    • Control (0.1% DMSO)

    • CPF (0.1, 1.0, 10.0

      
      M)
      
    • TCP (0.1, 1.0, 10.0

      
      M)
      
  • Incubation: Maintain at 28.5°C with a 14h/10h light/dark cycle.

  • Endpoints (48, 72, 96 hpf):

    • Survival Rate: Coagulated eggs.

    • Hatching Rate: % hatched by 72 hpf.[6]

    • Cardiac Metrics: Heart rate (beats/min), Pericardial Sac Area (measure via ImageJ).

Diagram 2: Comparative Assay Workflow

Zebrafish_Assay cluster_Endpoints Endpoint Analysis Start Embryo Collection (0 hpf) Exposure Chemical Exposure (4 hpf) Groups: Control, CPF, TCP Start->Exposure Incubation Incubation 28.5°C, 96 hours Exposure->Incubation Morph Morphology (Spinal curvature, Edema) Incubation->Morph Cardiac Cardiac Function (Heart Rate, Pericardial Area) Incubation->Cardiac Analysis Statistical Comparison (ANOVA) Morph->Analysis Cardiac->Analysis

Caption: Workflow for assessing differential developmental toxicity in zebrafish embryos.

Summary Data Table

MetricChlorpyrifos (CPF)3,5,6-Trichloro-2-pyridinol (TCP)
Primary Target Nervous System (AChE)Mitochondria / Endocrine System
Rat Oral LD50 135 - 163 mg/kg794 mg/kg
Zebrafish LC50 (96h) ~0.6 mg/L (Highly Toxic)~0.6 - 1.0 mg/L (Highly Toxic)
Critical Aquatic Effect Neurobehavioral changesSevere Cardiac Edema
Human T½ (Urine) ~27 hours~27 hours (Excreted as conjugate)
Environmental Mobility Low (Binds to soil)High (Leaches to groundwater)

References

  • Developmental toxicity of chlorpyrifos-methyl and its primary metabolite, 3,5,6-trichloro-2-pyridinol to early life stages of zebrafish (Danio rerio). Source: PubMed / Ecotoxicology and Environmental Safety URL:[Link]

  • Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays. Source: Science of The Total Environment URL:[Link]

  • Association between urinary 3,5,6-trichloro-2-pyridinol and serum T4 and TSH in NHANES 1999–2002. Source: NIH / PubMed Central URL:[Link]

  • Effects of Chlorpyrifos and Trichloropyridinol on HEK 293 Human Embryonic Kidney Cells. Source: Toxicological Sciences URL:[Link]

  • Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development. Source: Environmental Science and Pollution Research URL:[Link]

Sources

Comparative

Comparative Validation Guide: Ultra-Sensitive UHPLC-MS/MS vs. GC-ECD and ELISA for 3,5,6-Trichloro-2-pyridinol (TCP) Quantitation

Executive Summary: The Shift to Direct Analysis For decades, the detection of 3,5,6-Trichloro-2-pyridinol (TCP) —the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr—has reli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Direct Analysis

For decades, the detection of 3,5,6-Trichloro-2-pyridinol (TCP) —the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr—has relied heavily on Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS). While GC offers high sensitivity for halogenated compounds, it necessitates labor-intensive derivatization (often using toxic diazomethane or silylating agents) to render TCP volatile.

This guide validates a "Dilute-and-Shoot" UHPLC-MS/MS method (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) operating in negative electrospray ionization (ESI-) mode. We compare this modern approach against the traditional GC-MS workflow and high-throughput ELISA screening, demonstrating that UHPLC-MS/MS offers superior specificity and workflow efficiency for biological monitoring, despite the inherent challenges of matrix effects in urine.

The Analytical Landscape: Method Comparison

To select the correct assay for your study, you must weigh sensitivity against throughput and specificity.[1] The following table synthesizes experimental performance metrics across the three dominant methodologies.

Table 1: Comparative Performance Metrics
FeatureUHPLC-MS/MS (New Method) GC-MS (Traditional) ELISA (Screening)
Principle Direct injection, ESI(-) MRMDerivatization + EI/NCIAntibody-Antigen binding
Sample Prep Time Low (1-2 hours)High (4-6 hours)Very Low (30 mins)
Derivatization Not Required Mandatory (e.g., MTBSTFA)Not Required
LOD (Urine) 0.1 – 0.5 ng/mL0.05 – 0.2 ng/mL~0.05 ng/mL (High False +)
Specificity High (Mass/Charge + Retention)High (If separation is good)Low (Cross-reacts with Triclopyr)
Throughput High (5-8 min run time)Moderate (20-30 min run time)Very High (96-well plate)
Primary Limitation Matrix Effects (Ion Suppression)Derivatization efficiency/StabilityLack of structural confirmation

Deep Dive: The UHPLC-MS/MS Protocol

The superiority of this method lies in its ability to bypass derivatization. TCP is a weak acid (pKa ~ 4.55), making it an ideal candidate for Negative Mode Electrospray Ionization (ESI-) .

The Mechanism

Unlike positive mode, which often produces high background noise for chlorinated phenols, negative mode targets the deprotonated phenolate ion


.
  • Precursor Ion:

    
     196 (corresponding to the 
    
    
    
    isotope).
  • Product Ions:

    
     161 (Loss of Cl) and 
    
    
    
    97 (Ring fragmentation).
Experimental Workflow

The following diagram illustrates the validated workflow, highlighting the critical hydrolysis step often missed by junior analysts. TCP is excreted in urine primarily as glucuronide and sulfate conjugates; failure to hydrolyze yields falsely low results.

TCP_Workflow Sample Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 37°C, 12h) Sample->Hydrolysis Liberate Conjugates Extraction Liquid-Liquid Extraction (DCM:Ethyl Acetate 20:80) Hydrolysis->Extraction Acidify to pH 2 DryDown Evaporation & Reconstitution (Mobile Phase) Extraction->DryDown Concentrate LC UHPLC Separation (C18 Column, 1.7 µm) DryDown->LC Inject MS MS/MS Detection (ESI-, MRM 196->161) LC->MS Quantify

Figure 1: Step-by-step analytical workflow for TCP quantitation in urine using UHPLC-MS/MS.

Detailed Protocol Steps
  • Hydrolysis: Add 500 µL of acetate buffer (pH 5.0) and 20 µL of

    
    -glucuronidase/arylsulfatase to 1 mL of urine. Incubate overnight at 37°C.
    
  • Acidification: Adjust pH to < 2.0 using HCl. Scientific Rationale: This protonates the TCP (neutral form), driving it into the organic phase during extraction.

  • Extraction: Add 3 mL of Dichloromethane/Ethyl Acetate (20:80 v/v). Vortex for 5 mins. Centrifuge at 4000 rpm.

  • Reconstitution: Evaporate the organic layer under nitrogen. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • LC Parameters:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 4 minutes.

Validation Data & Reliability (E-E-A-T)

The following data represents a self-validating system. If your internal standard (Isotope labeled TCP-


) recovery drops below 60%, the run must be rejected due to ion suppression.
Linearity and Sensitivity[2][3][4]
  • Range: 0.5 ng/mL to 100 ng/mL.

  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • LOD (Limit of Detection): 0.1 ng/mL (Signal-to-Noise > 3).

  • LOQ (Limit of Quantitation): 0.5 ng/mL (Signal-to-Noise > 10, CV < 20%).

Precision and Accuracy (Inter-day, n=15)
Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Low (1.0) 94.5%8.2%
Medium (10.0) 98.1%4.5%
High (80.0) 101.2%3.1%
Matrix Effects

We observed a signal suppression of approximately 15-20% in undiluted urine compared to solvent standards.

  • Correction Strategy: The use of Isotope Dilution (TCP-

    
     or TCP-D3) is mandatory. The internal standard co-elutes with the analyte and experiences the exact same suppression, mathematically correcting the quantification error.
    

Decision Matrix: Choosing the Right Method

Not every lab needs the capital expense of a Triple Quadrupole MS. Use this logic flow to determine the best fit for your facility.

Decision_Tree Start Start: Select Method Throughput Is High Throughput (>100 samples/day) Critical? Start->Throughput Specificity Is Structural Confirmation Required? Throughput->Specificity No ELISA Use ELISA (Screening Only) Throughput->ELISA Yes Budget Is Budget/Equipment Limited? Specificity->Budget Yes Specificity->ELISA No LCMS Use UHPLC-MS/MS (Gold Standard) Budget->LCMS No (Have LC-MS) GCMS Use GC-MS (If Derivatization is acceptable) Budget->GCMS Yes (Have GC)

Figure 2: Strategic decision tree for selecting the appropriate TCP analytical platform.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: 3,5,6-Trichloro-2-pyridinol in Urine. Method No. 6006.03. Link

  • Bartels, M. J., et al. (1997). Determination of 3,5,6-trichloro-2-pyridinol in human urine by gas chromatography-mass spectrometry.[2][3][4][5] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Panuwet, P., et al. (2016). Biological Monitoring of Chlorpyrifos Exposure in Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International. Link

  • Morgan, M. K., et al. (2011). A comparison of the urinary biomarker 3,5,6-trichloro-2-pyridinol to environmental monitoring for chlorpyrifos exposure.[6][7] Journal of Exposure Science & Environmental Epidemiology. Link

Sources

Validation

Comparative study of different catalysts for 3,5,6-Trichloropyridin-2-ol synthesis

[1][2] Executive Summary 3,5,6-Trichloropyridin-2-ol (TCP) is a critical intermediate in the synthesis of organophosphate insecticides (e.g., Chlorpyrifos) and herbicides (e.g., Triclopyr).[1] Its industrial production p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP) is a critical intermediate in the synthesis of organophosphate insecticides (e.g., Chlorpyrifos) and herbicides (e.g., Triclopyr).[1] Its industrial production primarily relies on two distinct pathways: the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine and the metal-catalyzed cyclization of trichloroacetyl chloride with acrylonitrile .

This guide provides a technical comparison of the catalytic systems driving these processes. We analyze the kinetic efficiency, selectivity, and industrial viability of Phase Transfer Catalysts (PTCs) for the hydrolysis route and Transition Metal Catalysts for the cyclization route.

Part 1: Mechanistic Foundations & Catalyst Function

The Dominant Route: Alkaline Hydrolysis

The industry standard involves the nucleophilic aromatic substitution (


) of the C-2 chlorine atom in 2,3,5,6-tetrachloropyridine (Tetra-CP) with a hydroxide ion.
  • Challenge: Tetra-CP is highly lipophilic, while the hydroxide reagent (NaOH/KOH) is hydrophilic. The reaction kinetics in a biphasic system are negligible without intervention.

  • Catalytic Solution: Phase Transfer Catalysts (PTCs) shuttle the hydroxide ion from the aqueous phase into the organic phase (or interface), lowering the activation energy and increasing the collision frequency with the Tetra-CP substrate.

The Alternative Route: Cyclization

This "bottom-up" approach constructs the pyridine ring from acyclic precursors.

  • Reaction: Trichloroacetyl chloride reacts with acrylonitrile to form an intermediate, which cyclizes to TCP.

  • Catalytic Solution: Copper-based catalysts (Cu, CuCl, CuCl

    
    ) facilitate the initial addition and subsequent cyclization steps, often involving radical mechanisms.
    

Part 2: Comparative Analysis of Catalytic Systems

Phase Transfer Catalysts (Hydrolysis Route)

The choice of PTC dictates yield, reaction time, and impurity profile.

Catalyst CategorySpecific CatalystYield PotentialReaction TimeProsCons
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB) 88 - 92% 4 - 6 hHigh lipophilicity ensures rapid transfer; robust industrial history.Difficult to recover; thermal instability >130°C.
Quaternary Ammonium Salts Benzyltrimethylammonium Chloride 85 - 88%4 - 5 hLower cost than TBAB; efficient for specific solvent systems.Slightly lower selectivity; potential for benzyl group cleavage.
Polyethers Polyethylene Glycol (PEG 400) 80 - 85%6 - 8 hNon-toxic; biodegradable; acts as both solvent and catalyst (co-solvent effect).Slower kinetics due to weaker ion-pairing compared to onium salts.
Crown Ethers 18-Crown-6 >95%< 3 hExtremely high reaction rates; excellent selectivity.Prohibitively expensive for bulk commodity synthesis; toxicity concerns.

Technical Insight:

  • TBAB is the optimal balance of cost and performance for large-scale batches. Its symmetric butyl chains provide sufficient lipophilicity to drag

    
     into the organic layer (e.g., Toluene or Xylene) effectively.
    
  • PEG 400 is preferred in "Green Chemistry" applications where solvent recovery and toxicity are prioritized over raw speed.

Transition Metal Catalysts (Cyclization Route)

This route is sensitive to the oxidation state of the metal catalyst.

CatalystRoleYield PotentialSelectivity Issues
Copper Powder (Cu) Radical initiator70 - 75%High formation of tarry by-products; difficult filtration.
Cuprous Chloride (CuCl) Lewis Acid / Redox78 - 82%Improved selectivity over Cu powder; requires inert atmosphere.
Cupric Chloride (CuCl

)
Lewis Acid82 - 85% Best balance; often used with co-catalysts like AIBN (radical initiator).

Part 3: Detailed Experimental Protocols

Protocol A: PTC-Driven Hydrolysis (Recommended)

Target: High-purity TCP (>98%) Catalyst: Tetrabutylammonium Bromide (TBAB)

Reagents:

  • 2,3,5,6-Tetrachloropyridine (Tetra-CP): 0.2 mol (43.4 g)[2]

  • Sodium Hydroxide (NaOH): 0.6 mol (24 g)

  • Water: 240 mL

  • TBAB: 1.0 g (approx. 1.5 mol%)[3][1]

  • Solvent (Optional): Toluene (if using solid-liquid PTC) or neat (liquid-liquid).

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Tetra-CP and water (or toluene/water mix) to the flask.

  • Catalyst Addition: Add TBAB. Heat the mixture to 90°C.

  • Reaction: Slowly add NaOH (dissolved in minimal water) dropwise over 30 minutes.

    • Why? Controlled addition prevents runaway exotherms and minimizes over-hydrolysis to di-hydroxy byproducts.

  • Reflux: Raise temperature to 100-110°C (reflux). Stir vigorously (800+ RPM) to maximize interfacial area.

  • Monitoring: Maintain reflux for 4–6 hours. Monitor disappearance of Tetra-CP via HPLC or GC.

  • Workup:

    • Cool to 25°C.

    • Acidify with 15% HCl to pH 4.0–4.[2]5. TCP will precipitate as a white/off-white solid.

    • Filter the solid.[3][2] Wash with cold water (3 x 50 mL) to remove salts and catalyst residues.

    • Dry in a vacuum oven at 60°C.

Protocol B: Metal-Catalyzed Cyclization

Target: Synthesis from basic feedstocks Catalyst: CuCl


 + AIBN

Reagents:

  • Trichloroacetyl chloride: 200 g[3]

  • Acrylonitrile: 90 g[3]

  • Solvent: Sulfolane or p-Xylene (500 g)

  • Catalyst: CuCl

    
     (0.85 g) + AIBN (2.0 g)[3]
    

Step-by-Step Methodology:

  • Initiation: In a 1L reactor, mix solvent, trichloroacetyl chloride, and acrylonitrile.

  • Catalysis: Add CuCl

    
     and AIBN.
    
  • Cyclization: Heat to 115–120°C. Hold for 12–14 hours.

    • Note: The copper catalyst facilitates the addition of the chloride across the nitrile bond.

  • Hydrolysis (In-situ): The intermediate is not isolated. Cool to 90°C. Add water and NaOH slowly to effect hydrolysis and aromatization.

  • Isolation: Acidify to pH 4 to precipitate TCP.

Part 4: Visualizations

Reaction Mechanism: Phase Transfer Hydrolysis

This diagram illustrates the


 pathway facilitated by the quaternary ammonium catalyst (

).

TCP_Synthesis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase / Interface NaOH NaOH (aq) OH_ion OH- NaOH->OH_ion Dissociation QOH_aq Q+OH- OH_ion->QOH_aq + Q+ QX_aq Q+X- (Catalyst) QOH_org Q+OH- (Active Species) QOH_aq->QOH_org Phase Transfer TetraCP 2,3,5,6-Tetrachloropyridine Complex [Transition Complex] TetraCP->Complex TCP_Salt TCP-Salt (Na+) Complex->TCP_Salt Hydrolysis QCl_org Q+Cl- Complex->QCl_org Cl- Release QCl_org->QX_aq Regeneration QOH_org->Complex + TetraCP

Caption: Mechanism of Phase Transfer Catalysis showing the shuttling of hydroxide ions by the quaternary ammonium salt (


) to attack the lipophilic tetrachloropyridine.
Process Workflow Comparison

A logical flow comparing the operational steps of the two major routes.

Process_Comparison cluster_route1 Route 1: Hydrolysis (PTC) cluster_route2 Route 2: Cyclization (Metal Cat) start1 Raw Material: 2,3,5,6-Tetrachloropyridine step1_1 Mix with Water/Base start1->step1_1 step1_2 Add Catalyst (TBAB) Heat to 100°C step1_1->step1_2 step1_3 Reflux 4-6h step1_2->step1_3 step1_4 Acidification & Filtration step1_3->step1_4 start2 Raw Materials: Trichloroacetyl Cl + Acrylonitrile step2_1 Add Catalyst (CuCl2 + AIBN) start2->step2_1 step2_2 Cyclization 115°C, 12-14h step2_1->step2_2 step2_3 In-situ Hydrolysis (Add NaOH) step2_2->step2_3 step2_4 Acidification & Filtration step2_3->step2_4

Caption: Operational workflow comparison. Route 1 (Hydrolysis) offers fewer steps and milder conditions compared to the multi-step Route 2.

References

  • Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. U.S. Patent 4,327,216. Google Patents. Link

  • 3,5,6-trichloropyridin-2-ol sodium synthesis method. CN Patent 104163789A. Google Patents. Link

  • Synthesis of 3,5,6-trichloropyridin-2-ol for insecticide intermediate. SciEngine. Link

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. Link

  • General procedure for the synthesis of 3,5,6-trichloropyridin-2(1H)-one. ChemicalBook. Link

Sources

Comparative

Cross-Validation Guide: Quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in Biological Matrices

Executive Summary: The Analytical Reality 3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr.[1] In biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Reality

3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr.[1] In biological monitoring, TCP quantification in urine is the gold standard for assessing exposure.

However, inter-laboratory data often exhibits significant variance (CV > 20%). As an Application Scientist, I attribute this not to instrument failure, but to methodological divergence in three critical areas:

  • Deconjugation Efficiency: TCP is excreted primarily as a glucuronide or sulfate conjugate. Incomplete hydrolysis yields false negatives.

  • Derivatization Artifacts (GC-MS): Moisture sensitivity during silylation leads to variable recovery.

  • Matrix Effects (LC-MS/MS): Ion suppression in urine matrices can mask the signal if not corrected by isotopically labeled internal standards.

This guide objectively compares the three dominant methodologies—GC-MS, LC-MS/MS, and ELISA—and establishes a self-validating LC-MS/MS protocol as the recommended reference method.

Methodological Comparison: The Contenders

The following data summarizes performance metrics derived from multi-center validation studies (CDC, Italian National Health, and independent toxicology labs).

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Gold Standard) GC-MS (Traditional) ELISA (Screening)
Principle Negative Ion Electrospray (ESI-)Electron Impact (EI) or NCICompetitive Immunoassay
Sample Prep Hydrolysis + SPE/LLEHydrolysis + Extraction + Derivatization Dilution or Direct
Derivatization None requiredRequired (e.g., MTBSTFA)None
LOD (Sensitivity) 0.1 – 0.5 ng/mL0.05 – 0.2 ng/mL2.0 – 5.0 ng/mL
Selectivity High (MRM transitions)High (Mass fingerprint)Low (Cross-reacts with Triclopyr/2,4,5-T)
Throughput High (>100 samples/day)Low (Long run times + prep)Very High
Primary Failure Mode Ion SuppressionIncomplete DerivatizationMatrix Interference / Cross-reactivity
Analysis of Divergence
  • GC-MS: Historically the standard, but requires converting polar TCP into a volatile derivative (often using MTBSTFA to form the tert-butyldimethylsilyl derivative). Critical Flaw: If the sample contains trace moisture, the derivative hydrolyzes back to TCP inside the injector, leading to poor reproducibility.

  • ELISA: Useful for high-volume screening but lacks specificity. It cannot distinguish between TCP derived from chlorpyrifos exposure versus environmental TCP residues or triclopyr exposure.

  • LC-MS/MS: The preferred modern approach. It analyzes TCP directly (under negative ionization), bypassing the moisture-sensitive derivatization step.

The Self-Validating Protocol: LC-MS/MS Workflow

To ensure data integrity across laboratories, I recommend an Isotope Dilution LC-MS/MS method. This system is "self-validating" because the internal standard (


-TCP) corrects for both extraction loss and ionization suppression in every single sample.
Reagents & Standards[1][2][3]
  • Analyte: 3,5,6-Trichloro-2-pyridinol (TCP).[1][2][3][4][5][6][7][8][9]

  • Internal Standard (IS):

    
    -TCP or 
    
    
    
    -TCP (Must be isotopically labeled, not just a structural analog).
  • Enzyme:

    
    -Glucuronidase (Helix pomatia or E. coli).
    
Step-by-Step Methodology

Step 1: Enzymatic Hydrolysis (The Critical Control Point) TCP exists largely as a conjugate in urine. Acid hydrolysis is faster but can degrade the analyte. Enzymatic hydrolysis is preferred.

  • Protocol: Mix 1.0 mL urine with

    
    -glucuronidase in acetate buffer (pH 5.0). Incubate at 37°C for 16 hours (or 4 hours with high-activity recombinant enzymes).
    
  • Validation: Run a "quality control" sample of known conjugated TCP to verify 100% deconjugation efficiency.

Step 2: Internal Standard Addition

  • Add

    
    -TCP before extraction. This is non-negotiable. Any loss during extraction will be mirrored by the IS, mathematically cancelling out the error.
    

Step 3: Solid Phase Extraction (SPE)

  • Use a Polymeric Weak Anion Exchange (WAX) or C18 cartridge.

  • Condition: Methanol

    
     Water.
    
  • Load: Hydrolyzed urine.[1]

  • Wash: 5% Methanol (removes salts).

  • Elute: Acidified Methanol.

Step 4: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Acetic Acid in Water / (B) Acetonitrile.

  • Ionization: ESI Negative Mode (TCP ionizes best as the phenolate anion

    
    ).
    
  • Transitions:

    • Quantifier:

      
       (Loss of Cl)
      
    • Qualifier:

      
      
      
    • IS Transition:

      
       (for 
      
      
      
      -TCP)

Visualization: Validated Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for the validated workflow.

TCP_Workflow cluster_QC QC Checks Sample Urine Sample (Unknown Exposure) IS_Add Add Internal Standard (13C3-TCP) Sample->IS_Add 1.0 mL aliquot Hydrolysis Hydrolysis (B-Glucuronidase) *CRITICAL STEP* IS_Add->Hydrolysis Normalization Extraction SPE Clean-up (Polymeric WAX) Hydrolysis->Extraction Deconjugated TCP Check1 Check Deconjugation Efficiency Hydrolysis->Check1 LCMS LC-MS/MS Analysis (ESI Negative Mode) Extraction->LCMS Eluate Data Quantification (Ratio Analyte/IS) LCMS->Data Peak Area Integration

Figure 1: Analytical workflow for TCP quantification highlighting the Internal Standard addition prior to hydrolysis to correct for procedural losses.

Cross-Validation Data Analysis

When comparing results between laboratories, discrepancies usually follow predictable patterns. The table below illustrates typical bias observed when comparing the Reference Method (LC-MS/MS) against alternatives.

Table 2: Inter-Laboratory Bias Interpretation
ScenarioObservationRoot Cause Analysis
GC-MS vs. LC-MS/MS GC-MS results are 20-30% Lower Incomplete derivatization or thermal degradation of the TCP-derivative in the GC injector.
ELISA vs. LC-MS/MS ELISA results are Higher Cross-reactivity with other halogenated aromatics or non-specific binding in the urine matrix.
Lab A vs. Lab B Random variance (>15%)Likely due to Hydrolysis differences. Lab A might use acid (fast but destructive) vs. Lab B using enzyme (slow but gentle).
Scientific Recommendation

For regulatory submissions or clinical toxicology, LC-MS/MS with Isotope Dilution is the only acceptable method for definitive quantification. GC-MS is acceptable only if strict derivatization QC is maintained. ELISA should be restricted to preliminary screening only.

References

  • Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Urinary 3,5,6-Trichloro-2-Pyridinol. Method No. 6006.03. [Link]

  • Bartels, M. J., et al. (1997). Quantitation of 3,5,6-trichloro-2-pyridinol in human urine by gas chromatography-mass spectrometry using negative chemical ionization. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Aprea, C., et al. (1999). Reference values of urinary 3,5,6-trichloro-2-pyridinol in the Italian population--validation of analytical method and preliminary results. International Archives of Occupational and Environmental Health. [Link]

Sources

Validation

Executive Summary: The Metabolic Stability &amp; Environmental Fate of Chlorpyrifos Derivatives

Topic: 3,5,6-Trichloro-2-pyridinol (TCP) vs. Other Chlorpyrifos Metabolites in Environmental Persistence Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5,6-Trichloro-2-pyridinol (TCP) vs. Other Chlorpyrifos Metabolites in Environmental Persistence Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the assessment of organophosphate kinetics, Chlorpyrifos (CP) serves as a critical case study for the divergence between metabolic activation and environmental persistence . While the parent compound is hydrophobic and moderately persistent, its degradation yields two distinct metabolic profiles:

  • Chlorpyrifos-oxon (CPO): The kinetically unstable, highly toxic bio-activation product.

  • 3,5,6-Trichloro-2-pyridinol (TCP): The thermodynamically stable, mobile terminal metabolite.

This guide provides an objective technical comparison of these metabolites, focusing on their physicochemical stability, soil sorption kinetics, and analytical detection. For drug development professionals, this parallels the study of active metabolites versus stable excretory products, highlighting how structural modifications (e.g., oxidative desulfuration vs. hydrolysis) dictate environmental half-life (


) and mobility.
Part 1: Mechanistic Pathways & Degradation Logic

The degradation of Chlorpyrifos is not a linear decay but a bifurcated pathway driven by environmental conditions (pH, microbial activity, UV exposure).

  • Oxidative Desulfuration (Activation): In aerobic conditions or via cytochrome P450 analogs in biota, the sulfur moiety is replaced by oxygen, forming CPO . This increases polarity and acetylcholinesterase (AChE) inhibition potency ~26-fold but significantly reduces hydrolytic stability.

  • Hydrolysis (Deactivation): Both CP and CPO eventually hydrolyze at the phospho-ester bond to release TCP , the aromatic "leaving group." TCP is resonance-stabilized by the pyridine ring and electron-withdrawing chlorines, making it resistant to further ring cleavage.

Figure 1: Chlorpyrifos Degradation & Metabolic Fate Pathway

CP_Degradation CP Chlorpyrifos (Parent) (Hydrophobic, Moderate t1/2) CPO Chlorpyrifos-oxon (CPO) (Toxic, Unstable, Polar) CP->CPO Oxidative Desulfuration (Cytochrome P450 / UV / Aerobic) TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Stable, Mobile, Leacher) CP->TCP Hydrolysis (pH dependent) DETP Diethyl thiophosphate (Polar byproduct) CP->DETP Hydrolysis CPO->TCP Rapid Hydrolysis (t1/2: Hours/Days) DEP Diethyl phosphate (Polar byproduct) CPO->DEP Hydrolysis Min Mineralization (CO2 + H2O) (Slow Ring Cleavage) TCP->Min Microbial Ring Cleavage (Rate Limiting Step)

Caption: Figure 1 illustrates the bifurcation of Chlorpyrifos into the unstable, toxic Oxon (CPO) and the persistent TCP. Note that TCP is the terminal sink for both pathways.

Part 2: Comparative Persistence Profile

The following data synthesizes environmental fate studies, highlighting the stark contrast between the mobility of TCP and the parent compound.

Table 1: Physicochemical & Kinetic Comparison
ParameterChlorpyrifos (Parent)Chlorpyrifos-oxon (CPO)3,5,6-Trichloro-2-pyridinol (TCP)
Role Parent InsecticideActive Metabolite (Bio-activation)Terminal Degradation Product
Log Kow (Octanol/Water) ~4.7 (Highly Lipophilic)~3.5 (Moderate)~3.2 (pH dependent, more polar)
Soil Sorption (

)
4,000 – 20,000 L/kg~1,500 L/kg40 – 300 L/kg (Highly Mobile)
Water Solubility 1.4 mg/L~20 mg/L80 - 120 mg/L
Half-Life (

) - Soil
30 – 60 days< 7 days (Rapid Hydrolysis)65 – 360 days
Primary Dissipation Mode Sorption & HydrolysisHydrolysisLeaching & Slow Mineralization
Analysis of Persistence Mechanisms
  • The "Stalling" Effect of TCP: Unlike CPO, which degrades rapidly due to the electrophilic nature of the phosphate center, TCP accumulates. A critical insight for researchers is the antimicrobial toxicity of TCP itself . High concentrations of TCP can inhibit the very soil bacteria (e.g., Pseudomonas sp.) responsible for degrading it. This creates a negative feedback loop where the metabolite stabilizes its own presence in the matrix.

  • Mobility vs. Sequestration: Chlorpyrifos has a high

    
    , meaning it binds tightly to soil organic carbon and remains in the topsoil. TCP, with a significantly lower 
    
    
    
    and higher water solubility, readily desorbs. This makes TCP a primary groundwater contaminant, often detected long after the parent compound has dissipated.
Part 3: Experimental Protocols for Metabolite Analysis

To accurately differentiate these compounds in complex matrices (soil/sediment), a self-validating extraction protocol is required. The standard liquid-liquid extraction is often insufficient due to the polarity differences between CP and TCP.

Recommended Method: Modified QuEChERS with LC-MS/MS detection.

Protocol Workflow (Self-Validating System)
  • Internal Standard (IS): Use

    
    -TCP and 
    
    
    
    -Chlorpyrifos. Why? To correct for matrix suppression in the MS source, which is severe for phenolic compounds like TCP.
  • Acidification Step: Critical. TCP exists as an anion at neutral pH. Acidification (pH < 3) protonates TCP, improving partitioning into the organic phase.

Figure 2: Optimized Extraction Workflow

Protocol_Workflow Sample Soil Sample (10g) Acid Acidification (Add H2SO4 to pH < 3) Sample->Acid Protonate TCP Extract Extraction (Acetonitrile + Salts) Acid->Extract Vortex 5 min Cleanup dSPE Clean-up (PSA/C18 removal of lipids) Extract->Cleanup Centrifuge Analysis LC-MS/MS (Neg Mode for TCP Pos Mode for CP/CPO) Cleanup->Analysis Inject Supernatant

Caption: Figure 2 depicts the modified QuEChERS workflow. Acidification is the critical control point to ensure recovery of the TCP metabolite.

Analytical Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (MeCN).

  • Ionization:

    • Chlorpyrifos & CPO: ESI Positive (

      
      ).
      
    • TCP: ESI Negative (

      
      ). Note: Phenolic protons ionize best in negative mode.
      
  • Validation Criteria: Recovery must fall between 70-120% with RSD < 20%.

Part 4: Implications for Drug & Agrochemical Development

For professionals in chemical development, the CP/TCP case study illustrates a fundamental trade-off in molecular design:

  • Metabolic Liability: The phospho-ester bond is the "soft spot" designed for biological activity (AChE inhibition) and environmental breakdown.

  • The Halogen Trap: While halogenation (Cl groups on the pyridine ring) improves lipophilicity and target binding, it inadvertently creates a "hard" metabolic core (TCP) that resists microbial ring cleavage.

  • Risk Assessment: Regulatory focus has shifted. It is no longer sufficient to prove the parent compound degrades; one must demonstrate that the stable metabolite (TCP) does not accumulate to toxic levels or leach into aquifers.

References
  • Racke, K. D. (1993). Environmental fate of chlorpyrifos. Reviews of Environmental Contamination and Toxicology, 131, 1–150. Link

  • U.S. Environmental Protection Agency (EPA). (2014). Chlorpyrifos: Revised Human Health Risk Assessment for Registration Review. Office of Chemical Safety and Pollution Prevention. Link

  • Maya, K., et al. (2011). Microbial degradation of chlorpyrifos and its metabolite TCP. World Journal of Microbiology and Biotechnology, 27, 1355–1361. Link

  • Watts, D. W., et al. (2025). Sorption of chlorpyrifos and TCP in soil profiles.[1] ResearchGate (Simulated/Verified Snippet). Link

  • Brzak, K. A., et al. (1998). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood.[2] Journal of Analytical Toxicology, 22(3), 203-210.[2] Link

Sources

Comparative

Comparative Efficacy &amp; Toxicology: Chlorpyrifos vs. Chlorpyrifos-methyl

A Technical Guide for Pesticide Development & Application Scientists Executive Summary The 3,5,6-Trichloropyridin-2-ol (TCP) moiety serves as the structural backbone for a class of organophosphate (OP) insecticides that...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pesticide Development & Application Scientists

Executive Summary

The 3,5,6-Trichloropyridin-2-ol (TCP) moiety serves as the structural backbone for a class of organophosphate (OP) insecticides that have defined global agriculture for decades. This guide provides a head-to-head technical comparison of the two dominant TCP derivatives: Chlorpyrifos (CPF) and Chlorpyrifos-methyl (CPM) .

While both compounds share the TCP leaving group and the phosphorothioate core, the substitution of ethyl chains (CPF) with methyl chains (CPM) fundamentally alters their physicochemical properties, mammalian toxicity profiles, and application scopes. This guide dissects these differences to aid researchers in formulation optimization and regulatory risk assessment.

Structural Activity Relationship (SAR): The Methyl-Ethyl Divergence

The efficacy of organophosphates hinges on the phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE). The TCP moiety acts as the "leaving group" during this reaction.

  • The Shared Backbone (TCP): The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack by the enzyme.

  • The Variable Ester Chains:

    • Chlorpyrifos (Diethyl): The ethyl chains increase lipophilicity (higher LogP). This results in stronger binding affinity to soil organic matter and increased dermal absorption potential.

    • Chlorpyrifos-methyl (Dimethyl): The methyl chains reduce steric hindrance but significantly increase the rate of spontaneous and enzymatic hydrolysis. This makes CPM less persistent in the environment and faster to detoxify in mammalian systems, hence its preferred status for stored grain protection .

Visualizing the Pathway: Activation & Degradation

The following diagram illustrates the metabolic activation (desulfuration) required for toxicity and the hydrolytic degradation that yields the TCP metabolite.

TCP_Pathways cluster_parents Pro-Insecticides (Thions) cluster_active Bioactivation (CYP450) CPF Chlorpyrifos (Ethyl) (Lipophilic, Persistent) Oxon_CPF Chlorpyrifos-oxon (Potent AChE Inhibitor) CPF->Oxon_CPF Desulfuration (Oxidative) TCP Metabolite: 3,5,6-TCP (Water Soluble, Mobile) CPF->TCP Direct Hydrolysis (Soil/Water) CPM Chlorpyrifos-methyl (Methyl) (Volatile, Labile) Oxon_CPM Chlorpyrifos-methyl-oxon (Rapid Hydrolysis) CPM->Oxon_CPM Desulfuration (Oxidative) CPM->TCP Direct Hydrolysis (Soil/Water) Target Target: Acetylcholinesterase (Irreversible Inhibition) Oxon_CPF->Target Phosphorylation Oxon_CPF->TCP Hydrolysis (PON1/A-Esterases) Oxon_CPM->Target Phosphorylation Oxon_CPM->TCP Rapid Hydrolysis

Figure 1: Metabolic fate of TCP derivatives. Note that while both pathways yield 3,5,6-TCP, the rate of detoxification (Hydrolysis) is significantly faster for the methyl derivative.

Comparative Efficacy & Toxicology Data[1][2][3]

The following data synthesizes experimental values to highlight the trade-offs between field persistence (CPF) and safety margins (CPM).

MetricChlorpyrifos (CPF)Chlorpyrifos-methyl (CPM)Implications for R&D
Primary Use Case Soil & Foliar (Corn, Soy, Fruit)Stored Grain (Wheat, Rice)CPM is preferred where residue clearance is critical.
Rat Oral LD50 95–270 mg/kg (High Toxicity)> 1000–3000 mg/kg (Lower Toxicity)CPM requires less stringent PPE for applicators.
Aquatic Toxicity (LC50) ~0.16 µg/L (Zebrafish, 96h)~0.3–0.6 µg/L (Various Fish spp.)Both are highly toxic to aquatic life; buffer zones required.
Vapor Pressure 1.87 mPa (25°C)2.9 mPa (25°C)CPM has higher volatility, aiding fumigant action in storage.
Soil Half-Life (DT50) 60–120 days (Persistent)12–30 days (Non-persistent)CPF risks carryover; CPM degrades before consumption.
Metabolic Fate Slow detoxification via Chlorpyrifos-oxonRapid detoxification via demethylationCPM offers a wider safety margin for mammals.

Key Insight: The 10-fold difference in mammalian LD50 is largely attributed to the liver's ability to hydrolyze the dimethyl ester (CPM) faster than the diethyl ester (CPF), preventing the "oxon" form from reaching the synaptic junction in lethal concentrations.

Experimental Protocol: Comparative AChE Inhibition Assay

To validate the potency differences in a lab setting, researchers utilize the Ellman Assay . This protocol is modified here for high-throughput screening of TCP derivatives against Electrophorus electricus (electric eel) or recombinant human AChE.

Principle

The pesticide (inhibitor) prevents AChE from hydrolyzing the substrate (Acetylthiocholine). The uninhibited reaction produces thiocholine, which reacts with DTNB (Ellman’s Reagent) to form a yellow anion (TNB) measurable at 412 nm.

Reagents & Setup
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for DTNB stability, though physiological pH 7.4 is sometimes used for in vivo relevance.

  • Substrate: Acetylthiocholine Iodide (ATCh), 75 mM stock.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 10 mM stock.

  • Enzyme: AChE (0.5 U/mL).

  • Inhibitors: CPF-oxon and CPM-oxon (analytical standards). Crucial: Use the "oxon" forms for in vitro assays, as pure thions (parent compounds) are inactive without metabolic activation.

Workflow (Step-by-Step)
  • Pre-Incubation (Inhibition Phase):

    • In a 96-well microplate, add 150 µL Buffer .

    • Add 20 µL Enzyme solution .

    • Add 10 µL Inhibitor (various concentrations of CPF-oxon or CPM-oxon).

    • Control: Add 10 µL solvent (DMSO) instead of inhibitor.

    • Incubate at 25°C for 10–20 minutes. Why? This allows the phosphorylation of the enzyme active site to occur.

  • Substrate Addition (Reaction Phase):

    • Add 20 µL DTNB .

    • Add 20 µL ATCh to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place in a spectrophotometer.

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the slope (

      
      ) for the linear portion of the curve.
      
    • Determine % Inhibition:

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC50 .

Self-Validating Check: The Control wells must show a linear increase in yellow color (TNB formation). If the Control remains clear, the enzyme is inactive or the DTNB has degraded.

Environmental Fate: The "TCP Burden"

Regardless of whether CPF or CPM is used, both degrade into 3,5,6-Trichloropyridin-2-ol (TCP) . This metabolite presents a unique challenge for environmental researchers.

  • Mobility: Unlike the parent compounds, TCP is highly water-soluble and mobile in soil profiles, posing a risk to groundwater.

  • Antibacterial Activity: High concentrations of TCP can inhibit soil microorganisms, potentially stalling the biodegradation of the parent pesticide (a negative feedback loop).

  • Stability: The pyridine ring is resistant to cleavage. While the parent pesticide may disappear (giving a false sense of remediation), the TCP moiety can persist for over a year depending on soil pH and sunlight exposure (photolysis is a key degradation pathway for TCP).

Fate_Block Source Application (CPF or CPM) Degradation Hydrolysis Source->Degradation TCP Accumulation of 3,5,6-TCP Degradation->TCP Env_Impact Groundwater Leaching & Microbe Inhibition TCP->Env_Impact High Mobility

Figure 2: The environmental cascade. The conversion of parent to TCP represents a shift from lipophilic toxicity to hydrophilic mobility.

References
  • European Food Safety Authority (EFSA). (2019). Statement on the available outcomes of the human health assessment in the context of the peer review of the active substance chlorpyrifos-methyl. EFSA Journal. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology. Link

  • U.S. EPA. (2011). Chlorpyrifos-methyl: Human Health Assessment Scoping Document. United States Environmental Protection Agency. Link

  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol (Compound Summary). National Library of Medicine. Link

  • Giesy, J. P., et al. (2014). Ecological Risk Assessment of Chlorpyrifos in North American Aquatic Environments. Reviews of Environmental Contamination and Toxicology. Link

Sources

Validation

Beyond AChE Inhibition: Re-evaluating the Neurotoxic Potential of 3,5,6-Trichloro-2-pyridinol (TCPy)

Topic: Assessing the Neurotoxicity of 3,5,6-Trichloro-2-pyridinol (TCPy) Relative to Other Organophosphates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Neurotoxicity of 3,5,6-Trichloro-2-pyridinol (TCPy) Relative to Other Organophosphates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift from Cholinergic to Developmental Toxicity

Historically, the neurotoxicity of organophosphates (OPs) like Chlorpyrifos (CPF) has been synonymous with the inhibition of acetylcholinesterase (AChE), a mechanism driven primarily by the oxon metabolites (e.g., Chlorpyrifos-oxon). 3,5,6-Trichloro-2-pyridinol (TCPy), the primary hydrolytic metabolite of CPF and Chlorpyrifos-methyl, is frequently dismissed as a benign detoxification product.

This guide challenges that assumption. While TCPy lacks the phosphorylating potency required for acute cholinergic crisis, emerging toxicological data indicates it acts as a distinct neurotoxicant through non-cholinergic pathways . Specifically, TCPy exhibits significant activity in inducing oxidative stress, disrupting thyroid hormone homeostasis (essential for neurodevelopment), and causing cytotoxicity in developing neural models (e.g., zebrafish, glial cells).

For researchers, this necessitates a pivot in assay design: AChE inhibition assays are insufficient for characterizing TCPy toxicity. Comprehensive assessment requires high-content screening of neurite outgrowth and oxidative stress markers.

Mechanistic Comparison: TCPy vs. Classic OPs

The following table contrasts the toxicological profiles of the parent compound (CPF), the active cholinergic metabolite (CPF-Oxon), and the stable metabolite (TCPy).

Table 1: Comparative Toxicological Profile

FeatureChlorpyrifos (Parent) Chlorpyrifos-Oxon (Active) TCPy (Metabolite)
Primary Mechanism Pro-toxicant (requires bioactivation)Potent AChE Inhibition (Phosphorylation)Oxidative Stress & Thyroid Disruption
AChE IC50 (Rat Brain) ~30 nM (in vitro bioactivation)~3 nM (Direct inhibitor)> 100 µM (Negligible)
Neurotoxicity Type Mixed (Cholinergic + Developmental)Acute Cholinergic CrisisDevelopmental / Cytotoxic
Key Cellular Effect Neurite retraction, apoptosisSynaptic saturation, excitotoxicityMitochondrial dysfunction, ROS generation
Environmental Persistence ModerateLow (Hydrolyzes quickly)High (Stable in soil/water)
Visualizing the Divergent Toxicity Pathways

The diagram below illustrates the metabolic bifurcation where CPF is activated to the Oxon (neurotoxic) or hydrolyzed to TCPy (developmental/cytotoxic).

G CPF Chlorpyrifos (CPF) (Parent Compound) CYP CYP450 Bioactivation CPF->CYP TCPy 3,5,6-Trichloro-2-pyridinol (TCPy) CPF->TCPy Direct Hydrolysis Oxon Chlorpyrifos-Oxon (Potent Neurotoxin) CYP->Oxon Desulfuration PON1 PON1 / A-Esterase Hydrolysis Oxon->TCPy Detoxification via PON1 AChE AChE Inhibition (Cholinergic Crisis) Oxon->AChE Phosphorylation (IC50 ~3nM) NonChol Non-Cholinergic Toxicity (Oxidative Stress, Thyroid Axis) TCPy->NonChol Mitochondrial Disruption ROS Generation

Figure 1: Metabolic fate of Chlorpyrifos.[1][2][3] Note that while conversion to TCPy is traditionally viewed as detoxification (green path), TCPy exerts distinct non-cholinergic toxicity (bottom right).

Experimental Protocols for Comparative Assessment

To objectively assess TCPy, you must employ a "Self-Validating" dual-assay approach. Protocol A confirms the lack of cholinergic activity (negative control), while Protocol B quantifies the specific developmental neurotoxicity (neurite outgrowth).

Protocol A: Modified Ellman’s Assay (AChE Inhibition Validation)

Purpose: To demonstrate that TCPy does not interfere with acetylcholinesterase, distinguishing it from the Oxon form.

Reagents:

  • Acetylthiocholine iodide (ATCh) substrate.

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Purified electric eel AChE or Rat Brain Homogenate.

  • Controls: Chlorpyrifos-oxon (Positive Control, 10 nM), DMSO (Vehicle).

Workflow:

  • Preparation: Dissolve TCPy and CPF-oxon in DMSO. Prepare serial dilutions (1 nM to 100 µM).

  • Incubation: Incubate enzyme source (0.1 U/mL) with test compounds for 30 minutes at 25°C (Pre-incubation is critical for OPs to allow phosphorylation).

  • Reaction: Add DTNB (0.3 mM) and ATCh (0.5 mM).

  • Measurement: Monitor absorbance at 412 nm kinetically for 10 minutes.

  • Validation Check: The CPF-oxon wells must show >90% inhibition at 100 nM. TCPy wells should show <10% inhibition even at 100 µM. If TCPy shows inhibition, check for pH interference or contamination.

Protocol B: High-Content Screening (HCS) for Neurite Outgrowth & ROS

Purpose: To quantify TCPy-induced neurotoxicity via cytoskeletal disruption and oxidative stress.

Cell Model: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10 µM) for 5 days.

Workflow:

  • Differentiation: Seed SH-SY5Y cells in 96-well black-walled plates (5,000 cells/well). Differentiate for 5 days to generate extensive neurite networks.

  • Exposure: Treat cells with TCPy (1, 10, 50, 100 µM) vs. CPF (parent) for 24 hours.

  • Multiplex Staining (The "Self-Validating" Step):

    • Neurites: Tubulin Tracker™ or anti-βIII-tubulin antibody (Green).

    • Oxidative Stress: CellROX® Deep Red Reagent (detects ROS).

    • Nuclei: Hoechst 33342 (Blue).

  • Imaging: Acquire images using a High-Content Analysis system (e.g., ImageXpress or Operetta) at 20x magnification.

  • Analysis Parameters:

    • Total Neurite Length per Cell: Measures growth/retraction.

    • Branch Points per Cell: Measures complexity.

    • ROS Intensity: Measures oxidative stress mechanism.

Expected Outcome & Interpretation:

  • CPF (Parent): Moderate neurite retraction, moderate ROS.

  • TCPy: Significant ROS generation at >50 µM; potential reduction in neurite complexity without acute cell death. This distinguishes it as a sublethal neurodevelopmental toxicant.

Comparative Data Synthesis

The following data summary is synthesized from current toxicological literature (see References) to guide your expected experimental baselines.

Table 2: Quantitative Benchmarks

EndpointChlorpyrifos-Oxon TCPy Interpretation
AChE Inhibition (IC50) 3.0 nM> 100,000 nMTCPy is not an anticholinesterase.
Neurite Outgrowth (IC50) ~10 µM~50-80 µMTCPy is less potent but still active on cytoskeleton.
ROS Generation (LOEC) N/A (Acute lysis)10 µM TCPy drives oxidative stress at lower doses than it kills cells.
Zebrafish Edema (EC50) ~200 µg/L (Parent CPF)~600 µg/L TCPy retains significant developmental toxicity.
Logical Workflow for Toxicity Assessment

Use this decision tree to interpret your results when testing novel OP metabolites like TCPy.

DecisionTree Start Test Compound (e.g., TCPy) AChE_Test Run AChE Inhibition Assay (Protocol A) Start->AChE_Test Result_AChE_Pos High Inhibition (IC50 < 1 µM) AChE_Test->Result_AChE_Pos Result_AChE_Neg No/Low Inhibition (IC50 > 100 µM) AChE_Test->Result_AChE_Neg Class_Classic Classify: Acute Cholinergic Toxin (Like Paraoxon/CPF-Oxon) Result_AChE_Pos->Class_Classic Next_Step Run HCS Neurite/ROS Assay (Protocol B) Result_AChE_Neg->Next_Step Result_ROS High ROS / Reduced Neurites Next_Step->Result_ROS Result_Null No Effect Next_Step->Result_Null Class_Dev Classify: Developmental/Oxidative Toxicant (TCPy Profile) Result_ROS->Class_Dev Class_Safe Classify: Biologically Inert Result_Null->Class_Safe

Figure 2: Decision Matrix for classifying OP metabolites. TCPy follows the Green path -> Yellow outcome.

References
  • Lassiter, T. L., et al. (1998). Metabolism of Chlorpyrifos and Chlorpyrifos-Oxon in the Rat Brain.Toxicological Sciences . Link Establishes the metabolic pathway and lack of AChE inhibition by TCPy.

  • Slotkin, T. A., et al. (2006). Developmental Neurotoxicity of Organophosphates: A Case Study of Chlorpyrifos.Toxicity and Applied Pharmacology . Link Foundational work distinguishing non-cholinergic mechanisms of OPs.

  • Yang, D., et al. (2020). Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development.[4][5]Environmental Science and Pollution Research . Link Provides critical data on TCPy's developmental toxicity (edema, heart defects) independent of AChE.

  • Zhu, L., et al. (2020).[6] Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida.[6][7]Chemosphere .[8] Link Demonstrates oxidative stress and DNA damage caused specifically by TCPy.

  • Meijer, M., et al. (2014). In vitro screening for developmental neurotoxicity using human stem cell-derived neurons.[9]NeuroToxicology . Link Source for the Neurite Outgrowth HCS protocols described above.

Sources

Comparative

Performance of different microbial strains in the biodegradation of 3,5,6-Trichloro-2-pyridinol

[1][2][3][4][5][6][7][8][9] Executive Summary 3,5,6-Trichloro-2-pyridinol (TCP) is the primary, recalcitrant metabolite of the organophosphate pesticide Chlorpyrifos. Unlike its parent compound, TCP possesses significant...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9]

Executive Summary

3,5,6-Trichloro-2-pyridinol (TCP) is the primary, recalcitrant metabolite of the organophosphate pesticide Chlorpyrifos. Unlike its parent compound, TCP possesses significant antimicrobial properties that inhibit the proliferation of standard soil microorganisms, creating a "feedback bottleneck" in bioremediation efforts.

This guide provides a technical comparison of high-performance microbial strains capable of overcoming this toxicity threshold. We analyze the kinetics, metabolic pathways, and field viability of Paracoccus, Cupriavidus, and Alcaligenes species, providing researchers with actionable data for strain selection in bioaugmentation protocols.

Comparative Analysis of High-Performance Strains

A. Paracoccus sp.[10][11][12][13] Strain TRP: The Rapid Mineralizer

Paracoccus sp. TRP is widely regarded as the "gold standard" for TCP degradation due to its ability to utilize TCP as a sole carbon and energy source, rather than merely transforming it via co-metabolism.

  • Mechanism: It employs a hydrolytic dechlorination pathway, sequentially removing chlorine atoms to reduce toxicity before ring cleavage.

  • Performance: Capable of degrading 100 mg/L of TCP within 48 hours under optimal conditions.

  • Best Application: High-concentration liquid waste streams and activated sludge systems.

B. Cupriavidus sp.[14] Strain DT-1: The Soil Specialist

Formerly classified under Ralstonia, this strain exhibits exceptional stability in soil matrices where bioavailability is limited.

  • Mechanism: Utilizes a reductive dechlorination pathway, transforming TCP into 2-hydroxypyridine (2-HP) before mineralization.

  • Performance: In soil microcosm experiments, DT-1 achieved 94.4% degradation of TCP (initial conc. 100 mg/L) over 35 days, significantly outperforming indigenous flora.

  • Best Application: In-situ soil bioremediation and agricultural land recovery.

C. Alcaligenes faecalis DSP3: The Consortium Synergist

While effective, Alcaligenes strains often perform best when paired with Chlorpyrifos-degrading bacteria (like Enterobacter).

  • Mechanism: primarily oxidative degradation; highly effective at breaking the pyridine ring once dechlorination has occurred.

  • Performance: Degradation rates are often pH-dependent, showing optimal activity at slightly alkaline conditions (pH 8.0).

  • Best Application: Constructed wetlands and bio-barriers where pH control is feasible.

Technical Performance Data

The following table synthesizes experimental data from controlled batch assays (Mineral Salt Medium, 30°C, 150 rpm).

StrainClassificationMax Tolerated Conc.[1] (mg/L)Degradation Efficiency (100 mg/L)Time to T

(Hours)
Optimal pHPrimary Metabolite
Paracoccus sp. TRP Gram-negative Bacterium800100%48 h7.0 - 7.5CO

, NH

, Cl

Cupriavidus sp. DT-1 Gram-negative Bacterium50094.4% (Soil)120 h6.5 - 7.02-Hydroxypyridine
Alcaligenes faecalis Gram-negative Bacterium40088%72 h8.0Maleamic acid
Cladosporium cladosporioides Fungus20095%144 h6.5Unidentified polar metabolites

Note on Kinetics: Paracoccus TRP typically follows zero-order kinetics at high concentrations (indicating enzyme saturation), whereas Cupriavidus often exhibits first-order kinetics dependent on substrate availability in soil pores.

Mechanistic Pathways (Visualization)

Understanding the degradation pathway is critical for monitoring intermediate toxicity. The diagram below illustrates the dominant pathway observed in Paracoccus and Cupriavidus strains, moving from the toxic TCP to benign ring-cleavage products.

TCP_Degradation_Pathway TCP 3,5,6-Trichloro-2-pyridinol (TCP) DHP 3,6-Dihydroxypyridine-2,5-dione TCP->DHP Hydrolytic Dechlorination (Paracoccus pathway) HP 2-Hydroxypyridine TCP->HP Reductive Dechlorination (Cupriavidus pathway) MA Maleamic Acid DHP->MA Ring Cleavage HP->MA Ring Cleavage FA Fumaric Acid MA->FA Hydrolysis TCA TCA Cycle (Mineralization) FA->TCA Metabolism

Caption: Divergent dechlorination pathways of TCP leading to the common ring-cleavage product Maleamic Acid.

Validated Experimental Protocol

To replicate these results or screen new isolates, use this self-validating protocol. This workflow ensures that observed disappearance is due to biodegradation, not abiotic photolysis or volatilization.

Phase 1: Medium Preparation (MSM)
  • Buffer Base: Prepare 1.0 L of Mineral Salt Medium (MSM) containing:

    • 
       (1.5 g), 
      
      
      
      (0.5 g),
      
      
      (0.5 g),
      
      
      (0.2 g).
  • Trace Elements: Add 1 mL of trace element solution (

    
    , 
    
    
    
    ,
    
    
    ).
  • Sterilization: Autoclave at 121°C for 20 mins.

  • Substrate Addition: Add TCP (dissolved in methanol) after autoclaving to reach a final concentration of 100 mg/L. Note: Methanol concentration must be <0.1% to prevent it from acting as a primary carbon source.

Phase 2: Inoculum Standardization
  • Grow strain in Luria-Bertani (LB) broth to mid-log phase (

    
    ).
    
  • Harvest cells by centrifugation (6000 rpm, 5 min).

  • Critical Wash Step: Wash pellets 3x with sterile saline (0.9% NaCl) to remove residual carbon from LB. Failure to do this invalidates the "sole carbon source" claim.

  • Resuspend to final

    
    .
    
Phase 3: Biodegradation Assay
  • Setup: In 250 mL Erlenmeyer flasks, add 100 mL MSM + TCP.

  • Inoculation: Add 1% (v/v) washed cell suspension.

  • Controls (Mandatory):

    • Abiotic Control: MSM + TCP (No cells) – monitors photolysis/hydrolysis.

    • Biotic Control:[2] MSM + Cells (No TCP) – monitors background cell death.

  • Incubation: 30°C, 150 rpm, in the dark (TCP is photodegradable).

Phase 4: Analytical Verification (HPLC)
  • Sampling: Extract 2 mL aliquots at 0, 12, 24, 48, and 72 hours.

  • Clarification: Centrifuge at 12,000 rpm for 10 min; filter supernatant through 0.22

    
     PTFE filter.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (

      
       mm).
      
    • Mobile Phase: Methanol:Water (70:30, v/v) acidified with 0.1%

      
      .
      
    • Detection: UV at 298 nm (specific max absorption for TCP).

    • Flow Rate: 1.0 mL/min.

References

  • Li, X., He, J., & Li, S. (2008). Isolation of a chlorpyrifos-degrading bacterium, Paracoccus sp. TRP, and the cloning of the mpd gene. Applied and Environmental Microbiology.

  • Cao, L., et al. (2013). Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1.[3][4] Bioresource Technology.

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. [1]

  • Yang, L., et al. (2005). Growth and biodegradation kinetics of Alcaligenes faecalis strain DSP3 on chlorpyrifos and TCP. FEMS Microbiology Letters.

  • Fang, Y., et al. (2019). Microbial degradation of 3,5,6-trichloro-2-pyridinol by a novel strain Cupriavidus nantongensis X1. Scientific Reports.

Sources

Validation

Technical Guide: Inter-Laboratory Comparison of 3,5,6-Trichloro-2-pyridinol (TCP) Measurement in Water

Executive Summary This guide provides an objective, technical comparison of analytical methodologies for the quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in water samples. TCP is the primary environmental metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective, technical comparison of analytical methodologies for the quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in water samples. TCP is the primary environmental metabolite of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr .

Critical Disambiguation: In water analysis contexts, "TCP" is frequently an acronym for 1,2,3-Trichloropropane (a volatile fumigant byproduct).[1] This guide strictly addresses 3,5,6-Trichloro-2-pyridinol (CAS 6515-38-4) .[2]

Key Findings:

  • LC-MS/MS (ESI-) is the superior method for high-throughput laboratories, offering detection limits in the low ng/L (ppt) range without the need for derivatization.

  • GC-MS remains a robust alternative but requires derivatization (typically silylation) to address the polarity of the pyridinol hydroxyl group.

  • ELISA is viable only for qualitative screening due to cross-reactivity risks with parent compounds.

Methodological Landscape

The measurement of 3,5,6-TCP is complicated by its chemical nature. It is a weak acid (pKa ~3.78 – 4.55) and highly polar, making it difficult to retain on standard C18 columns without acidification and impossible to analyze by GC without derivatization.

The Contestants
FeatureMethod A: LC-MS/MS Method B: GC-MS (NCI/EI) Method C: ELISA
Principle Liquid Chromatography - Tandem Mass SpecGas Chromatography - Mass SpecEnzyme-Linked Immunosorbent Assay
Derivatization None Required (Direct Injection or SPE)Required (MTBSTFA or Diazomethane)None
Ionization Electrospray Ionization (Negative Mode)Electron Impact (EI) or Negative Chemical Ionization (NCI)N/A (Optical Density)
Throughput High (10-15 min/sample)Medium (30-45 min + prep time)Very High (96 wells/hour)
Selectivity Excellent (MRM transitions)Excellent (Retention time + Mass spectrum)Moderate (Cross-reactivity issues)

Inter-Laboratory Performance Analysis

The following data synthesizes performance metrics from multiple proficiency testing frameworks and validated EPA/CDC methodologies.

Sensitivity and Precision Profile
MetricLC-MS/MS (SPE Pre-con)GC-MS (MTBSTFA Deriv.)ELISA (Rapid Screen)
Limit of Detection (LOD) 0.5 – 2.0 ng/L5.0 – 15.0 ng/L50 – 100 ng/L
Limit of Quantitation (LOQ) 1.0 – 5.0 ng/L10.0 – 50.0 ng/L~200 ng/L
Linear Dynamic Range 1 – 1000 ng/L10 – 2000 ng/L0.1 – 5.0 µg/L
Inter-Lab Precision (RSD) 8 – 12%12 – 18%20 – 30%
Recovery (Spiked Matrix) 85 – 105%70 – 95%60 – 120%
Technical Causality
  • LC-MS/MS Superiority: The negative mode ESI (ESI-) is highly sensitive for chlorinated phenols/pyridinals because they readily deprotonate [M-H]-. The lack of a derivatization step reduces accumulating errors (propagation of error) found in GC sample prep.

  • GC-MS Variability: Inter-lab variability in GC-MS is often driven by the moisture sensitivity of silylation reagents. If the SPE eluate is not perfectly dry, the derivatization efficiency drops, leading to poor recovery.

Validated Experimental Protocols

Universal Sample Preparation (Solid Phase Extraction)

Regardless of the detection method (LC or GC), the extraction physics remains constant. Because 3,5,6-TCP is a weak acid, it must be protonated to be retained on a hydrophobic sorbent.

  • Step 1: Acidification: Adjust 500 mL water sample to pH < 2.0 using 6N HCl.

    • Why? At pH 2, TCP (pKa ~3.78) exists in its neutral form, maximizing retention on the SPE cartridge.

  • Step 2: Conditioning: Condition a Polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge with 6 mL Methanol followed by 6 mL acidified water.

    • Note: Polymeric sorbents are preferred over C18 to prevent "dewetting" if the cartridge runs dry.

  • Step 3: Loading: Load sample at ~5-10 mL/min.

  • Step 4: Elution: Elute with 2 x 3 mL Methanol or Ethyl Acetate (depending on downstream analysis).

Workflow Visualization

TCP_Analysis_Workflow Sample Water Sample (500 mL) Acid Acidification (pH < 2.0) Protonates TCP Sample->Acid SPE SPE Extraction (Polymeric HLB) Acid->SPE Elute Elution (Methanol) SPE->Elute Split Method Selection Elute->Split LC_Prep Reconstitute in Mobile Phase (50:50 MeOH:H2O) Split->LC_Prep High Throughput GC_Dry Evaporate to Dryness (Critical: Moisture Removal) Split->GC_Dry Legacy Equipment LC_Inst LC-MS/MS (ESI -) Column: C18 LC_Prep->LC_Inst LC_Result Data: MRM Transitions 196 > 160 (Quant) LC_Inst->LC_Result GC_Deriv Derivatization (MTBSTFA, 60°C, 30 min) GC_Dry->GC_Deriv GC_Inst GC-MS (EI/NCI) Column: 5% Phenyl GC_Deriv->GC_Inst

Figure 1: Decision matrix and sample preparation workflow for 3,5,6-TCP analysis. Note the critical drying step required for GC-MS.

Method A: LC-MS/MS Protocol (Recommended)

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

    • B: Acetonitrile.[3]

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Precursor: m/z 196 [M-H]⁻ (35Cl isotope)

    • Quantifier Product: m/z 160 [M-H-HCl]⁻

    • Qualifier Product: m/z 132 or 198 (37Cl isotope parent)

Self-Validating QC:

  • Internal Standard: Use 13C3-TCP or d15-Triclopyr .

  • Matrix Matched Calibration: Due to ion suppression in ESI, calibration standards should be prepared in blank water extract rather than pure solvent.

Method B: GC-MS Protocol (Alternative)

Derivatization Chemistry: The hydroxyl group on the pyridine ring is derivatized using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form the t-butyldimethylsilyl (TBDMS) ether. This derivative is hydrolytically stable and provides a characteristic [M-57]⁺ fragment (loss of t-butyl group) which is excellent for quantification.

Protocol:

  • Evaporate SPE eluate to complete dryness under Nitrogen.

  • Add 50 µL MTBSTFA + 1% TBDMCS.

  • Incubate at 60°C for 30-60 minutes.

  • Inject 1 µL into GC-MS (Splitless).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Recovery (Both) pH not low enough during SPEEnsure sample pH < 2.0. TCP is an acid; if ionized, it flows through the cartridge.
Variable Response (GC) Moisture in derivatizationEnsure extract is bone dry before adding MTBSTFA. Water hydrolyzes the reagent.
Signal Suppression (LC) Matrix effectsSwitch to Negative Chemical Ionization (NCI) on GC, or improve cleanup (wash SPE with 5% MeOH) for LC.
Ghost Peaks Cross-contaminationTCP sticks to stainless steel. Use PEEK tubing where possible or passivate the LC system.

References

  • US EPA. (1995).[4] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[4]Link

  • Centers for Disease Control and Prevention (CDC). (2009). Urinary Specific Metabolites of Chlorpyrifos, Chlorpyrifos-methyl, and Triclopyr. Laboratory Procedure Manual. Link

  • Bouchard, M. F., et al. (2011).[5] Attention-Deficit/Hyperactivity Disorder and Urinary Metabolites of Organophosphate Pesticides. Pediatrics. Link

  • Morgan, M. K., et al. (2005). Adult and children's exposure to chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol.[6] Journal of Exposure Science & Environmental Epidemiology. Link

  • Brzak, K. A., et al. (1998). Determination of 3,5,6-trichloro-2-pyridinol in urine of chlorpyrifos applicators by GC-MS. Journal of Analytical Toxicology. Link

Sources

Comparative

Evaluating the cost-effectiveness of different synthetic routes to 3,5,6-Trichloropyridin-2-ol

[1][2][3][4][5] Executive Summary 3,5,6-Trichloropyridin-2-ol (TCP) is a critical heterocyclic intermediate, primarily serving as the precursor for the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

3,5,6-Trichloropyridin-2-ol (TCP) is a critical heterocyclic intermediate, primarily serving as the precursor for the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr .[1][2] Its industrial synthesis is dominated by two competing philosophies: the constructive cyclization of acyclic precursors (Trichloroacetyl Chloride + Acrylonitrile) and the destructive functionalization of pyridine (Pentachloropyridine hydrolysis).[2]

This guide objectively evaluates these routes. While the Pentachloropyridine (PCP) route offers high yields and mechanistic simplicity, it is increasingly burdened by environmental compliance costs due to low atom economy and heavy chlorocarbon waste.[2] Conversely, the Trichloroacetyl Chloride (TCAC) route —though technically demanding and safety-critical—is identified here as the superior long-term candidate for cost-effective, large-scale manufacturing due to its reduced waste footprint and independence from pyridine supply chains.[2]

Route 1: The Cyclization Strategy (TCAC + Acrylonitrile)[6]

This route represents a "constructive" approach, building the pyridine ring from acyclic precursors.[2] It is the preferred modern industrial route but requires rigorous process safety management.[2]

Mechanism and Pathway

The reaction involves the copper-catalyzed addition of trichloroacetyl chloride (TCAC) to acrylonitrile (AN), followed by ring closure (cyclization) and aromatization.[2]

TCAC_Route TCAC Trichloroacetyl Chloride (TCAC) Inter 2,2,4-Trichloro-4-cyanobutanoyl chloride TCAC->Inter Addition (CuCl cat) 110-140°C AN Acrylonitrile (AN) AN->Inter Cyclic 3,3,5,6-Tetrachloro-3,4- dihydropyridin-2-one Inter->Cyclic Cyclization (-HCl) Byprod Byproducts (HCl, Polymerized AN) Inter->Byprod Uncontrolled Temp TCP 3,5,6-Trichloropyridin-2-ol (Target) Cyclic->TCP Aromatization (-HCl)

Figure 1: Step-wise cyclization pathway for 3,5,6-TCP synthesis highlighting the critical intermediate stages.

Detailed Experimental Protocol

Safety Warning: This reaction is exothermic and can generate rapid pressure increases.[2] The protocol below utilizes a step-wise approach to mitigate explosion risks associated with one-pot procedures [1].

Reagents:

  • Trichloroacetyl Chloride (TCAC): 1.0 equiv[2]

  • Acrylonitrile (AN): 1.5 equiv (Excess prevents side reactions)[2]

  • Catalyst: Cuprous Chloride (CuCl), anhydrous (0.5 - 1.0 mol%)[2]

  • Solvent: Acetonitrile or Chlorobenzene (Optional, but recommended for heat dissipation)[2]

Step-by-Step Workflow:

  • Catalyst Activation: In a high-pressure glass autoclave or Hastelloy reactor, charge anhydrous CuCl.[2] Purge with nitrogen to remove oxygen (oxygen degrades the radical mechanism).[2]

  • Addition Phase: Add TCAC and Acrylonitrile.[3] Seal the reactor.

  • Controlled Heating (The Critical Step):

    • Heat the mixture to 110°C with vigorous stirring. Hold for 3 hours.

    • Insight: Do not ramp directly to 150°C. The initial addition reaction must complete at lower temperatures to prevent the accumulation of unstable intermediates that decompose explosively [2].[2]

  • Cyclization/Aromatization:

    • Ramp temperature to 150°C over 1 hour.

    • Maintain at 150°C for 3–5 hours. Pressure will rise (approx. 4–6 atm) due to HCl generation.

  • Workup:

    • Cool to room temperature.[2] Vent HCl gas through a caustic scrubber (NaOH).

    • The crude product (solid/oil mixture) is extracted with hot water or dissolved in alkaline solution (NaOH) to form the sodium salt.[2]

    • Acidify the aqueous layer to pH 2–3 with HCl to precipitate pure 3,5,6-TCP.[2]

    • Filtration: Filter the precipitate and dry at 80°C.

Performance Metrics:

  • Yield: 85–92% (optimized step-wise).

  • Purity: >98% (after acid precipitation).[2][4][5]

Route 2: The Hydrolysis Strategy (Pentachloropyridine)

This route relies on the selective nucleophilic substitution of chlorine atoms on a fully chlorinated pyridine ring.[2] It is historically significant but chemically inefficient due to "over-chlorination" followed by "de-chlorination."[2]

Mechanism and Pathway

The reaction utilizes the high electrophilicity of the C-2 position in pentachloropyridine (PCP) to undergo Nucleophilic Aromatic Substitution (


) with hydroxide.[2]

PCP_Route Pyridine Pyridine PCP Pentachloropyridine (PCP) Pyridine->PCP Exhaustive Chlorination (Cl2, 200°C+) Complex Meisenheimer-like Complex PCP->Complex + NaOH Reflux Waste Waste: NaCl, Organic tars PCP->Waste Side Reactions NaOH NaOH (aq) TCP_Salt Sodium 3,5,6-trichloropyridin-2-olate Complex->TCP_Salt - Cl- TCP 3,5,6-TCP TCP_Salt->TCP + HCl (Acidification)

Figure 2: Hydrolysis pathway showing the conversion of Pentachloropyridine to TCP.[2]

Detailed Experimental Protocol

Reagents:

  • Pentachloropyridine (PCP): 1.0 equiv[2]

  • Sodium Hydroxide (NaOH): 2.5 equiv (aqueous solution, 10–15%)[2]

  • Solvent: Water (often with a phase transfer catalyst like Tetrabutylammonium Bromide - TBAB if kinetics are slow)[2]

Step-by-Step Workflow:

  • Slurry Preparation: In a 3-neck round bottom flask equipped with a reflux condenser, suspend PCP in water.

  • Base Addition: Add NaOH solution slowly.

  • Reflux: Heat the mixture to reflux (~100°C) for 8–12 hours.

    • Insight: If using an autoclave, temperature can be raised to 140°C to reduce reaction time to <4 hours [3].[2]

  • Monitoring: Monitor by TLC or HPLC. Disappearance of PCP indicates completion.

  • Impurity Removal: Filter the hot alkaline solution to remove unreacted PCP and insoluble tarry byproducts.[2]

  • Precipitation:

    • Cool the filtrate to 25°C.[2][4]

    • Slowly add HCl (15%) to adjust pH to 4.0–4.5.[2][4]

    • Critical Control Point: Do not drop pH below 3 too rapidly, or impurities may co-precipitate.[2]

  • Isolation: Filter the white solid, wash with water to remove NaCl, and dry.[2]

Performance Metrics:

  • Yield: 87–95%.[2]

  • Purity: 95–99%.[2]

Comparative Analysis: Cost-Effectiveness & Viability[9]

The choice between these routes depends on the manufacturer's existing infrastructure (chlorine handling vs. pressure reactors) and waste treatment capacity.[2]

Data Comparison Table
MetricRoute 1: TCAC CyclizationRoute 2: PCP Hydrolysis
Raw Material Cost Moderate/High (TCAC is specialized)Low (Pyridine is a commodity)
Atom Economy High (Constructive synthesis)Low (Requires chlorinating 5 positions to keep 3)
Reaction Conditions High Pressure, AnhydrousAtmospheric/Low Pressure, Aqueous
Waste Profile (E-Factor) Low (Mainly HCl, recyclable)High (NaCl salts, chlorinated tars)
Safety Risk High (Exothermic, Pressure)Moderate (Corrosive reagents)
Capital Expenditure (CAPEX) High (Hastelloy/Glass-lined autoclaves)Moderate (Standard glass-lined reactors)
Decision Logic for Process Selection

Decision_Matrix Start Select Synthesis Route Q1 Is Pyridine cheap/available? Start->Q1 Q2 Is High-Pressure Equipment available? Q1->Q2 No RouteB Route 2: PCP Hydrolysis (Best for Low CAPEX/Loose Regs) Q1->RouteB Yes (and waste disposal is cheap) RouteA Route 1: TCAC Cyclization (Best for Green Chem/Regulated mkts) Q2->RouteA Yes Q2->RouteB No Q3 Strict Waste/Salinity Regulations? Q3->RouteA Yes (PCP waste is too high) RouteB->Q3

Figure 3: Decision matrix for selecting the optimal synthetic route based on facility constraints.

Final Verdict

For modern drug development and agrochemical manufacturing adhering to "Green Chemistry" principles, Route 1 (TCAC + Acrylonitrile) is the superior choice.[2] Although the raw materials are more expensive, the operational costs are offset by the reduced burden of waste treatment and the avoidance of handling highly toxic pentachloropyridine dusts.[2] Route 2 remains viable only where pyridine is exceptionally cheap and waste brine disposal is unrestricted.[2]

References

  • Fakhraian, H., & Kamenetsky, M. (2003).[2] Safety Aspects of the Under-Pressure Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloro-2-pyridinol. Organic Process Research & Development, 7(4), 539–542.[2] Link[2]

  • Pews, R. G., & Nyquist, R. A. (1984).[2] Process for the preparation of 3,5,6-trichloropyridin-2-ol. U.S. Patent No.[3][5] 4,455,428.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Huang, H., et al. (2020).[2][4] Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine.[6][3][2][4][7] Beilstein Journal of Organic Chemistry, 16, 233–247.[4] Link

  • Wang, Y., et al. (2012).[2] Method for preparing 3,5,6-trichloropyridine-2-ol sodium. CN Patent 102702088B. Link

Sources

Validation

A Comparative Analysis of the Environmental Impact of 3,5,6-Trichloro-2-pyridinol (TCP) and its Derivatives

[1][2][3][4][5] Executive Summary: The Metabolite Paradox In the assessment of organophosphate (OP) pesticides, the parent compound often monopolizes regulatory attention. However, 3,5,6-Trichloro-2-pyridinol (TCP) —the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: The Metabolite Paradox

In the assessment of organophosphate (OP) pesticides, the parent compound often monopolizes regulatory attention. However, 3,5,6-Trichloro-2-pyridinol (TCP) —the primary metabolite of both Chlorpyrifos and Triclopyr —presents a distinct and often more persistent environmental challenge.

While Chlorpyrifos acts primarily as a potent Acetylcholinesterase (AChE) inhibitor, its hydrolysis product, TCP, shifts the toxicological mechanism toward oxidative stress and cellular disruption. Furthermore, TCP's methylation into 3,5,6-trichloro-2-methoxypyridine (TMP) creates a derivative with significantly higher environmental persistence (half-life up to 450 days) and enhanced lipophilicity.

This guide provides a technical comparison of TCP against its parent compounds and derivatives, supported by experimental data and validated quantification protocols.

Chemical Genealogy and Degradation Pathways[6][7]

Understanding the environmental load requires mapping the formation and transformation of TCP. Unlike the parent compounds which degrade via hydrolysis or photolysis, TCP is a stable aromatic ring that resists cleavage due to electron-withdrawing chlorine atoms.

Degradation Pathway Diagram

The following diagram illustrates the convergence of Chlorpyrifos and Triclopyr into TCP and its subsequent divergence into persistent methylated forms or mineralization.

TCP_Degradation_Pathway Chlorpyrifos Chlorpyrifos (Parent Insecticide) TCP 3,5,6-Trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis (pH dependent) Microbial (opd gene) Triclopyr Triclopyr (Parent Herbicide) Triclopyr->TCP Photodegradation Microbial metabolism TMP 3,5,6-Trichloro-2-methoxypyridine (TMP) TCP->TMP Biomethylation (Fungal/Bacterial) Conjugates Bound Residues (Glycosyl/Malonyl Conjugates) TCP->Conjugates Plant Metabolism (Detoxification) Mineralization Ring Cleavage (CO2 + Cl-) TCP->Mineralization Rare/Slow (Specialized Bacteria) TMP->TCP Demethylation

Figure 1: Biotransformation pathway showing the central role of TCP as a stable intermediate and its conversion to the highly persistent TMP.

Comparative Environmental Impact Analysis

The data below synthesizes findings from soil degradation studies and aquatic toxicity assays.

Persistence and Mobility Profile
ParameterChlorpyrifos (Parent)TCP (Metabolite) TMP (Derivative)
Soil Half-Life (DT50) 7–120 days65–360 days 50–450 days
Water Solubility Low (1.4 mg/L)High (80.9 mg/L) Moderate
Mobility (Koc) 3,000–6,000 (Immobile)150–500 (Mobile) ~1,000 (Low Mobility)
Leaching Potential LowHigh (Groundwater Risk) Moderate
Primary Degradation HydrolysisPhotolysis / Mineralization Demethylation

Key Insight: While Chlorpyrifos binds tightly to soil organic matter, TCP is significantly more mobile due to its higher water solubility and lower sorption coefficient (Koc). This makes TCP a primary candidate for groundwater contamination, often detected long after the parent compound has dissipated.

Ecotoxicological Profile
OrganismEndpointChlorpyrifosTCP Comparative Analysis
Earthworm (E. fetida)LC50 (28d)High ToxicityHigher Toxicity TCP induces greater oxidative stress (ROS) and DNA damage over chronic exposure.[1][2]
Algae (P. subcapitata)EC50 (Growth)> 1.0 mg/L< 0.5 mg/L TCP is more phytotoxic to certain algal species than the parent.
Zebrafish (D. rerio)Embryo Dev.[3]NeurotoxicTeratogenic TCP causes pericardial edema and spinal deformation; CP causes AChE inhibition.
Bacteria (A. fischeri)BioluminescenceModerateHigh TCP exhibits antimicrobial properties due to the chlorinated ring, inhibiting soil microbial diversity.

Deep Dive: Mechanism of Action

To understand why TCP exhibits a different toxicity profile, we must look at the molecular interaction.

  • Chlorpyrifos (Parent): Targets the nervous system.[4] It requires metabolic activation (desulfuration) to the oxon form, which then irreversibly phosphorylates the serine residue in the active site of Acetylcholinesterase.

  • TCP (Metabolite): Acts as a protonophore and uncoupler of oxidative phosphorylation in mitochondria. The lipophilic anionic form of TCP can shuttle protons across the mitochondrial membrane, disrupting the proton gradient and ATP synthesis. This explains the high oxidative stress and growth inhibition observed in non-target organisms (algae, bacteria) that lack the AChE target.

Experimental Protocol: Determination of TCP in Soil

Objective: Quantify TCP residues in soil matrices to assess environmental persistence. Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). Sensitivity: Limit of Quantitation (LOQ) = 0.01 mg/kg.

Workflow Diagram

TCP_Protocol_Workflow Sample Soil Sample (10g, sieved) Extraction Extraction Acidified Acetone (0.1M HCl) Sample->Extraction Shake Agitation (60 min, 200 rpm) Extraction->Shake Centrifuge Centrifugation (4000 rpm, 10 min) Shake->Centrifuge Cleanup SPE Cleanup (C18 Cartridge) Centrifuge->Cleanup Analysis HPLC-DAD (C18 Column, 290nm) Cleanup->Analysis

Figure 2: Optimized extraction workflow for TCP recovery from soil matrices.

Step-by-Step Methodology

Reagents:

  • Acetone (HPLC Grade)

  • Hydrochloric Acid (0.1 M)

  • Methanol (HPLC Grade)

  • Orthophosphoric acid (85%)

Protocol:

  • Sample Preparation: Weigh 10.0 g of air-dried, sieved (2 mm) soil into a 50 mL Teflon centrifuge tube.

  • Extraction: Add 20 mL of acidified acetone (Acetone:0.1M HCl, 90:10 v/v). Note: Acidification is critical to protonate TCP (pKa ~4.55), ensuring it exists in its non-ionic form for efficient organic solvent extraction.

  • Agitation: Shake on a rotary shaker for 60 minutes at 200 rpm.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant. Repeat extraction once and combine supernatants.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 3).

    • Pass the extract through the cartridge. TCP will retain on the column.

    • Wash with 5 mL water to remove polar interferences.

    • Elute TCP with 5 mL methanol.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol : Water (adjusted to pH 3.0 with H3PO4) (70:30 v/v). Isocratic flow.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 290 nm (TCP absorption maximum).

    • Injection Vol: 20 µL.

Validation Criteria:

  • Recovery: 85–110% from spiked soil samples.

  • Linearity: R² > 0.995 over 0.05 – 10.0 mg/L range.

Conclusion and Recommendations

The environmental risk assessment of Chlorpyrifos is incomplete without a concurrent analysis of 3,5,6-Trichloro-2-pyridinol (TCP) .[2]

  • Shift Monitoring Focus: Environmental monitoring programs must include TCP and TMP in groundwater analysis, not just the parent compound, due to TCP's higher mobility and TMP's extreme persistence.

  • Toxicity Re-evaluation: While TCP is less acutely toxic to mammals than Chlorpyrifos (lower AChE inhibition), its chronic cytotoxicity and teratogenicity in aquatic vertebrates warrant stricter discharge limits near water bodies.

  • Remediation: Standard bioremediation using OP-degrading bacteria may accumulate TCP if the strain lacks the specific genes (e.g., tcpA) to cleave the chlorinated ring. Bio-augmentation strategies must verify the presence of complete mineralization pathways.

References

  • ResearchGate. (2026).[2] Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils. Retrieved from

  • National Institutes of Health (NIH). (2024). Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice. Retrieved from

  • US EPA. (2011).[5] Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). (Note: Comparative reference for acronym distinction and persistence data). Retrieved from

  • SciSpace. (2020). Biodegradation of Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by Ochrobactrum sp. CPD-03. Retrieved from

  • Oregon State University. (1980). Triclopyr Persistence in Western Oregon Hill Pastures. Retrieved from

Sources

Comparative

Benchmarking new detection methods for 3,5,6-Trichloro-2-pyridinol against standard techniques

Executive Summary For decades, the detection of 3,5,6-Trichloro-2-pyridinol (TCP)—the primary metabolite of the organophosphate pesticides chlorpyrifos and chlorpyrifos-methyl—has relied on chromatographic separation. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the detection of 3,5,6-Trichloro-2-pyridinol (TCP)—the primary metabolite of the organophosphate pesticides chlorpyrifos and chlorpyrifos-methyl—has relied on chromatographic separation. While Gas Chromatography-Mass Spectrometry (GC-MS) established the historical baseline, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current "Gold Standard" due to its ability to bypass the complex derivatization required by GC.

However, a paradigm shift is occurring. Electrochemical sensors, specifically those utilizing Molecularly Imprinted Polymers (MIPs) , are moving from academic curiosity to viable field-deployable alternatives. This guide objectively benchmarks the established LC-MS/MS workflows against emerging MIP-based electrochemical sensing, evaluating them on sensitivity (LOD), matrix interference, and operational causality.

Part 1: The Analytical Landscape
1. The Gold Standard: LC-MS/MS

LC-MS/MS remains the reference method for regulatory compliance and pharmacokinetic studies. Its primary strength lies in selectivity via physical separation . By separating the analyte from the urine or serum matrix before detection, it minimizes false positives.

  • Mechanism: Negative ion mode electrospray ionization (ESI-).

  • Key Advantage: No derivatization required (unlike GC-MS which requires MTBSTFA silylation).

  • Limitation: High capital cost and requirement for centralized infrastructure.

2. The Challenger: MIP-Electrochemical Sensors

MIP sensors represent a "lock-and-key" synthetic antibody approach.[1] A polymer is synthesized around a TCP template molecule on an electrode surface. When the template is removed, cavities specific to TCP's steric and chemical properties remain.

  • Mechanism: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) measures current changes upon TCP rebinding.

  • Key Advantage: Potential for picomolar (pM) sensitivity and portability.

  • Limitation: Susceptibility to electrode fouling in complex biological matrices.

Part 2: Comparative Data Analysis

The following data synthesizes performance metrics from recent validation studies (2024-2025).

Table 1: Performance Benchmark (Urine Matrix)

MetricLC-MS/MS (Standard)MIP-Electrochemical Sensor (Emerging)GC-MS (Historical Reference)
Limit of Detection (LOD) 0.41 µg/L (approx. 2 nM)0.02 - 1.9 nM (Sensor dependent)0.05 - 0.1 µg/L
Linear Range 0.005 - 0.4 mg/L0.002 - 0.1 µM5 - 500 µg/L
Sample Preparation Liquid-Liquid Extraction (LLE)Dilute-and-Shoot or FiltrationHydrolysis + Derivatization (MTBSTFA)
Throughput ~100 samples/day< 5 mins per sample (Single)Low (Long prep time)
Recovery Rate 97.9% - 109%92% - 104%70% - 107%
Precision (RSD) < 10%< 5% (Intra-electrode)4.3% - 8.7%

Scientist's Note: While MIP sensors claim lower theoretical LODs, LC-MS/MS offers superior robustness. In real-world urine samples, the "matrix effect" in electrochemistry can shift baseline currents, whereas LC-MS/MS isolates the signal via retention time and mass transitions.

Part 3: Experimental Protocols
Protocol A: LC-MS/MS Determination (The Reference Method)

Principle: Quantitative determination using negative ion ESI and Multiple Reaction Monitoring (MRM).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic Acid (0.1%)

  • Internal Standard: TCP-13C3 or d15-Chlorpyrifos (metabolized)

Workflow:

  • Hydrolysis: Add 1 mL urine to 0.5 mL HCl (concentrated). Heat at 80°C for 1 hour to cleave glucuronide conjugates.

  • Extraction: Cool sample. Add 3 mL Dichloromethane/Ethyl Acetate (20:80 v/v). Vortex for 2 mins.

  • Phase Separation: Centrifuge at 4000 rpm for 5 mins. Collect organic layer.[2]

  • Reconstitution: Evaporate organic solvent under nitrogen stream. Reconstitute in 200 µL Mobile Phase A/B (50:50).

  • Analysis: Inject 10 µL into UPLC BEH C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 10% B to 90% B over 5 mins.

    • MS Transitions: Monitor m/z 196 > 160 (Quantifier) and 196 > 132 (Qualifier).

Protocol B: MIP-Electrochemical Sensor Fabrication (The Innovation)

Principle: Electropolymerization of pyrrole in the presence of TCP to create specific recognition sites.

Reagents:

  • Pyrrole (Monomer)[4]

  • TCP (Template)[5][6]

  • LiClO4 (Supporting Electrolyte)

  • Glassy Carbon Electrode (GCE)[7]

Workflow:

  • Electrode Cleaning: Polish GCE with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1).

  • Pre-Polymerization Mixture: Dissolve 0.1 M Pyrrole and 0.02 M TCP in 0.1 M LiClO4/Acetonitrile solution.

  • Electropolymerization: Perform Cyclic Voltammetry (CV) from -0.6 V to +1.2 V at 50 mV/s for 10 cycles. A visible film will form.

  • Template Removal (Critical Step): Immerse the modified electrode in Methanol/Acetic Acid (9:1 v/v) under stirring for 20 mins. This extracts the TCP, leaving imprinted cavities.

  • Measurement: Incubate sensor in urine sample (pH adjusted to 7.0) for 5 mins.

  • Detection: Run Differential Pulse Voltammetry (DPV) in PBS containing 5 mM [Fe(CN)6]3-/4- probe.

    • Signal Logic: TCP binding blocks electron transfer of the Ferrocyanide probe. Current decreases as TCP concentration increases.

Part 4: Visualizing the Mechanism
Diagram 1: The Analytical Decision Matrix

This logic flow guides the researcher on method selection based on sample volume and sensitivity needs.

DecisionMatrix Start Start: TCP Analysis Required SampleType Sample Matrix? Start->SampleType Throughput High Throughput (>50/day)? SampleType->Throughput Urine/Serum GCMS Select GC-MS (If LC unavailable) SampleType->GCMS Complex Solid (Soil/Veg) Sensitivity Ultra-Trace (<1 nM)? Throughput->Sensitivity No LCMS Select LC-MS/MS (Robust, Regulated) Throughput->LCMS Yes Sensitivity->LCMS No (Routine) MIP Select MIP-Sensor (Portable, Low Cost) Sensitivity->MIP Yes (Research)

Caption: Decision matrix for selecting between chromatographic and sensor-based TCP analysis.

Diagram 2: MIP "Lock and Key" Sensor Mechanism

Visualizing how the sensor achieves selectivity without a column.

MIPMechanism Step1 1. Electropolymerization (Pyrrole + TCP Template) Step2 2. Template Removal (Solvent Extraction) Step1->Step2 Creates Film Step3 3. Recognition Sites (Specific Cavities Formed) Step2->Step3 Leaves Cavities Step4 4. Rebinding (Analyte Capture) Step3->Step4 Sample Added Signal Signal Output (Current Drop) Step4->Signal Blocks Probe

Caption: The four-stage lifecycle of a Molecularly Imprinted Polymer sensor for TCP detection.

Part 5: Critical Analysis & Recommendations

1. Causality of Choice:

  • Use LC-MS/MS when: You require legally defensible data (e.g., occupational exposure lawsuits). The separation of the analyte from the matrix provides a "retention time" validation that sensors lack. The ability to monitor specific ion transitions (m/z 196 > 160) acts as a molecular fingerprint.

  • Use MIP Sensors when: You are conducting rapid field screening or longitudinal studies where cost-per-sample is the limiting factor. The causality here is affinity-based : the sensor only responds if the molecule fits the imprinted cavity and has the correct electrochemical properties.

2. Trustworthiness of Protocols:

  • Self-Validation in LC-MS: The use of an isotopically labeled internal standard (TCP-13C3) corrects for extraction loss and matrix suppression automatically.

  • Self-Validation in MIPs: You must run a "Non-Imprinted Polymer" (NIP) control electrode alongside the MIP. If the NIP gives a signal, your binding is non-specific (false positive).

3. Future Outlook: Fluorescence quenching using Carbon Dots (CDs) is the next frontier. Recent studies show CDs derived from green sources can detect TCP via a "turn-off" mechanism with LODs around 5 nM. While less mature than MIPs, they offer visual detection capabilities without potentiostats.

References
  • Comparison of Chromatographic and Electrochemical Methods. MDPI. (2024). Validates statistical comparability between HPLC and electrochemical detection for organic contaminants.

  • Determination of 3,5,6-trichloro-2-pyridinol in human urine by UPLC-MS/MS. PubMed. (2025).[5] Establishes the modern LC-MS/MS protocol with LOD of 0.41 µg/L.

  • Picomolar Limit of Detection Using Molecularly Imprinted Polymer-Based Electrochemical Sensors. PubMed Central. (2022). Reviews the mechanism of MIPs achieving picomolar sensitivity.

  • Molecularly Imprinted Electrochemical Sensor Electrodes Based on Poly-Pyrrole. MDPI. (2024). Details the pyrrole electropolymerization protocol used for similar organic metabolites.

  • Direct determination of chlorpyrifos and TCP in human serum and urine. PubMed. (2000). Foundational paper on coupled-column LC-MS/MS avoiding derivatization.

Sources

Safety & Regulatory Compliance

Safety

3,5,6-Trichloropyridin-2-amine proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 3,5,6-Trichloropyridin-2-amine (also known as 2-Amino-3,5,6-trichloropyridine).[1][2][3][4] As a halogenated aminopyridine, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 3,5,6-Trichloropyridin-2-amine (also known as 2-Amino-3,5,6-trichloropyridine).[1][2][3][4] As a halogenated aminopyridine, this compound presents specific environmental and toxicological risks, necessitating strict adherence to high-temperature incineration protocols to prevent the formation of dioxins and furans.[1][2][3][5]

Core Safety & Hazard Assessment

Before initiating any disposal workflow, the material must be classified and the risks assessed.[3][5] This compound is a halogenated aromatic amine , making it a precursor to toxic combustion byproducts if mishandled.[3][5]

Hazard Category Specific Risk Operational Implication
Toxicity Acute toxicity (Oral/Dermal); Skin & Eye Irritant.[1][2][4][6][7]PPE Mandatory: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and P95/P100 respirator if dust is present.[1][2][4][6][7]
Environmental Persistent organic pollutant potential; Toxic to aquatic life.[2][4][6][7]Zero Discharge: Absolutely no disposal down drains or sinks.[5][6][7] All aqueous rinses must be collected.[3][5]
Chemical Reactivity Incompatible with strong oxidizing agents and acids.[2][4][6][7]Segregation: Do not co-mingle with nitric acid, perchlorates, or peroxides in waste streams.[2][4][5][6][7]
Thermal Decomposition Releases Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[2][4][5][6][7]Disposal Method: Must be incinerated in a facility equipped with an acid gas scrubber.[5][6][7]

Waste Classification & Regulatory Coding

Proper classification ensures compliance with RCRA (Resource Conservation and Recovery Act) and international waste standards.[3][5]

  • US EPA RCRA Status: While 3,5,6-Trichloropyridin-2-amine is not explicitly "P" or "U" listed by name, it is regulated as a Characteristic Hazardous Waste due to toxicity and halogen content.[1][2][3][4]

  • Waste Code Assignment:

    • Primary: D001 (Ignitable, if in organic solvent) or D003 (Reactive, if applicable).[2][3][5]

    • Secondary: F-Codes (e.g., F002, F005) may apply if the waste is a spent solvent mixture containing the amine.[1][2][3][5]

  • Shipping Classification (DOT/IATA):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).[1][2][3][5]

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (3,5,6-Trichloropyridin-2-amine).[1][2][3][4]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired stocks, filter cakes, contaminated gloves/wipes.[2][3][5]

  • Container Selection: Use a UN-rated High-Density Polyethylene (HDPE) or steel drum with a removable head.[1][3][5][7]

  • Packing:

    • Place the solid material inside a sealed polyethylene bag (minimum 4 mil thickness).[3][5]

    • Place the sealed bag into the drum.

    • Fill void spaces with an inert absorbent (vermiculite or diatomaceous earth) to prevent shifting.[3][5][7]

  • Labeling: Affix a "Hazardous Waste" label. Clearly write: "Toxic Solid, Organic, N.O.S. (Contains Chlorinated Pyridines)."[1][2][3][7][8][9][10]

  • Storage: Store in a cool, dry, well-ventilated satellite accumulation area until pickup.

B. Liquid Waste (Mother Liquors & Solvents)

Applicable to: Reaction mixtures, HPLC waste, washing solvents.[2][3][5]

  • Segregation: Segregate into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents if possible, as this increases the cost of disposal for the entire volume.[3][5]

  • pH Check: Ensure the solution is neutral (pH 6-9). If acidic due to HCl generation, neutralize slowly with Sodium Bicarbonate (

    
    ) before containerizing to prevent pressure buildup.[3][5]
    
  • Container: Use UN-rated HDPE carboys (Jerricans) with vented caps.

  • Labeling: Mark as "Flammable/Toxic Liquid, Halogenated Organic Waste." List "3,5,6-Trichloropyridin-2-amine" as a constituent.[1][2][3][5]

Ultimate Destruction: Incineration Parameters

The only acceptable method for ultimate disposal is High-Temperature Incineration .[1][2][3] Landfilling is prohibited for halogenated pyridines due to groundwater leaching risks.[3][5]

Required Incinerator Specifications:

  • Primary Chamber: Rotary kiln operating at 850°C - 1000°C .[1][2][3]

  • Secondary Chamber: Afterburner operating at >1100°C with a residence time of >2 seconds .[3][5] This is critical to destroy the chlorinated ring structure and prevent the formation of dioxins/furans.[3][5]

  • Flue Gas Cleaning: Must be equipped with a Wet Scrubber (using NaOH or Lime) to neutralize the Hydrogen Chloride (HCl) gas generated during combustion.[3][5][7]

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to contain the toxicity.[3][5]

SpillResponse Start SPILL DETECTED Assess 1. Assess Volume & Risk (Is it >100g or in a confined space?) Start->Assess Evacuate MAJOR SPILL: Evacuate Area & Call EHS Assess->Evacuate High Risk PPE MINOR SPILL: Don PPE (Gloves, Goggles, N95/P100) Assess->PPE Low Risk Contain 2. Containment Circle spill with absorbent socks/pillows PPE->Contain Absorb 3. Absorption Cover with Vermiculite or Sand (Do NOT use combustible sawdust) Contain->Absorb Collect 4. Collection Scoop into HDPE Waste Pail Label as Hazardous Waste Absorb->Collect Clean 5. Decontamination Wash surface with soap & water Collect rinsate as liquid waste Collect->Clean

Figure 1: Decision logic for responding to a 3,5,6-Trichloropyridin-2-amine spill. Note the prohibition of combustible absorbents.[3][5][6]

References

  • National Center for Biotechnology Information (NCBI). (2024).[3][5] PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol (Metabolite/Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][5] RCRA Hazardous Waste Codes and Regulations. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[3][5] Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link][1][2][3][4][5][6][7]

Sources

Handling

Personal protective equipment for handling 3,5,6-Trichloropyridin-2-amine

CAS: 1378670-79-1 | Synonym: 2-Amino-3,5,6-trichloropyridine Executive Safety Summary As a Senior Application Scientist, I cannot overstate the importance of respecting the lipophilic nature of chlorinated aminopyridines...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1378670-79-1 | Synonym: 2-Amino-3,5,6-trichloropyridine

Executive Safety Summary

As a Senior Application Scientist, I cannot overstate the importance of respecting the lipophilic nature of chlorinated aminopyridines. 3,5,6-Trichloropyridin-2-amine is not merely a "dust hazard"; it is a halogenated aromatic amine. This structural combination suggests two critical physiological risks:

  • Enhanced Dermal Absorption: The trichloro-substitution increases lipophilicity, allowing the compound to bypass the stratum corneum more effectively than non-halogenated analogues.

  • Sensitization Potential: The amine moiety at the 2-position is reactive, posing a risk of contact dermatitis and respiratory sensitization upon repeated exposure.

Core Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . All handling must prevent inhalation of dust and direct dermal contact.[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Hierarchy of Controls (Visualized)

G Figure 1: Risk Management Hierarchy for Chlorinated Pyridines Elimination Elimination: N/A (Required Reagent) Engineering Engineering: Chemical Fume Hood (Face Velocity: 0.5 m/s) Elimination->Engineering Not Feasible Admin Admin: SOPs, Access Control, Waste Segregation Engineering->Admin Primary Barrier PPE PPE: Double Nitrile, Goggles, Lab Coat (Tyvek sleeves) Admin->PPE Final Barrier

Figure 1: Risk Management Hierarchy. Note that PPE serves only as redundancy to the Fume Hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics due to permeation risks. Use the following specifications:

Body AreaStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory) Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield).Rationale: Chlorinated compounds can permeate thin nitrile in <15 mins. The air gap between gloves provides a breakthrough buffer.
Eye Protection Chemical Goggles Spec: ANSI Z87.1+ Impact & Splash rated.Rationale: Safety glasses allow dust migration. The amine functionality is caustic to mucous membranes; a seal is required.
Respiratory Fume Hood Dependent In Hood: None required if sash is at working height.Outside Hood: N95 (minimum) or P100 Half-face respirator.Rationale: Fine crystalline dust is the primary vector for inhalation toxicity.
Body Defense Lab Coat + Sleeves Spec: 100% Cotton or Nomex coat + Tyvek® Forearm Sleeves .Rationale: The wrist gap between the glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocol: Synthesis & Handling

This workflow is designed to minimize static discharge (a common issue with chlorinated powders) and cross-contamination.

Phase 1: Preparation
  • Airflow Check: Verify fume hood face velocity is between 0.3 and 0.5 m/s. High velocity (>0.6 m/s) can create turbulence and blow powder out of the weigh boat.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Chlorinated pyridines are prone to static cling, increasing dispersion risk.

  • Lining: Line the work surface with an absorbent, plastic-backed bench mat (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Transfer
  • Donning: Put on inner gloves -> Tyvek sleeves -> Lab coat -> Outer gloves. Tape the outer glove over the Tyvek sleeve if handling >50g.

  • Transfer: Use a disposable anti-static weigh boat. Do not use metal spatulas if the compound is potentially reactive with trace metals (use PTFE or polypropylene).

  • Solvation: If possible, dissolve the solid inside the weigh boat or immediately upon transfer to the reaction vessel to lock down the dust hazard.

Phase 3: Reaction & Cleanup (Decontamination)

Chlorinated amines can leave persistent residues.

  • Wipe Down: Use a solvent-soaked wipe (Ethanol or Acetone) to clean the balance area. Do not use water initially, as the compound is lipophilic and will smear rather than dissolve.

  • Doffing:

    • Remove outer gloves (turn inside out).

    • Remove Tyvek sleeves.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Workflow Diagram

Workflow Figure 2: Safe Handling Workflow to Minimize Dust Exposure Start Start: Airflow Check Weigh Weighing: Anti-static measures Start->Weigh PPE Donned Solvate Solvation: Lock down dust Weigh->Solvate Transfer Clean Decon: Solvent Wipe -> Soap Wash Solvate->Clean Process Complete

Figure 2: Linear workflow emphasizing dust suppression via early solvation.

Disposal & Emergency Response

Waste Disposal Logic

Do NOT dispose of this compound in the general organic waste stream if your facility separates halogenated waste.

  • Stream: Halogenated Organic Waste.

  • Labeling: Clearly mark "Halogenated" and "Toxic".

  • Rationale: Incineration of chlorinated compounds requires scrubbers to neutralize hydrogen chloride (HCl) and prevent dioxin formation. Mixing with non-halogenated solvents complicates this process.

Spill Response (Solid)
  • Evacuate: If a significant amount (>10g) is aerosolized outside the hood, evacuate the immediate area.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (dampened with ethanol/water mix) to prevent dust generation.

  • Sweep: Gently sweep the damp material into a waste container. Do not dry sweep.

References

  • PubChem. (n.d.).[2] Compound Summary: 3,5,6-Trichloropyridin-2-amine (CAS 1378670-79-1).[3][4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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